molecular formula C10H13N3O6 B13905427 5-Carboxy-2'-deoxycytidine

5-Carboxy-2'-deoxycytidine

Cat. No.: B13905427
M. Wt: 271.23 g/mol
InChI Key: FHPQEVWDHUHVGT-RRKCRQDMSA-N
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Description

5-Carboxy-2'-deoxycytidine is a useful research compound. Its molecular formula is C10H13N3O6 and its molecular weight is 271.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Carboxy-2'-deoxycytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carboxy-2'-deoxycytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3O6

Molecular Weight

271.23 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H13N3O6/c11-8-4(9(16)17)2-13(10(18)12-8)7-1-5(15)6(3-14)19-7/h2,5-7,14-15H,1,3H2,(H,16,17)(H2,11,12,18)/t5-,6+,7+/m0/s1

InChI Key

FHPQEVWDHUHVGT-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C(=O)O)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C(=O)O)CO)O

Origin of Product

United States

Foundational & Exploratory

The Terminal Epigenetic Mark: Biological Significance and Detection of 5-Carboxy-2'-deoxycytidine (5caC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, 5-methylcytosine (5mC) was considered a static epigenetic modification responsible for long-term transcriptional silencing. The discovery of the Ten-Eleven Translocation (TET) family of dioxygenases fundamentally disrupted this paradigm, revealing an active DNA demethylation pathway. At the terminus of this pathway lies 5-carboxy-2'-deoxycytidine (5caC) . Far from being a mere transient byproduct of demethylation, 5caC is now recognized as a critical, stable epigenetic mark that governs genomic reprogramming, embryonic development, and cellular differentiation. This whitepaper provides an in-depth mechanistic analysis of 5caC, details the state-of-the-art bisulfite-free sequencing protocols required for its detection, and explores its emerging role as a target in epigenetic drug development.

The Mechanistic Pathway of Active DNA Demethylation

The erasure of DNA methylation is not a passive dilution process but a highly coordinated, enzyme-driven biochemical cascade. The TET enzymes (TET1, TET2, and TET3) are α-ketoglutarate (α-KG) and Fe²⁺-dependent dioxygenases that catalyze the iterative oxidation of 5mC 1.

The pathway proceeds through three distinct oxidative states:

  • 5-Hydroxymethylcytosine (5hmC)

  • 5-Formylcytosine (5fC)

  • 5-Carboxylcytosine (5caC)

As the terminal oxidation product, 5caC triggers the physical removal of the modified base. It is specifically recognized and excised by Thymine DNA Glycosylase (TDG) , an enzyme that cleaves the N-glycosidic bond to create an abasic site. This site is subsequently repaired by the Base Excision Repair (BER) machinery, restoring an unmethylated cytosine and completing the active demethylation cycle 2.

Active_Demethylation 5 5 mC 5-Methylcytosine (5mC) mC->5 hmC TET Enzymes (Fe2+, α-KG, O2) hmC->5 fC TET Enzymes fC->5 caC TET Enzymes BER Thymine DNA Glycosylase (TDG) + Base Excision Repair caC->BER Excision C Unmethylated Cytosine (C) BER->C Repair

Figure 1: The TET-TDG mediated active DNA demethylation pathway.

Biological Significance: Beyond a Transient Intermediate

Historically, 5caC was viewed merely as a fleeting intermediate destined for immediate TDG excision. However, advanced genomic mapping has revealed that 5caC accumulates at specific regulatory elements, acting as a functional epigenetic mark in its own right.

  • Poised Enhancers and Transcriptional Fine-Tuning: In embryonic stem cells (ESCs), 5caC is highly enriched at poised enhancers and developmentally regulated promoters 3. The accumulation of 5caC in the absence of immediate TDG activity suggests a dynamic equilibrium that keeps these regions in a "poised" state, ready to respond to differentiation cues.

  • Structural Alteration and Reader Recruitment: The addition of a carboxyl group alters the thermodynamics and major groove topology of the DNA double helix. This structural shift repels standard methyl-binding domain (MBD) proteins (which normally enforce gene silencing) and recruits specialized 5caC "reader" proteins that facilitate chromatin remodeling 4.

  • Pathological Dysregulation: In many cancers, mutations in TET enzymes or metabolic disruptions (e.g., IDH1/2 mutations depleting α-KG) halt the oxidation process. This traps the genome in a "hypermethylator phenotype" (CIMP), preventing the formation of 5caC and leading to the pathological silencing of critical tumor suppressor genes 1.

Advanced Methodologies for Epigenetic Sequencing

The Bisulfite Bottleneck

For decades, sodium bisulfite sequencing has been the gold standard for mapping DNA methylation. However, bisulfite cannot distinguish between 5mC and 5hmC, and the harsh chemical conditions degrade up to 99% of the input DNA [[5]](). This makes it entirely unsuitable for mapping rare modifications like 5caC or for analyzing low-input samples such as circulating cell-free DNA (cfDNA) in liquid biopsies.

Quantitative Comparison of Sequencing Modalities
Sequencing MethodologyTarget Modification(s)ResolutionDNA Input RequirementDNA Degradation RateRelative Cost Efficiency
WGBS (Bisulfite) 5mC, 5hmC (Indistinguishable)Single-baseHigh (>100 ng)~99% (Severe)Low
oxBS-seq 5mC onlySingle-baseHigh (>100 ng)~99% (Severe)Low
caCAB-seq 5caC onlySingle-baseModerateHighModerate
TAPS 5mC, 5hmCSingle-baseLow (1-10 ng, cfDNA)<5% (Minimal)High (50% cost of WGBS)
Protocol: TET-Assisted Pyridine Borane Sequencing (TAPS)

To overcome the limitations of bisulfite, researchers developed TAPS, a revolutionary bisulfite-free method that leverages the unique chemistry of 5caC 6.

Objective: Base-resolution mapping of epigenetic marks without DNA degradation.

Step 1: Enzymatic Oxidation (TET Treatment)

  • Action: Incubate 1-10 ng of genomic or cfDNA with recombinant TET1 enzyme, Fe²⁺, α-ketoglutarate, and molecular oxygen.

  • Causality: The TET enzyme drives the complete, iterative oxidation of all existing 5mC and 5hmC marks to the terminal 5caC state. This unifies the epigenetic marks into a single, highly reactive chemical target.

Step 2: Chemical Reduction (Pyridine Borane)

  • Action: Introduce pyridine borane complex (pic-BH₃) under mildly acidic conditions (pH ~5.0).

  • Causality: Pyridine borane selectively decarboxylates 5caC and reduces it to dihydrouracil (DHU). Because unmodified cytosines remain completely unreactive to pyridine borane, the DNA backbone is preserved, avoiding the massive fragmentation seen in bisulfite treatments.

Step 3: PCR Amplification (Self-Validating Step)

  • Action: Amplify the library using a standard high-fidelity DNA polymerase.

  • Causality: The polymerase biologically recognizes DHU as a thymine (T) analog. During amplification, a C-to-T transition is permanently recorded in the sequence only at loci that originally harbored a 5mC or 5hmC mark.

Step 4: Bioinformatics Mapping

  • Action: Sequence the amplicons via Next-Generation Sequencing (NGS) and align to a standard reference genome.

  • Causality: By computationally identifying the C-to-T transitions against the reference, researchers can map the original methylome directly. Because the background DNA is intact, mapping is highly efficient, requiring half the sequencing depth of traditional methods 5.

TAPS_Protocol DNA Genomic DNA (5mC / 5hmC) TET TET Oxidation (Converts to 5caC) DNA->TET Borane Pyridine Borane Reduction (5caC → DHU) TET->Borane PCR PCR Amplification (DHU read as Thymine) Borane->PCR Seq NGS Sequencing (C-to-T Transition mapped) PCR->Seq

Figure 2: TAPS workflow for bisulfite-free epigenetic sequencing.

Therapeutic Implications and Epigenetic Drug Development

The TET-TDG demethylation axis is a prime target for modern oncology drug development. Because the origination and progression of cancer are heavily driven by epigenetic silencing of tumor suppressor genes, reactivating the 5caC demethylation pathway offers a profound therapeutic window.

Vitamin C as an Epigenetic Modulator: Pharmacological doses of Vitamin C (ascorbate) have been identified as vital regenerative cofactors for TET enzymes 7. During the oxidation of 5mC, the active Fe²⁺ in the TET catalytic center is oxidized to inactive Fe³⁺. Ascorbate acts as a highly specific electron donor, reducing Fe³⁺ back to Fe²⁺. This biochemical restoration accelerates the production of 5caC, promoting subsequent TDG-mediated demethylation.

In clinical development, combining high-dose ascorbate with DNA methyltransferase (DNMT) inhibitors (such as decitabine or azacytidine) creates a synergistic epigenetic reprogramming strategy. The DNMT inhibitor passively halts new methylation during replication, while ascorbate actively drives the existing 5mC pool through the 5caC intermediate toward complete demethylation, effectively reactivating dormant tumor suppressor networks 7.

Conclusion

5-Carboxy-2'-deoxycytidine (5caC) is the definitive molecular indicator of active DNA demethylation. Its highly specific generation by TET enzymes and subsequent excision by TDG underscore its role as a master regulator of epigenetic integrity. With the advent of bisulfite-free sequencing technologies like TAPS, researchers can now leverage the unique chemistry of 5caC to map the epigenome with unprecedented accuracy, paving the way for highly targeted epigenetic therapeutics and liquid biopsy diagnostics.

References

  • [4] DNA 5-Carboxylcytosine (5caC) Analysis, By Modification Types | CD BioSciences. epigenhub.com. 4

  • [3] Potential functional roles of DNA demethylation intermediates. PMC - NIH. 3

  • [6] Epigenetic sequencing using TAPS. OxCODE (ox.ac.uk).6

  • [7] Vitamin C promotes decitabine or azacytidine induced DNA hydroxymethylation and subsequent reactivation of the epigenetically silenced tumour suppressor.... Oncotarget. 7

  • [2] Nucleic Acid Modifications with Epigenetic Significance. PMC - NIH. 2

  • [1] Novel Approaches to Epigenetic Therapies: From Drug Combinations to Epigenetic Editing. MDPI. 1

  • [5] A new sequencing method to detect DNA modifications of relevance to cancer. ecancer. 5

Sources

role of 5-carboxy-2'-deoxycytidine in TET-mediated oxidation pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Role of 5-carboxy-2'-deoxycytidine in TET-mediated Oxidation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of epigenetics has been dynamically reshaped by the discovery of the Ten-eleven translocation (TET) family of dioxygenases and their role in active DNA demethylation.[1][2][3] For decades, 5-methylcytosine (5mC) was considered a stable epigenetic mark, primarily associated with gene silencing. The revelation that TET enzymes can iteratively oxidize 5mC has unveiled a complex and nuanced pathway for reversing this critical epigenetic modification. This guide provides a comprehensive technical overview of a key player in this pathway: 5-carboxy-2'-deoxycytidine (5caC). We will delve into its generation, its pivotal role as an intermediate in DNA demethylation, its interaction with the DNA repair machinery, and the cutting-edge methodologies used to study its function.

The TET-Mediated Oxidation Pathway: A Stepwise Conversion

The journey from a methylated cytosine to an unmodified cytosine via the TET-mediated pathway is a multi-step enzymatic cascade.[4][5] The TET proteins (TET1, TET2, and TET3) are Fe(II) and α-ketoglutarate-dependent dioxygenases that catalyze the sequential oxidation of 5mC.[6]

The process begins with the hydroxylation of 5mC to form 5-hydroxymethylcytosine (5hmC).[1][3] This initial oxidation step is often considered the rate-limiting step in the pathway. Subsequently, TET enzymes can further oxidize 5hmC to 5-formylcytosine (5fC) and, ultimately, to 5-carboxy-2'-deoxycytidine (5caC).[7][8] Each of these oxidized methylcytosines (oxi-mCs) can be considered a distinct epigenetic mark with the potential for unique biological roles.[1][9]

TET_Oxidation_Pathway 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC Oxidation 5fC 5-formylcytosine 5hmC->5fC Oxidation 5caC 5-carboxy-2'-deoxycytidine 5fC->5caC Oxidation TET TET Enzymes TET->5mC TET->5hmC TET->5fC

Caption: The TET-mediated oxidation pathway of 5-methylcytosine.

5-carboxy-2'-deoxycytidine (5caC): A Pivotal Intermediate

5caC is the final product of TET-mediated oxidation of 5mC.[8] Its generation is a critical step, effectively marking the cytosine residue for removal and replacement. While present at very low levels in the genome compared to 5mC and 5hmC, its transient nature belies its importance in dynamic epigenetic reprogramming during processes such as embryonic development and cellular differentiation.[10][11] The abundance of these modifications varies across different cell types and tissues, reflecting the dynamic nature of DNA demethylation.

ModificationAbundance in Mouse ES Cells (as a percentage of total cytosines)
5mC ~4%
5hmC ~0.1%
5fC ~0.002% (20 ppm)
5caC ~0.0003% (3 ppm)

This table presents approximate values compiled from multiple sources for illustrative purposes. Actual abundances can vary significantly based on cell type, developmental stage, and analytical method.[10]

The Fate of 5caC: Excision by Thymine DNA Glycosylase (TDG)

The key to understanding the functional significance of 5caC lies in its recognition and subsequent excision by Thymine DNA Glycosylase (TDG).[3][12] TDG is a base excision repair (BER) enzyme that identifies and removes 5caC (and 5fC) from the DNA backbone, creating an abasic (AP) site.[13][14] This action initiates the BER pathway, which ultimately leads to the insertion of an unmodified cytosine, thereby completing the demethylation process.[15]

The specificity of TDG for 5fC and 5caC over 5mC and 5hmC is a critical aspect of this pathway.[16] This specificity ensures that only the terminally oxidized forms of 5mC are targeted for removal.

BER_Pathway DNA_with_5caC DNA with 5caC AP_Site Abasic (AP) Site DNA_with_5caC->AP_Site Excision of 5caC Nicked_DNA Nicked DNA AP_Site->Nicked_DNA Incises 5' to AP site Repaired_DNA Repaired DNA (Unmodified Cytosine) Nicked_DNA->Repaired_DNA DNA synthesis and ligation TDG TDG TDG->DNA_with_5caC APE1 APE1 APE1->AP_Site POLB_LIG3 DNA Polymerase β / DNA Ligase III POLB_LIG3->Nicked_DNA

Caption: The Base Excision Repair (BER) pathway initiated by TDG.

Structural Insights into 5caC Recognition by TDG

The high specificity of TDG for 5caC is rooted in the precise molecular interactions within the enzyme's active site.[2][3] High-resolution crystal structures of TDG in complex with 5caC-containing DNA have revealed a network of hydrogen bonds and water-mediated contacts that are crucial for substrate recognition and catalysis.[2]

Key residues, such as asparagine (N191 in humans), play a critical role in recognizing the carboxyl group of 5caC.[2] This interaction, along with a substrate-dependent conformational change in TDG, optimally positions the 5caC base for hydrolytic excision.[2] The acidic nature of the carboxyl group on 5caC is also thought to facilitate the acid-catalyzed excision mechanism employed by TDG.[2] Understanding these structural details is paramount for developing inhibitors or modulators of TDG activity for therapeutic purposes.

Beyond a Demethylation Intermediate: 5caC as an Epigenetic Mark

While the role of 5caC as an intermediate in active DNA demethylation is well-established, emerging evidence suggests that it may also function as a stable epigenetic mark in its own right.[1][9] The presence of 5caC at specific genomic locations, such as enhancers and promoters, hints at a potential regulatory role.[17]

This hypothesis is supported by the identification of "reader" proteins that specifically bind to 5caC.[4][18] These readers could mediate downstream effects on chromatin structure and gene expression. For instance, quantitative mass-spectrometry-based proteomics has identified several DNA repair proteins and transcription regulators that are recruited by oxidized forms of 5mC.[4][8] The discovery and characterization of these reader proteins are active areas of research that will further illuminate the multifaceted functions of 5caC.

Methodologies for Studying 5caC

The low abundance of 5caC presents a significant technical challenge for its detection and mapping. Several highly sensitive techniques have been developed to overcome this hurdle.

Genome-wide mapping of 5caC

This antibody-based approach provides a relatively simple and effective method for enriching 5caC-containing DNA fragments from the genome.[1]

Protocol Outline:

  • Genomic DNA Extraction and Fragmentation: Isolate high-quality genomic DNA and fragment it to a desired size range (e.g., 200-500 bp) by sonication.

  • DNA Denaturation: Denature the fragmented DNA by heating to allow for antibody binding to the single-stranded 5caC.

  • Immunoprecipitation: Incubate the denatured DNA with a highly specific anti-5caC antibody.

  • Capture of Antibody-DNA Complexes: Use protein A/G magnetic beads to capture the antibody-DNA complexes.

  • Washing and Elution: Perform stringent washes to remove non-specifically bound DNA, followed by elution of the enriched 5caC-containing DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome to identify regions enriched for 5caC.

Causality Behind Experimental Choices: The denaturation step is crucial as many anti-5caC antibodies show higher affinity for single-stranded DNA. The stringency of the wash steps is critical to minimize background noise and ensure the specific enrichment of 5caC-containing fragments.

These chemical modification-based methods offer single-base resolution mapping of 5fC and 5caC.[19][20][21]

Protocol Outline (MAB-seq):

  • Genomic DNA Extraction: Isolate high-quality genomic DNA.

  • M.SssI Methyltransferase Treatment: Treat the DNA with M.SssI, which methylates unmodified cytosines at CpG sites to 5mC. 5fC and 5caC are not affected.

  • Bisulfite Conversion: Perform sodium bisulfite treatment, which converts unmodified cytosines, 5fC, and 5caC to uracil (read as thymine after PCR), while 5mC and 5hmC remain as cytosine.

  • Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.

  • Data Analysis: By comparing the sequencing results to a reference genome, sites that are read as thymine represent the locations of 5fC and 5caC.

caMAB-seq for specific 5caC mapping: To distinguish 5fC from 5caC, a preceding step of sodium borohydride (NaBH4) reduction can be included, which converts 5fC to 5hmC.[20] In this case, only 5caC will be read as thymine after MAB-seq.

Causality Behind Experimental Choices: The M.SssI treatment is the key step that protects unmodified cytosines from bisulfite conversion, thereby allowing for the specific detection of 5fC and 5caC.

Quantitative analysis of 5caC

LC-MS/MS is the gold standard for accurate quantification of global levels of DNA modifications.[7][22][23]

Protocol Outline:

  • Genomic DNA Extraction and Digestion: Isolate genomic DNA and enzymatically digest it into individual nucleosides.

  • LC Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC).

  • MS/MS Detection and Quantification: Introduce the separated nucleosides into a tandem mass spectrometer. The instrument is set to detect the specific mass-to-charge ratios of the different cytosine modifications. Quantification is achieved by comparing the signal intensity of the endogenous modified nucleosides to that of stable isotope-labeled internal standards.

Causality Behind Experimental Choices: The use of stable isotope-labeled internal standards is essential for accurate quantification, as it corrects for variations in sample processing and instrument response.

Functional analysis of 5caC-TDG interaction

This assay allows for the direct measurement of TDG's enzymatic activity on 5caC-containing DNA substrates.[2][15]

Protocol Outline:

  • Substrate Preparation: Synthesize a short DNA oligonucleotide containing a single 5caC residue, typically labeled with a fluorescent or radioactive tag at one end. Anneal this to its complementary strand.

  • Enzymatic Reaction: Incubate the DNA substrate with purified recombinant TDG enzyme in an appropriate reaction buffer.

  • Reaction Quenching and Product Separation: Stop the reaction at various time points. The excision of 5caC by TDG creates an abasic site, which can be cleaved by subsequent treatment with an AP endonuclease or by heat and alkali. The resulting product will be a shorter, labeled DNA fragment. Separate the product from the unreacted substrate using denaturing polyacrylamide gel electrophoresis.

  • Detection and Quantification: Visualize the labeled DNA fragments and quantify the amount of product formed over time to determine the enzymatic activity of TDG.

Causality Behind Experimental Choices: The use of a labeled substrate allows for sensitive detection of the excision product. Running the reaction under single-turnover conditions (enzyme in excess of substrate) can provide insights into the catalytic rate of the enzyme.

Conclusion and Future Perspectives

5-carboxy-2'-deoxycytidine stands at the crossroads of DNA methylation and repair, playing a definitive role in the active erasure of this fundamental epigenetic mark. The intricate interplay between TET enzymes and TDG, culminating in the removal of 5caC, underscores the dynamic nature of the epigenome. The development of sophisticated analytical techniques has been instrumental in uncovering the genome-wide distribution and functional significance of this rare but crucial DNA modification.

Future research will likely focus on several key areas:

  • Deciphering the roles of 5caC reader proteins: A deeper understanding of how these proteins recognize 5caC and translate this binding into downstream biological effects is needed.

  • Investigating the context-dependent regulation of the TET-TDG pathway: How this pathway is regulated in different cell types, developmental stages, and disease states remains a critical question.

  • Therapeutic targeting of the pathway: The enzymes involved in the 5caC lifecycle, particularly TETs and TDG, represent promising targets for the development of novel therapies for cancer and other diseases characterized by epigenetic dysregulation.

The continued exploration of 5caC and its associated pathways promises to yield further insights into the complexities of epigenetic regulation and its impact on human health and disease.

References

A comprehensive list of references with clickable URLs will be provided separately. The citations within this document correspond to the search results provided.

Sources

A Tale of Two Cytosines: A Deep Dive into the Structural Dichotomy of 5-Carboxy-2'-deoxycytidine and 5-Methylcytosine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the intricate landscape of epigenetics, the subtle chemical modifications of DNA bases orchestrate a complex symphony of gene regulation. Among these, the journey from the well-established repressive mark, 5-methylcytosine (5mC), to its oxidized derivative, 5-carboxy-2'-deoxycytidine (5caC), represents a critical axis in the active DNA demethylation pathway. While both are derivatives of cytosine, their structural and electronic properties diverge dramatically, leading to profoundly different biological roles. This technical guide provides an in-depth exploration of the core structural properties of 5caC versus 5mC, offering a molecular-level understanding for researchers in epigenetics, drug discovery, and molecular biology. We will dissect the nuanced differences in their chemical makeup and explore how these variations translate into distinct impacts on DNA duplex stability, conformation, and recognition by the cellular machinery.

Introduction: Beyond the Canonical Four

The central dogma of molecular biology, for decades, was elegantly simple, built upon a four-letter alphabet of DNA bases. However, the discovery of modified bases, particularly within the "fifth base," 5-methylcytosine, has unveiled a richer, more dynamic layer of genetic control. 5mC, established primarily at CpG dinucleotides in mammals, is a cornerstone of long-term gene silencing.[1][2] Its presence is associated with condensed chromatin and transcriptional repression.[3]

The story, however, does not end with methylation. The discovery of the Ten-Eleven Translocation (TET) family of dioxygenases revealed a pathway for active DNA demethylation, a process crucial for development, cellular reprogramming, and disease.[4][5] TET enzymes iteratively oxidize 5mC, producing 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and ultimately, 5-carboxy-2'-deoxycytidine (5caC).[4][6][7] Unlike the stable, repressive nature of 5mC, 5caC is a transient intermediate, recognized and excised by Thymine DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway, leading to the restoration of an unmodified cytosine.[6][8]

This stark functional contrast between 5mC and 5caC is fundamentally rooted in their distinct structural properties. This guide will illuminate these differences, providing a comprehensive analysis for scientists seeking to understand and manipulate these epigenetic marks.

The Core Structural Divergence: A Tale of Two Substituents

At the heart of the functional differences between 5mC and 5caC lies the chemical nature of their respective C5 substituents: a methyl group (-CH₃) for 5mC and a carboxyl group (-COOH) for 5caC.

Electronic Properties: An Inductive Tug-of-War

The methyl group of 5-methylcytosine is weakly electron-donating. This subtle inductive effect increases the electron density of the pyrimidine ring, which in turn enhances the stability of the DNA duplex through improved base stacking interactions.[9]

In stark contrast, the carboxyl group of 5-carboxy-2'-deoxycytidine is strongly electron-withdrawing. This property has profound consequences for the base's hydrogen bonding capabilities. Specifically, the electron-withdrawing nature of the carboxyl group increases the acidity of the N3 proton of the cytosine ring.[8][10] This weakened basicity at the N3 position leads to a less stable hydrogen bond with the opposing guanine base in a canonical Watson-Crick pair.[8] At physiological pH, the carboxyl group is typically deprotonated to a carboxylate (-COO⁻), further influencing the local electrostatic environment.[11]

This fundamental electronic difference is the primary driver for the differential recognition by cellular machinery, such as the specific excision of 5caC by TDG, which does not act on 5mC.[8]

A Comparative Look at Physicochemical Properties

The distinct C5 modifications bestow divergent physicochemical properties upon 5mC and 5caC, which are summarized in the table below.

Property5-methylcytosine (5mC)5-carboxy-2'-deoxycytidine (5caC)
Molar Mass ~125.13 g/mol ~155.11 g/mol
C5 Substituent Methyl group (-CH₃)Carboxyl group (-COOH)
Electronic Effect Electron-donating (weak)Electron-withdrawing (strong)
Impact on N3 pKa Minor effectDecreases pKa (increases acidity)[8][10]
Hydrogen Bonding Standard Watson-CrickWeakened N3-Guanine H-bond[8]
DNA Duplex Stability Generally stabilizing[9][12]Generally destabilizing or pH-dependent[9][13][14]
Biological Role Stable epigenetic mark for gene silencingTransient intermediate in active demethylation
Primary Enzyme Interaction Read by "reader" proteins (e.g., MeCP2)Excised by Thymine DNA Glycosylase (TDG)

Impact on DNA Structure and Dynamics

The introduction of either a methyl or a carboxyl group at the C5 position of cytosine induces notable, albeit different, alterations to the local and global structure of the DNA double helix.

DNA Duplex Stability: A Balancing Act

As noted, 5mC generally enhances the thermal stability of the DNA duplex. This stabilization is attributed to more favorable base-stacking interactions with neighboring bases, driven by the hydrophobic and electron-donating nature of the methyl group.[9] Some studies have reported an increase in the melting temperature (Tm) of DNA duplexes containing 5mC compared to their unmodified counterparts.

Conversely, 5caC tends to destabilize the DNA duplex, a consequence of the weakened hydrogen bonding with guanine.[8] However, the effect of 5caC on duplex stability is more complex and can be pH-dependent due to the protonation state of the carboxyl group.[9][13][14] Under acidic conditions, where the carboxyl group is protonated, the destabilizing effect can be more pronounced.[13]

Local Geometry: Sugar Pucker and Backbone Conformation

The conformation of the deoxyribose sugar ring, known as the sugar pucker, and the torsional angles of the phosphate backbone are critical determinants of DNA's overall three-dimensional structure. In canonical B-DNA, the sugars typically adopt a C2'-endo conformation.[15]

The presence of a C5 modification can influence these parameters. The bulkier methyl group of 5mC can influence the local backbone conformation, with some studies suggesting an impact on the BI/BII equilibrium of the phosphate backbone.[16] This can, in turn, affect the overall flexibility of the DNA.

For 5caC , the structural perturbations can be more significant. While some NMR studies suggest that 5caC does not induce a major global structural change detectable in solution,[17] other biophysical and structural data indicate that it can introduce a localized kink in the DNA helix.[18] This localized distortion may be a key feature for its recognition by the TDG enzyme.

The interplay between the C5 substituent and the sugar-phosphate backbone is a critical area of ongoing research, with implications for how these modifications are "read" by the cellular machinery.

Experimental Methodologies for Structural Analysis

A multi-pronged approach employing a suite of biophysical and structural biology techniques is necessary to fully elucidate the structural properties of DNA containing 5mC and 5caC.

X-ray Crystallography: A Static Snapshot at Atomic Resolution

X-ray crystallography provides high-resolution, static structures of DNA oligonucleotides, offering precise measurements of bond lengths, bond angles, and the overall helical parameters.

  • Oligonucleotide Synthesis and Purification: Synthesize the desired DNA oligonucleotides containing 5mC or 5caC using phosphoramidite chemistry. High-purity oligonucleotides are crucial for successful crystallization and are typically achieved through HPLC purification.

  • Crystallization Screening: Use the hanging drop or sitting drop vapor diffusion method to screen a wide range of crystallization conditions. Key variables to screen include precipitant type and concentration (e.g., polyethylene glycol, salts), pH, temperature, and the presence of various cations (e.g., Mg²⁺, Na⁺, K⁺).

  • Crystal Optimization: Once initial crystals are obtained, optimize the conditions by fine-tuning the concentrations of the components of the crystallization solution to improve crystal size and quality.

  • Data Collection and Structure Determination: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. The structure is then solved using molecular replacement, using a canonical B-DNA structure as a starting model, followed by refinement.

Causality Behind Experimental Choices: The choice of oligonucleotide sequence is critical; self-complementary sequences are often used to simplify crystallization. The screening of a wide range of conditions is necessary because the optimal crystallization conditions for modified DNA can differ significantly from those for unmodified DNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamics in Solution

NMR spectroscopy is a powerful technique for studying the structure and dynamics of DNA in solution, providing insights into base pairing, sugar pucker, and backbone conformation.

  • Sample Preparation: Dissolve the purified DNA oligonucleotide in an appropriate NMR buffer (e.g., phosphate buffer with NaCl) in D₂O or a H₂O/D₂O mixture. The concentration should be in the millimolar range.

  • Acquisition of 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the deoxyribose sugar rings.

    • TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system (i.e., all protons of a single deoxyribose ring).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. This is essential for determining the sequential connectivity of the DNA and for observing inter-proton distances that define the helical geometry.

  • Data Analysis and Structure Calculation: Assign the resonances to specific protons in the DNA sequence. Extract distance restraints from NOESY spectra and torsion angle restraints from COSY spectra. Use these restraints in molecular dynamics-based software (e.g., AMBER, CHARMM) to calculate a family of structures consistent with the NMR data.

Causality Behind Experimental Choices: The use of a H₂O/D₂O mixture allows for the observation of exchangeable imino protons, which are direct probes of hydrogen bonding and base pair stability. NOESY is the cornerstone of NMR structure determination for DNA as it provides the through-space distance information that defines the three-dimensional fold.

Molecular Dynamics (MD) Simulations: A Computational Microscope

MD simulations provide a dynamic, atomistic view of how 5mC and 5caC affect the behavior of DNA over time, complementing the static picture from crystallography and the time-averaged view from NMR.

  • System Setup:

    • Starting Structure: Begin with a canonical B-DNA structure of the desired sequence, with 5mC or 5caC modeled in.

    • Force Field Parameterization: This is a critical step. Standard force fields (e.g., AMBER, CHARMM) may not have parameters for modified nucleotides. Parameters for 5mC and 5caC need to be developed or obtained from the literature to accurately describe their geometry, charge distribution, and interactions.

    • Solvation and Ionization: Place the DNA in a box of explicit water molecules and add counter-ions to neutralize the system and mimic physiological salt concentrations.

  • Equilibration: Gradually heat the system to the desired temperature and allow the pressure to equilibrate while restraining the DNA. This is followed by a period of unrestrained equilibration to allow the system to relax.

  • Production Run: Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational landscape of the DNA.

  • Analysis: Analyze the trajectory to determine structural parameters such as helical parameters, sugar pucker, backbone torsion angles, and the dynamics of water and ions around the modified base.

Causality Behind Experimental Choices: The choice of force field is paramount for the accuracy of the simulation. Explicit solvent models are essential for capturing the hydration patterns around the methyl and carboxyl groups, which play a significant role in their structural effects. Long simulation times are necessary to ensure adequate sampling of the conformational space.

Visualizing the Structural Landscape

Diagrams generated using Graphviz can help to visualize the key concepts discussed in this guide.

The DNA Demethylation Pathway

DNA_Demethylation_Pathway C Cytosine (C) mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET fC 5-formylcytosine (5fC) hmC->fC TET caC 5-carboxy-2'-deoxycytidine (5caC) fC->caC TET caC->C TDG/BER

Caption: The active DNA demethylation pathway initiated by TET enzymes.

A Comparative Workflow for Structural Analysis

Structural_Analysis_Workflow cluster_Xray X-ray Crystallography cluster_NMR NMR Spectroscopy cluster_MD Molecular Dynamics X1 Oligo Synthesis X2 Crystallization X1->X2 X3 Data Collection X2->X3 X4 Structure Solution X3->X4 Result Structural & Dynamic Properties X4->Result N1 Sample Preparation N2 2D NMR Acquisition (COSY, NOESY) N1->N2 N3 Data Analysis N2->N3 N4 Structure Calculation N3->N4 N4->Result M1 System Setup M2 Equilibration M1->M2 M3 Production Run M2->M3 M4 Trajectory Analysis M3->M4 M4->Result Start Modified DNA (5mC or 5caC) Start->X1 Start->N1 Start->M1

Caption: An integrated workflow for the structural analysis of modified DNA.

Conclusion and Future Directions

The structural dichotomy between 5-methylcytosine and 5-carboxy-2'-deoxycytidine is a testament to the remarkable subtlety and precision of epigenetic regulation. A simple change from a methyl to a carboxyl group at the C5 position of cytosine flips a stable, repressive epigenetic mark into a transient signal for demethylation. This functional switch is underpinned by fundamental differences in electronic properties, which in turn modulate hydrogen bonding, DNA duplex stability, and local conformation.

For researchers and drug development professionals, a deep understanding of these structural nuances is paramount. The ability to design small molecules that can specifically recognize or modulate the enzymes that write, read, or erase these marks holds immense therapeutic potential. For instance, targeting the TDG-5caC interaction could be a novel approach in cancer therapy, where DNA methylation patterns are often dysregulated.

Future research will undoubtedly continue to unravel the intricate structural and dynamic consequences of these and other DNA modifications. The development of higher-resolution experimental techniques and more accurate computational models will provide an even clearer picture of how the epigenome is written, read, and rewritten, paving the way for a new era of precision medicine.

References

  • Sanstead, P. J., Ashwood, B., Dai, Q., He, C., & Tokmakoff, A. (2020). Oxidized Derivatives of 5-Methylcytosine Alter the Stability and Dehybridization Dynamics of Duplex DNA. The Journal of Physical Chemistry B, 124(8), 1160–1174.
  • Glen Research. (n.d.).
  • Rovó, P., & Scherman, D. (2020). Oxidized Derivatives of 5-Methylcytosine Alter the Stability and Dehybridization Dynamics of Duplex DNA.
  • Sanstead, P. J., Ashwood, B., Dai, Q., He, C., & Tokmakoff, A. (2020).
  • Dai, Q., He, C., & Tokmakoff, A. (2015). Weakened N3 Hydrogen Bonding by 5-Formylcytosine and 5-Carboxylcytosine Reduces Their Base-Pairing Stability. Journal of the American Chemical Society, 137(48), 15291–15300.
  • Dai, Q., He, C., & Tokmakoff, A. (2015). Weakened N3 Hydrogen Bonding by 5-Formylcytosine and 5-Carboxylcytosine Reduces Their Base-Pairing Stability.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of nucleic acids.
  • Yoo, J., & Aksimentiev, A. (2018). How methyl–sugar interactions determine DNA structure and flexibility. Nucleic Acids Research, 46(22), 11625–11635.
  • Raiber, E.-A., et al. (2011). Hydroxylation of methylated CpG dinucleotides reverses stabilisation of DNA duplexes by cytosine 5-methylation.
  • Glen Research. (n.d.).
  • Aksimentiev, A. (2023).
  • Harris, R. K., & Becker, E. D. (2012). Biomolecular NMR Spectroscopy and Structure Determination of DNA.
  • Springer Nature. (n.d.). NMR Protocols and Methods.
  • ResearchGate. (n.d.). Bond Lengths (A ˚ ) and Bond Angles (°) | Download Table.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). 5-Methylcytosine.
  • Aksimentiev Group. (n.d.).
  • Wolfram Demonstrations Project. (n.d.). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.
  • 3DNA-DSSR Homepage. (n.d.). Two slightly different definitions of sugar pucker.
  • Glen Research. (n.d.). X-ray Crystallography.
  • Case Group. (n.d.). Principles of nucleic acid structure.
  • Mishra, P. C., & Tewari, R. D. (1989). Electrostatic potential mapping of nucleic acid constituents: I. Guanine, cytosine and the G-C base pair. Journal of the Indian Academy of Sciences - Chemical Sciences, 101(1), 55-63.
  • Müller, M., et al. (2017). X-ray crystallography and NMR show that 5-formylcytosine does not change the global structure of DNA. Nature Structural & Molecular Biology, 24(7), 544-552.
  • Raiber, E.-A., et al. (2015). 5-Formylcytosine alters the structure of the DNA double helix.
  • Williams, L. D. (2000). X-Ray Crystallography of DNA-Drug Complexes. Methods in Enzymology.
  • Beveridge, D. L., & Orozco, M. (2009). Simulating DNA by Molecular Dynamics: Aims, Methods, and Validation.
  • mediaTUM. (2018). How methyl–sugar interactions determine DNA structure and flexibility.
  • Cisneros, G. A., et al. (2014). Improvement of DNA and RNA Sugar Pucker Profiles from Semiempirical Quantum Methods.
  • Laszlo, A. H., et al. (2013). Detection and mapping of 5-methylcytosine and 5-hydroxymethylcytosine with nanopore MspA. Proceedings of the National Academy of Sciences, 110(47), 18904-18909.
  • Li, D., et al. (2024). Programming crystallization kinetics of self-assembled DNA crystals with 5-methylcytosine modification. Proceedings of the National Academy of Sciences, 121(10), e2318498121.
  • Lee, J. Y., & Choi, J. (2020). Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy. Molecules, 25(8), 1775.
  • Liu, L., et al. (2019). Structural Insights into the Specific Recognition of 5-methylcytosine and 5-hydroxymethylcytosine by TAL Effectors. Journal of Molecular Biology, 431(24), 4873-4885.
  • van der Spoel, D., et al. (2002). A molecular dynamics simulation study of oriented DNA with polyamine and sodium counterions: diffusion and averaged binding of water and cations. Nucleic Acids Research, 30(19), 4048-4056.
  • SlideShare. (n.d.).
  • SciSpace. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction.
  • ChemRxiv. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction.
  • Aksimentiev Group. (n.d.).
  • Wikipedia. (n.d.). 5-Methylcytosine.
  • RCSB PDB. (n.d.). 1DCT: DNA (CYTOSINE-5)
  • Grzeskowiak, K., & Ohishi, H. (2002). Ancient history of X-ray crystal structure of B-DNA oligomers and its perspective. Acta Biochimica Polonica, 49(2), 243-248.
  • Doudna Lab. (n.d.). Methods to Crystallize RNA.
  • UC Santa Barbara. (n.d.).
  • PDB Archive. (2024).
  • Dexter, T. M., & Gurney, J. M. (1976). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Antimicrobial Agents and Chemotherapy, 9(5), 727-732.
  • Glen Research. (n.d.). 5-Carboxy-dC-CE Phosphoramidite.
  • International Tables for Crystallography. (n.d.). 9.5.

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Technical Deep Dive: Epigenetic Function & Detection of 5-carboxy-2'-deoxycytidine (5caC) in Embryonic Stem Cells

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Epigenetic Function & Detection of 5-carboxy-2'-deoxycytidine (5caC) in Embryonic Stem Cells Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of mammalian epigenetics, 5-carboxy-2'-deoxycytidine (5caC) was long dismissed as a fleeting metabolic intermediate. However, recent advances in high-resolution mapping have redefined 5caC as a critical marker of active DNA demethylation in Embryonic Stem Cells (ESCs). Unlike stable marks such as 5-methylcytosine (5mC), 5caC represents a genomic "state of flux," marking loci poised for rapid reactivation during lineage specification.

This guide provides a rigorous analysis of the TET-TDG axis, the functional distribution of 5caC in the ESC genome, and—crucially—a validated caMAB-seq protocol for its specific detection at single-base resolution.

Mechanistic Foundation: The TET-TDG Axis

The generation of 5caC is the final step in the iterative oxidation of 5mC catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases.[1] This pathway is the primary mechanism for erasing methylation marks in a replication-independent manner.

The Oxidative Cascade
  • Initiation: TET enzymes (TET1/2 in ESCs) oxidize 5mC to 5-hydroxymethylcytosine (5hmC).[1][2][3][4][5][6][7][8]

  • Progression: 5hmC is further oxidized to 5-formylcytosine (5fC).[3][6][7][9][10][11]

  • Terminal Oxidation: 5fC is oxidized to 5caC .[9]

  • Excision & Repair: Thymine DNA Glycosylase (TDG) specifically recognizes 5caC.[1][3][5][7][9][11][12][13][14] Due to the weakened glycosidic bond and specific active site interactions, TDG excises the 5caC base, creating an abasic (AP) site.

  • Restoration: The Base Excision Repair (BER) machinery processes the AP site, replacing it with an unmodified Cytosine (C).

Diagram 1: The Active Demethylation Cycle

Figure 1 illustrates the stepwise oxidation and subsequent excision repair pathway.[12]

TET_TDG_Axis C Cytosine (C) mC 5-methylcytosine (5mC) C->mC DNMTs (Methylation) mC->C Replication (Passive) hMC hMC mC->hMC TET1/2 (Oxidation) hmC 5-hydroxymethylcytosine (5hmC) fC 5-formylcytosine (5fC) caC 5-carboxylcytosine (5caC) fC->caC TET1/2 (Oxidation) AP Abasic Site (AP) caC->AP TDG (Excision) AP->C BER Machinery (Repair) hMC->fC TET1/2 (Oxidation)

Caption: The TET-mediated active demethylation cycle. 5caC serves as the terminal substrate for TDG-mediated excision, closing the loop to unmodified Cytosine.

Functional Significance in Embryonic Stem Cells

In wild-type ESCs, steady-state levels of 5caC are low (~3 modification per 10^6 cytosines) because TDG excision is highly efficient. However, mapping studies in TDG-depleted cells reveal that 5caC is not randomly distributed.

Genomic Distribution & Regulation
Genomic Feature5caC Enrichment StatusBiological Implication
Enhancers HighMarks active or poised enhancers; correlates with p300 binding.
Promoters ModerateEnriched at TSS of developmentally regulated genes.
Bivalent Domains HighCo-localizes with H3K4me3 and H3K27me3; maintains "poised" plasticity.
Gene Bodies LowGenerally depleted compared to 5hmC.
The "Pause" Signal

Beyond being a repair intermediate, 5caC may function as a transient epigenetic mark. Structural studies suggest that 5caC can:

  • Recruit Specific Readers: While TDG is the primary binder, 5caC can alter the binding affinity of transcription factors like WT1 (Wilms Tumor 1).

  • Modulate Transcription: The presence of 5caC in the gene body has been shown to slow down RNA Polymerase II elongation, potentially facilitating alternative splicing or refined transcriptional control.

Technical Workflow: Specific Detection of 5caC

Standard Bisulfite Sequencing (BS-seq) is insufficient for detecting 5caC.

  • BS-seq Limitation: 5mC resists deamination (reads as C).[15] However, 5caC is deaminated to 5-carboxy-uracil, which behaves like Uracil (reads as T). Thus, 5caC is indistinguishable from unmethylated Cytosine in standard BS-seq.[16]

To specifically map 5caC, we utilize caMAB-seq (5caC Methylase-Assisted Bisulfite Sequencing) .[15][16] This method discriminates 5caC from both Unmethylated C (C), 5mC, 5hmC, and 5fC.[12]

Protocol: caMAB-seq

Principle:

  • Reduction: Chemically reduce 5fC to 5hmC (protecting it from reading as T later).

  • Enzymatic Protection: Use M.SssI methyltransferase to convert all unmodified C to 5mC (protecting them from deamination). 5caC is not a substrate for M.SssI.

  • Bisulfite Conversion: 5caC is deaminated to U (reads as T). All other Cs (original and M.SssI-modified) remain C.

Step-by-Step Methodology

Reagents Required:

  • Genomic DNA (gDNA) from ESCs.[1][2][4]

  • Sodium Borohydride (NaBH4).

  • CpG Methyltransferase (M.SssI) & S-adenosylmethionine (SAM).

  • Bisulfite Conversion Kit (e.g., EZ DNA Methylation-Gold).

Phase 1: Chemical Reduction (Masking 5fC)

  • Dilute 1 µg of gDNA in 20 µL nuclease-free water.

  • Add NaBH4 to a final concentration of 100 mM.

  • Incubate at room temperature for 1 hour in the dark. Note: This reduces 5fC to 5hmC, preventing it from being detected as a "variant" in the final readout.

  • Purify DNA using silica column purification (e.g., AMPure XP beads or Zymo column).

Phase 2: M.SssI Methylation (Masking Unmodified C)

  • Prepare reaction mix:

    • Reduced gDNA.

    • M.SssI Buffer (1x).

    • SAM (160 µM).

    • M.SssI Enzyme (4-8 Units/µg DNA).

  • Incubate at 37°C for 4 hours.

  • Spike-in: Add fresh SAM and enzyme after 2 hours to ensure complete methylation. Critical: Incomplete methylation results in false positives (unmodified Cs appearing as 5caC).

  • Purify DNA.

Phase 3: Bisulfite Conversion & Library Prep

  • Treat M.SssI-methylated DNA with Bisulfite reagents according to manufacturer protocol.

    • Mechanism:

      • Original C

        
         M.SssI-5mC 
        
        
        
        Resists Deamination
        
        
        Reads C .
      • Original 5mC

        
         Resists Deamination 
        
        
        
        Reads C .
      • Original 5fC

        
         Reduced to 5hmC 
        
        
        
        Resists Deamination
        
        
        Reads C .
      • Original 5caC

        
         Deaminates to 5caU 
        
        
        
        Reads T .
  • Amplify libraries using uracil-tolerant polymerase.

  • Sequence (Illumina PE150 recommended).

Diagram 2: caMAB-seq Logic Flow

Figure 2 details the chemical and enzymatic logic distinguishing 5caC from other cytosine states.

caMAB_Seq_Workflow C_in C Step1 Step 1: NaBH4 Reduction (Masks 5fC) C_in->Step1 fC_in 5fC fC_in->Step1 caC_in 5caC caC_in->Step1 C_s1 C Step1->C_s1 fC_s1 5hmC (Reduced) Step1->fC_s1 caC_s1 5caC (Unchanged) Step1->caC_s1 Step2 Step 2: M.SssI Methylation (Masks Unmodified C) C_s1->Step2 fC_s1->Step2 caC_s1->Step2 C_s2 5mC (Enzymatic) Step2->C_s2 fC_s2 5hmC Step2->fC_s2 caC_s2 5caC (Not Substrate) Step2->caC_s2 Step3 Step 3: Bisulfite Conversion (Deaminates Unprotected) C_s2->Step3 fC_s2->Step3 caC_s2->Step3 Read_C Reads as C Step3->Read_C Protected Read_T Reads as T (Specific to 5caC) Step3->Read_T Deaminated

Caption: caMAB-seq workflow. Only 5caC evades both reduction and enzymatic methylation, resulting in a unique T-readout after bisulfite conversion.[15]

Therapeutic & Application Implications

For drug development professionals, monitoring 5caC offers a unique window into the efficacy of epigenetic drugs , particularly TET inhibitors or DNMT inhibitors.

  • TET Inhibitor Screening: A reduction in 5caC levels is a direct, downstream readout of TET inhibition, more sensitive than bulk 5hmC levels in specific contexts.

  • Differentiation Therapy: In oncology, inducing differentiation in cancer stem cells often requires reactivating silenced tumor suppressors. 5caC accumulation at these promoters indicates successful engagement of the active demethylation machinery.

  • TDG as a Target: Targeting TDG in combination with chemotherapy is an emerging strategy. High 5caC levels can serve as a biomarker for TDG inhibition efficacy.

References

  • Ito, S., et al. (2011).[9] Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine.[4][5][6][17][18] Science, 333(6047), 1300-1303. Link

  • He, Y.F., et al. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA.[7][8][10][13][18][19] Science, 333(6047), 1303-1307. Link

  • Wu, H., et al. (2016). Simultaneous detection of 5-formylcytosine and 5-carboxylcytosine at single-base resolution.[5][15][16][17] Nature Biotechnology, 34, 424–430. Link

  • Nabel, C.S., et al. (2012). MAB-seq: a method for base-resolution mapping of 5-formylcytosine and 5-carboxylcytosine.[5][13][15][16][17] Nature Chemical Biology, 8, 751-758. Link

  • Song, C.X., et al. (2013). Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming.[10] Cell, 153(3), 678-691. Link

Sources

The Metabolic Fate of 5-Carboxy-2'-Deoxycytidine (5-cadC) in Mammalian Genomes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Epigenetic Research & Drug Discovery

Executive Summary

5-carboxy-2'-deoxycytidine (5-cadC) represents the terminal oxidation state of 5-methylcytosine (5mC) in the mammalian genome. Once dismissed as a fleeting metabolic intermediate, 5-cadC is now understood to be the critical "mark of death" for DNA methylation, triggering active demethylation via the Base Excision Repair (BER) pathway. This guide dissects the molecular mechanisms governing 5-cadC biogenesis, its specific recognition by Thymine DNA Glycosylase (TDG), and the precise chemical methodologies required to map this modification at single-base resolution.

Biogenesis: The TET Oxidation Cascade

The generation of 5-cadC is driven by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3). These enzymes utilize Fe(II) and α-ketoglutarate as co-factors to iteratively oxidize the methyl group of 5mC.

  • Step 2: Oxidation of 5hmC to 5-formylcytosine (5fC).[8][9]

  • Step 3: Further oxidation of 5fC to 5-carboxylcytosine (5caC) .

Kinetic Bottleneck: While the conversion of 5mC to 5hmC is rapid, the subsequent oxidation steps are kinetically slower. Consequently, 5caC exists in the genome at significantly lower steady-state levels (approx. 100-fold lower than 5hmC) in most somatic tissues, accumulating transiently only during active remodeling phases (e.g., zygotic development, ESC differentiation).

The Primary Metabolic Fate: TDG-Mediated Excision

The canonical fate of 5-cadC is excision. Unlike 5mC or 5hmC, which are stable epigenetic marks, 5caC is specifically recognized as "damage" by Thymine DNA Glycosylase (TDG).

2.1 Structural Basis of Recognition

TDG exhibits a unique molecular specificity for 5caC, distinguishing it from T, U, and 5mC.

  • Base Flipping: TDG physically flips the 5caC base out of the DNA helix and into its active site.

  • The Carboxyl Clamp: A critical residue, Asn157 (in human TDG), forms a specific hydrogen bond with the carboxyl group of 5caC.[8][10] This interaction is absent for 5mC or T, explaining TDG's strict specificity for the oxidized forms (5fC and 5caC).

  • Glycosidic Bond Cleavage: TDG hydrolyzes the N-glycosidic bond between the base and the deoxyribose sugar, releasing free 5-carboxylcytosine and leaving an abasic (AP) site.[7]

2.2 The Repair Handoff (BER Pathway)

Following excision, the genome integrity is restored via the Base Excision Repair machinery:

  • APE1 (AP Endonuclease 1): Nicks the phosphodiester backbone at the AP site.

  • Polymerase β (Pol β): Removes the sugar-phosphate remnant and inserts an unmodified Cytosine (C).

  • Ligase (Lig1/3): Seals the nick.

Result: The methylated cytosine (5mC) is replaced by an unmodified cytosine (C), completing the cycle of Active DNA Demethylation .[3][7]

2.3 Visualization of the Pathway

TET_TDG_Pathway cluster_enzymes mC 5mC hmC 5hmC mC->hmC Oxidation fC 5fC hmC->fC Oxidation caC 5caC (5-cadC) fC->caC Oxidation AP Abasic Site (AP) caC->AP Excision C Cytosine (Unmodified) AP->C Repair TET TET1/2/3 (+ O2, α-KG) TET->mC TDG TDG (Glycosylase) TDG->caC BER BER Machinery (APE1, Pol β, Ligase) BER->AP

Alternative Metabolic Fates

While TDG excision is dominant, recent evidence suggests alternative pathways:

  • Direct Decarboxylation: Evidence exists for a decarboxylase activity that converts 5caC directly to C without backbone cleavage, though the specific enzyme remains debated.

  • Transcriptional Stalling: 5caC in the gene body can retard RNA Polymerase II elongation. This suggests 5caC may act as a functional "brake" on transcription, independent of its role as a demethylation intermediate.

Technical Workflow: Detection via CAB-seq

Standard bisulfite sequencing cannot detect 5caC; it deaminates 5caC to Uracil, reading it as Thymine (T), indistinguishable from unmethylated Cytosine. To map 5caC, you must use Chemical-Assisted Bisulfite Sequencing (CAB-seq) .[5][12]

4.1 The Principle

CAB-seq utilizes a carbodiimide coupling reaction to protect 5caC.

  • Reagent: 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC).[5][12]

  • Mechanism: EDC conjugates a primary amine (e.g., ethylamine) to the carboxyl group of 5caC.

  • Outcome: The resulting amide is resistant to bisulfite deamination. 5caC reads as C , while unmethylated C reads as T .

4.2 Step-by-Step Protocol

Reagents:

  • Genomic DNA (sheared to ~300bp)

  • EDC (High purity)

  • Ethylamine (or Benzylamine)

  • MES Buffer (pH 5.0)

Workflow:

  • DNA Denaturation: Heat gDNA to 95°C for 5 min to create single-stranded DNA (essential for chemical modification).

  • EDC Coupling:

    • Mix DNA with 1M EDC and 1M Ethylamine in 0.1M MES buffer (pH 5.0).

    • Incubate at 37°C for 1 hour.

    • Critical: The low pH is necessary for EDC stability and reactivity.

  • Purification: Clean up DNA using silica columns to remove excess EDC (which inhibits bisulfite conversion).

  • Bisulfite Conversion: Treat with sodium bisulfite (standard protocol).[13]

    • Unmodified C

      
       U
      
    • 5mC

      
       C (Protected by methyl)
      
    • 5hmC

      
       Cytosine-5-methylenesulfonate (Reads as C)
      
    • 5-cadC-Amide

      
       5-cadC-Amide (Reads as C) 
      
  • Sequencing & Subtraction:

    • Sequence the CAB-seq library.[12]

    • Compare with standard Bisulfite (BS-seq) data.[13]

    • Logic: Sites reading as T in BS-seq but C in CAB-seq are 5caC .

4.3 CAB-seq Logic Flow

CAB_Seq_Workflow cluster_protection Chemical Protection Input Genomic DNA (Contains C, 5mC, 5caC) EDC EDC + Amine Coupling Input->EDC Bisulfite Bisulfite Conversion EDC->Bisulfite Readout Unmodified C 5mC 5caC Reads as T Reads as C Reads as C Bisulfite->Readout note *Note: In Standard BS-seq, 5caC reads as T. Readout->note

Caption: CAB-seq protects 5caC from deamination, allowing it to be read as Cytosine. Subtraction against standard BS-seq identifies the modification.

Data Comparison Table
ModificationStandard Bisulfite ReadoutCAB-seq ReadoutoxBS-seq Readout
Cytosine (C) TTT
5-Methylcytosine (5mC) CCC
5-Hydroxymethylcytosine (5hmC) CCT
5-Formylcytosine (5fC) TT (mostly)T
5-Carboxylcytosine (5caC) T C T

Note: To isolate 5caC specifically, one must compare CAB-seq (where 5caC=C) against Standard BS-seq (where 5caC=T).

References
  • Lu, X., et al. (2013).[5] Chemical modification-assisted bisulfite sequencing (CAB-Seq) for 5-carboxylcytosine detection in DNA.[5][12] Journal of the American Chemical Society, 135(25), 9315-9317.[5] Link

  • Zhang, L., et al. (2012). Crystal structure of human thymine DNA glycosylase bound to DNA elucidates sequence-specific mismatch recognition.[9] Proceedings of the National Academy of Sciences, 109(9), 3297-3302. Link

  • Kellinger, M. W., et al. (2012). 5-formylcytosine and 5-carboxylcytosine reduce the rate and fidelity of transcription by RNA polymerase II. Nature Structural & Molecular Biology, 19(8), 831-833. Link

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Technical Deep Dive: 5-carboxy-2'-deoxycytidine (5caC) as a Biomarker for Active Demethylation

[1]

Executive Summary

5-carboxy-2'-deoxycytidine (5caC) represents the final oxidation state of 5-methylcytosine (5mC) before its excision from the genome. Unlike stable epigenetic marks (5mC, 5hmC), 5caC is a transient metabolic intermediate of active DNA demethylation , driven by the TET (Ten-eleven translocation) enzymes and processed by Thymine DNA Glycosylase (TDG).[1][2][3][4][5][6][7]

For researchers, 5caC is not merely a "modified base"; it is a kinetic biomarker. Its accumulation—or depletion—provides a direct readout of the demethylation flux within a cell. However, its low genomic abundance (often <20 ppm of total cytosines) and chemical instability pose significant detection challenges.

This guide details the mechanistic role of 5caC, outlines the limitations of standard bisulfite sequencing, and provides a validated, step-by-step protocol for caMAB-seq , the current gold standard for base-resolution mapping of 5caC.

Mechanistic Foundation: The TET-TDG Axis

To utilize 5caC as a biomarker, one must understand its position in the oxidative demethylation cascade. The process converts stable repression marks (5mC) into unmodified cytosine (C) suitable for transcriptional activation.

The Oxidative Cascade
  • Oxidation: TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), then 5-formylcytosine (5fC), and finally 5-carboxylcytosine (5caC).[8][1][4][6][7][9][10]

  • Excision: 5caC (and 5fC) are specifically recognized by TDG .[1][2][3][4] TDG cleaves the glycosidic bond, releasing the base and creating an abasic (AP) site.[7]

  • Repair: The AP site is processed by the Base Excision Repair (BER) machinery (APE1, Pol

    
    , Ligase) to restore an unmodified Cytosine.
    

Biomarker Implication: High levels of 5caC imply either hyper-active TET oxidation or, more commonly, a "bottleneck" in TDG-mediated excision (e.g., in TDG-knockdown models or specific cancer contexts).

Pathway Visualization

TET_TDG_PathwayCCytosine (C)mC5-methylcytosine(5mC)C->mCDNMTshmC5-hydroxymethylcytosine(5hmC)mC->hmCTET1/2/3(Oxidation)fC5-formylcytosine(5fC)hmC->fCTET1/2/3caC5-carboxycytosine(5caC)fC->caCTET1/2/3APAbasic Site(AP)caC->APTDG(Excision)AP->CBER(Repair)

Figure 1: The Active DNA Demethylation Cycle. 5caC serves as the critical substrate for TDG-mediated excision.

Analytical Challenges & Method Selection

Standard Bisulfite Sequencing (BS-seq) is blind to 5caC. In BS-seq, 5caC is decarboxylated and deaminated to Uracil (sequenced as Thymine), making it indistinguishable from unmethylated Cytosine.[8]

To detect 5caC, we must distinguish it from:

  • Unmodified C (Background)

  • 5mC / 5hmC (Protected in BS-seq)

  • 5fC (Reads as T in BS-seq, similar to 5caC)

Comparison of Detection Methodologies
FeatureLC-MS/MSMAB-seqcaMAB-seqCAB-seq
Primary Output Global QuantificationMaps 5fC + 5caCMaps 5caC Specific Maps 5caC Specific
Resolution None (Total abundance)Single-baseSingle-base Single-base
Sensitivity High (~0.1 fmol)Medium (Seq depth dependent)Medium Medium
Principle Mass/Charge RatioEnzymatic ProtectionEnzymatic + Chemical Chemical Labeling (EDC)
Best For Validation / Total LevelsGeneral Active Demeth.Specific 5caC Mapping Alternative to caMAB

Recommendation: Use LC-MS/MS for initial validation of global levels. Use caMAB-seq (5caC-Methylase-Assisted Bisulfite Sequencing) for genomic mapping.[11][12] caMAB-seq is preferred over CAB-seq in many labs due to the robustness of the enzymatic protection step compared to EDC chemical coupling.

Protocol: caMAB-seq for Specific 5caC Mapping[11][12][13]

Objective: Map 5caC at single-base resolution by eliminating the signal from 5fC.

Mechanism:

  • Reduction: NaBH₄ reduces 5fC to 5hmC.[12] (5caC remains 5caC).[6][9]

  • Protection: M.SssI methyltransferase converts unmodified CpG to 5mCpG.[13]

  • Differentiation: Bisulfite conversion turns 5caC to Uracil (T), while 5mC (original) and 5hmC (reduced from 5fC) read as Cytosine (C).[8]

  • Result: T-calls at CpG sites = 5caC.

Materials Required[1][8][10][12][14][15][16]
  • Genomic DNA: High molecular weight (>1 µg recommended).

  • Sodium Borohydride (NaBH₄): Freshly prepared 1M solution.

  • CpG Methyltransferase (M.SssI): With S-adenosylmethionine (SAM).

  • Bisulfite Conversion Kit: (e.g., Zymo EZ DNA Methylation).

  • Library Prep Kit: Illumina-compatible (e.g., Accel-NGS Methyl-Seq).

Step-by-Step Workflow
Phase 1: Chemical Reduction (Eliminating 5fC)
  • Preparation: Dilute 1-2 µg of gDNA in 45 µL nuclease-free water.

  • Reduction: Add 5 µL of 1M NaBH₄ (Final conc. ~100 mM).

    • Critical: NaBH₄ is unstable. Prepare immediately before use.

  • Incubation: Incubate at room temperature for 1 hour in the dark (open lid slightly if gas evolves, though minimal at this scale).

  • Purification: Clean up DNA using AMPure XP beads (1.8x ratio) or a silica column. Elute in 40 µL TE buffer.

    • Validation: This step converts 5fC

      
       5hmC. 5caC remains intact.
      
Phase 2: Enzymatic Protection (Masking Unmodified C)
  • Reaction Setup:

    • Reduced DNA: 40 µL

    • 10X M.SssI Buffer: 5 µL

    • SAM (1.6 mM): 2 µL (Replenish during incubation)

    • M.SssI Enzyme (4 U/µL): 2 µL

    • Water: to 50 µL

  • Incubation: Incubate at 37°C for 4 hours.

    • Tip: Add extra SAM (1 µL) and M.SssI (1 µL) after 2 hours to ensure complete methylation of unmodified CpGs. Incomplete methylation leads to false positives.

  • Purification: Clean up DNA using AMPure XP beads.

Phase 3: Bisulfite Conversion & Sequencing[4]
  • Conversion: Treat the M.SssI-protected DNA with bisulfite reagents according to manufacturer protocols (e.g., 98°C denaturation, 64°C conversion for 2.5 hrs).

    • Chemistry: 5caC

      
       5caU 
      
      
      U. (Reads as T).[8]
    • Chemistry: 5mC (and newly methylated C)

      
       5mC.[8][1][2][3][11] (Reads as C).
      
    • Chemistry: 5hmC (from original 5fC)

      
       Cytosine-5-methylsulfonate. (Reads as C).
      
  • Library Prep: Construct libraries using a methyl-seq compatible kit (uracil-tolerant polymerase).

  • Sequencing: Target >30x coverage due to the rarity of 5caC events.

Experimental Logic Diagram

caMAB_WorkflowInputGenomic DNA(Contains C, 5mC, 5fC, 5caC)Step1Step 1: NaBH4 Reduction(Reduces 5fC -> 5hmC)Input->Step1Step2Step 2: M.SssI Methylation(Converts C -> 5mC)Step1->Step2Pool contains:C, 5mC, 5hmC (from fC), 5caCStep3Step 3: Bisulfite Conversion(5caC -> U | 5mC/5hmC -> C)Step2->Step3Pool contains:5mC (from C), 5mC, 5hmC, 5caCSeqSequencing & MappingStep3->SeqReadout:C -> C5fC -> C5caC -> TNoteResult: Only 5caC reads as Thymine (T)at CpG sites.Seq->Note

Figure 2: The caMAB-seq Logic. Selective reduction and methylation isolate the 5caC signal.

Global Quantification via LC-MS/MS

While sequencing maps location, LC-MS/MS provides the necessary quantitative baseline. Because 5caC is often present at femtomolar levels, derivatization is required to boost sensitivity.

Recommended Method: Derivatization with 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE).[14][15]

AnalytePre-Derivatization LOD (fmol)Post-Derivatization LOD (fmol)Improvement
5mC 3.50.10~35x
5hmC 4.00.06~66x
5fC 5.00.11~45x
5caC 10.0 0.23 ~43x

Data synthesized from analytical chemistry literature (see References).

Protocol Note: Digest gDNA (5-10 µg) with DNA Degradase Plus into nucleosides before derivatization. Use stable isotope-labeled internal standards (

Biomarker Applications in Drug Development[19]

Oncology (TET/IDH Mutations)

In myeloid malignancies (AML, MDS) and gliomas, mutations in IDH1/2 produce 2-hydroxyglutarate (2-HG), which inhibits TET enzymes.

  • Biomarker Utility: Depletion of 5caC (and 5hmC) serves as a pharmacodynamic marker for IDH inhibitors. Restoration of 5caC levels indicates successful reactivation of the demethylation pathway.

  • Solid Tumors: 5caC depletion has been observed in colorectal carcinoma tissues compared to adjacent normal tissue, suggesting a loss of active demethylation maintenance in tumorigenesis.

Developmental Toxicity Screening

5caC is highly enriched in Embryonic Stem Cells (ESCs) and zygotes.

  • Application: In reproductive toxicology, 5caC levels can serve as a sensitive readout for drug candidates that may inadvertently disrupt epigenetic reprogramming during early embryogenesis.

References

  • Wu, H., et al. (2016). Base-resolution profiling of active DNA demethylation using MAB-seq and caMAB-seq.[11][12] Nature Protocols. [Link]

  • Lu, X., et al. (2013). Chemical modification-assisted bisulfite sequencing (CAB-Seq) for 5-carboxylcytosine detection in DNA.[6][7][9] Journal of the American Chemical Society. [Link]

  • He, Y.F., et al. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA.[4][10] Science. [Link]

  • Tang, Y., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography–Tandem Mass Spectrometry Analysis.[14][15] Analytical Chemistry. [Link]

  • Ito, S., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine.[4][6][7][9][10][11][16] Science. [Link]

Technical Guide: Thermodynamic Stability of DNA Containing 5-Carboxy-2'-Deoxycytidine

Author: BenchChem Technical Support Team. Date: March 2026

The Thermodynamic Stability of DNA Containing 5-Carboxy-2'-Deoxycytidine (5caC): A Technical Guide is detailed below. This guide synthesizes structural biology, physical chemistry, and experimental methodology to provide a robust reference for researchers.

Executive Summary

5-carboxy-2'-deoxycytidine (5caC) is the final oxidative product of 5-methylcytosine (5mC) in the TET-mediated active DNA demethylation pathway. Unlike its precursor 5mC, which generally stabilizes the DNA duplex, and its immediate predecessor 5-formylcytosine (5fC), which destabilizes it, 5caC exhibits a unique thermodynamic profile heavily dependent on pH .

At physiological pH (7.4), 5caC exists primarily in its anionic carboxylate form (


), maintaining a B-DNA conformation with thermodynamic stability comparable to unmodified cytosine (C). However, under acidic conditions, protonation of the carboxyl group significantly alters hybridization kinetics, reducing the energy barrier for dissociation—a feature potentially exploited by Thymine DNA Glycosylase (TDG) for excision.

Structural and Chemical Basis

To understand the thermodynamics, one must first grasp the structural modifications 5caC introduces to the major groove of the DNA helix.

Chemical Structure & pKa
  • Modification Site: Position 5 of the cytosine pyrimidine ring.[1][2][3][4]

  • Functional Group: Carboxyl group (

    
    ).
    
  • pKa: The pKa of the carboxyl group on the free nucleoside is approximately 2.1 . However, in the context of the DNA major groove, local electrostatic environments can shift the effective pKa.

  • Protonation States:

    • pH > 5.0 (Physiological): De-protonated (Anionic). The negative charge projects into the major groove.

    • pH < 5.0 (Acidic): Protonated (Neutral).

Impact on Watson-Crick Pairing

5caC forms standard Watson-Crick hydrogen bonds with Guanine (G).

  • Geometry: Unlike 5fC, which induces helical underwinding and structural perturbation, 5caC largely preserves canonical B-form geometry.

  • Sterics: The carboxyl group is bulky but accommodates well within the major groove without disrupting base stacking significantly at neutral pH.

Thermodynamic Profile

The stability of 5caC-containing DNA is best understood in comparison to the other cytosine variants in the epigenetic landscape.

Comparative Stability (at pH 7.0)

The hierarchy of duplex thermal stability (


) for a standard oligomer sequence containing a single modification is generally:


Base ModificationSymbol

vs Cytosine (approx)
Thermodynamic Effect
5-Methylcytosine 5mC+0.5 to +1.0 °CStabilizing: Hydrophobic methyl group enhances base stacking and displaces water entropy.
5-Hydroxymethylcytosine 5hmC± 0.0 °CNeutral: Hydrophilic -OH offsets the hydrophobic methyl stacking effect.
5-Carboxylcytosine 5caC± 0.0 to +0.2 °CNeutral/Stable: Anionic charge is well-solvated; maintains rigid B-form.
5-Formylcytosine 5fC-1.0 to -2.0 °CDestabilizing: Electron-withdrawing formyl group weakens H-bonding; alters stacking geometry.
Cytosine CReferenceStandard B-DNA baseline.[5]
The pH Dependency (Critical Insight)

While 5caC is stable at neutral pH, its behavior diverges sharply in acidic environments.

  • Acidic Destabilization: At pH < 6.0, 5caC-containing duplexes show reduced stability compared to neutral conditions.[6]

  • Mechanism: Protonation of the carboxyl group removes the negative charge. While one might expect a neutral group to be less disruptive, the anionic carboxylate likely participates in favorable water-bridging networks or cation interactions in the major groove. Losing this charge (protonation) lowers the activation energy for helix dissociation.[6]

  • Biological Relevance: TDG excision activity is maximal at lower pH (~5.5). The thermodynamic destabilization of the protonated 5caC-G pair may facilitate the "base-flipping" mechanism required for the enzyme to excise the base.

Visualizing the Pathway and Stability

The following diagram illustrates the TET oxidation pathway and the resulting thermodynamic logic.

TET_Thermodynamics C Cytosine (C) Baseline Stability mC 5-methylcytosine (5mC) Stabilizing (+Tm) Hydrophobic Stacking C->mC DNMTs fC 5-formylcytosine (5fC) Destabilizing (-Tm) Helical Underwinding C->fC More Stable Than mC->C More Stable Than hmC 5-hydroxymethylcytosine (5hmC) Neutral (~C) Hydrophilic Offset mC->hmC TET Oxidation hmC->fC TET Oxidation caC 5-carboxylcytosine (5caC) pH Dependent Neutral pH: Stable (~C) Acidic pH: Kinetic Instability fC->caC TET Oxidation TDG TDG Excision (Base Flipping) fC->TDG Repair (BER) caC->C Similar Stability (at pH 7.4) caC->TDG Repair (BER)

Figure 1: The TET oxidation cascade and thermodynamic stability relationships. Note the distinct branch for 5caC where stability is conditional on pH.

Experimental Protocols

To accurately measure these parameters, strict control of pH and ionic strength is mandatory.

Protocol: UV-Visible Thermal Melting Analysis

This protocol is designed to determine


, 

, and

for 5caC-containing oligonucleotides.

Reagents:

  • Buffer: 10 mM Sodium Phosphate (NaPi), 100 mM NaCl, 0.1 mM EDTA.[7]

    • Critical: Prepare separate buffers at pH 7.0 (physiological) and pH 5.5 (acidic) to observe the 5caC specific shift.

  • Oligonucleotides: 2 µM final concentration (equimolar ratio of forward and reverse strands).

Workflow:

  • Preparation: Dissolve lyophilized oligos in the specific buffer. Verify concentration using

    
     (extinction coefficients).
    
  • Annealing: Heat samples to 95°C for 5 minutes, then cool slowly (-1°C/min) to 20°C to ensure thermodynamic equilibrium and prevent hairpin formation.

  • Data Acquisition:

    • Instrument: UV-Vis Spectrophotometer with Peltier temperature control (e.g., Cary 100/300).

    • Wavelength: Monitor Absorbance at 260 nm (

      
      ).
      
    • Ramp: 20°C to 90°C at a rate of 0.5°C/min or 1.0°C/min.

    • Note: Slower ramp rates provide higher precision for thermodynamic calculations.

  • Analysis:

    • 
       Determination:  Calculate the first derivative (
      
      
      
      ). The peak maximum is the
      
      
      .
    • Thermodynamic Parameters: Use the van't Hoff equation by plotting

      
       vs. 
      
      
      
      (concentration dependence method) or by fitting the melting curve shape (shape analysis).


Protocol: Differential Scanning Calorimetry (DSC)

For direct measurement of enthalpy (


) without assuming a two-state model.

Workflow:

  • Sample: High concentration required (~50-100 µM duplex).

  • Reference: Match buffer exactly (dialysis of sample against reference buffer is recommended).

  • Scan: Heat from 20°C to 100°C at 1°C/min.

  • Output: The area under the

    
     (excess heat capacity) vs. Temperature curve yields 
    
    
    
    .

Mechanistic Implications for Drug Development

Understanding the thermodynamics of 5caC is vital for developing epigenetic modulators:

  • TDG Inhibitors: Drugs targeting the TDG active site must mimic the transition state. The kinetic instability of protonated 5caC suggests that transition-state analogs should possess charge distributions mimicking the protonated carboxyl group.

  • Sequencing Technologies: Differentiating 5caC from C is difficult because they have similar pairing stability. Techniques like CAB-Seq (Chemical modification-Assisted Bisulfite Sequencing) rely on chemical protection of the carboxyl group. Knowing the pKa helps optimize the reaction conditions for this protection step.

References

  • Ito, S., et al. (2011).[8] Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine.[6][8][9][10][11] Science. Link

  • He, Y.F., et al. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA.[8] Science. Link

  • Maiti, A., & Drohat, A.C. (2011). Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine: Potential implications for active demethylation of CpG sites. Journal of Biological Chemistry. Link

  • Hardwick, J.S., et al. (2017). 5-Carboxylcytosine and Cytosine Protonation Distinctly Alter the Stability and Dehybridization Dynamics of the DNA Duplex. Journal of Physical Chemistry B. Link

  • Raiber, E.A., et al. (2015). 5-Formylcytosine alters the structure of the DNA double helix.[4][6][10][12] Nature Structural & Molecular Biology. Link

Sources

The Oxidative Erasure: Evolutionary Conservation and Mechanism of 5-Carboxy-2'-Deoxycytidine Processing Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The active demethylation of DNA is a pivotal epigenetic process governing pluripotency, cellular differentiation, and genome stability.[1][2][3] While DNA methylation (5mC) is a stable repressive mark, its removal in metazoans requires a complex enzymatic cascade involving the oxidation of 5mC to 5-carboxy-2'-deoxycytidine (5caC).[4][5] This guide provides a deep technical analysis of the enzymes responsible for processing 5caC: the Ten-Eleven Translocation (TET) dioxygenases and Thymine DNA Glycosylase (TDG) .[6] We explore their structural mechanisms, evolutionary origins—from bacteriophage DNA protection systems to mammalian epigenetic regulation—and provide validated protocols for their study.

Part 1: The Mechanistic Core (The Mammalian Paradigm)

In mammals, the erasure of 5mC is not a direct reversal of the DNA methyltransferase reaction. Instead, it employs an oxidative-excision module.

The Oxidative Phase: TET Dioxygenases

The TET family (TET1/2/3) are Fe(II)- and


-ketoglutarate (

-KG)-dependent dioxygenases.[5] They utilize a core double-stranded

-helix (DSBH) fold to catalyze iterative oxidation:
  • 5mC

    
     5-hydroxymethylcytosine (5hmC) 
    
  • 5hmC

    
     5-formylcytosine (5fC) 
    
  • 5fC

    
     5-carboxycytosine (5caC) 
    

Mechanistic Insight: The reaction proceeds via a radical mechanism. The enzyme splits O


, decarboxylating 

-KG to succinate and generating a high-valent Fe(IV)-oxo intermediate.[1] This intermediate abstracts a hydrogen atom from the methyl group of 5mC (or its oxidized derivatives), followed by hydroxyl rebound.
The Excision Phase: TDG

5caC is a stable base in genomic DNA until recognized by TDG.[5] Unlike other glycosylases that rely on neutral base excision, TDG must excise 5caC, which exists as a monoanion at physiological pH.

  • Acid Catalysis: TDG employs a specific acid-catalysis mechanism. Residue Asn191 (in human TDG) protonates the N3 position of the 5caC ring, destabilizing the N-glycosidic bond.

  • Water Nucleophile: A catalytic water molecule, positioned by Asn140 , attacks the C1' anomeric carbon, releasing the base and creating an abasic (AP) site.

  • Repair: The AP site is processed by the Base Excision Repair (BER) machinery (APE1, Pol

    
    , Ligase) to restore an unmodified Cytosine.
    
Pathway Visualization

G mC 5-Methylcytosine (5mC) hmC 5-Hydroxymethylcytosine (5hmC) mC->hmC Oxidation fC 5-Formylcytosine (5fC) hmC->fC Oxidation caC 5-Carboxylcytosine (5caC) fC->caC Oxidation AP Abasic Site (AP) caC->AP Excision C Cytosine (C) AP->C Repair TET TET1/2/3 (Fe(II), α-KG) TET->mC TET->hmC TET->fC TDG TDG (Glycosylase) TDG->caC BER BER Machinery (APE1, Pol β) BER->AP

Caption: The mammalian active DNA demethylation cycle. TET enzymes drive iterative oxidation, while TDG specifically excises the terminal oxidation product, 5caC.[5][7]

Part 2: Evolutionary Trajectory of 5caC Modifiers

The ability to process 5caC is not conserved linearly. The enzymes involved have deep evolutionary roots, often serving distinct functions in other lineages.

Bacteriophages: The "Protection" Origin

The ancestral roots of TET enzymes lie in bacteriophages (e.g., T-even phages).

  • Function: Phage TET-like enzymes oxidize 5mC to 5hmC.[5][8][9]

  • Purpose: This is not for demethylation but for hypermodification . The 5hmC is subsequently glucosylated to protect the phage genome from host restriction endonucleases.

  • 5caC Status: Generally absent. The pathway halts at 5hmC to serve as a substrate for glucosyltransferases.

Protists (Naegleria gruberi): The Promiscuous Oxidizer

Naegleria encodes a TET homolog, NgTET1 .

  • Activity: Unlike mammalian TETs which are strictly 5mC-specific, NgTET1 acts on both 5mC and Thymine (5-methyluracil).

  • 5caC Status: NgTET1 can oxidize 5mC all the way to 5caC in vitro.

  • Evolutionary Link: This enzyme bridges the gap between TETs and the J-binding proteins (JBP) of kinetoplastids (which oxidize Thymine to Base J).

Fungi (Coprinopsis cinerea): The Transposon Connection

Basidiomycete fungi like C. cinerea possess TET homologs (CcTET).[5]

  • Context: These genes are often located within DNA transposons , suggesting a "selfish" origin or a role in transposon silencing.

  • 5caC Status: CcTET generates 5caC in vivo. However, unlike mammals, there is no clear evidence of a coupled TDG-mediated excision pathway. 5caC may persist as a stable epigenetic mark or signal for chromatin remodeling rather than being an intermediate for erasure.

Plants: The Alternative Route

Plants (e.g., Arabidopsis) lack TET and TDG homologs for demethylation.

  • Mechanism: They utilize the ROS1/DME family of bifunctional glycosylases.

  • Process: These enzymes directly excise 5mC (and 5hmC if present) without the need for oxidation to 5caC.

  • 5caC Status: Effectively absent as a functional intermediate in the plant demethylation cycle.

Evolutionary Comparison Diagram

Evolution cluster_phage Bacteriophages cluster_protist Protists (Naegleria) cluster_fungi Fungi (Coprinopsis) cluster_mammal Mammals PhageTET Phage TET-like PhageFunc 5mC -> 5hmC (Protection) PhageTET->PhageFunc NgTET NgTET1 NgFunc 5mC/T -> 5caC/5hmU (Promiscuous) NgTET->NgFunc CcTET CcTET (Transposon-linked) CcFunc 5mC -> 5caC (Stable Mark?) CcTET->CcFunc MamTET TET1/2/3 + TDG MamFunc 5mC -> 5caC -> C (Active Erasure) MamTET->MamFunc

Caption: Divergent evolutionary roles of TET homologs. Note the shift from DNA protection (Phage) to active demethylation (Mammals).

Part 3: Experimental Framework

To study these enzymes, researchers must employ rigorous biochemical assays. The following protocols are designed for cross-species validation.

Protocol A: In Vitro 5caC Generation (TET Activity Assay)

Objective: Validate the capacity of a putative TET homolog (e.g., CcTET or NgTET) to oxidize 5mC to 5caC.

Reagents:

  • Recombinant TET catalytic domain (purified from E. coli or Sf9 cells).

  • Substrate: dsDNA oligo (30-mer) containing a central CpG site with 5mC.

  • Reaction Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 2 mM Ascorbic Acid, 1 mM

    
    -KG, 100 
    
    
    
    M Fe(NH
    
    
    )
    
    
    (SO
    
    
    )
    
    
    , 1 mM ATP.

Workflow:

  • Assembly: Mix 1

    
    M DNA substrate with 2-5 
    
    
    
    M TET enzyme in Reaction Buffer.
  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Quenching: Stop reaction with 20 mM EDTA and Proteinase K digestion (50°C, 20 min).

  • Analysis: Desalt DNA and analyze via LC-MS/MS (see Protocol B) or restriction digestion (TaqI digests 5caC-DNA, but not 5mC-DNA).

Protocol B: Quantitative Detection of 5caC (LC-MS/MS)

Objective: The gold standard for quantifying 5caC abundance in genomic DNA or in vitro reactions.

Steps:

  • Digestion:

    • Incubate 1-5

      
      g DNA with DNA Degradase Plus (Zymo) or a mix of Benzonase, Phosphodiesterase I, and Alkaline Phosphatase.
      
    • Condition: 37°C for 2-4 hours until fully nucleolytic.

  • Separation (LC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 0-5 min (0% B), 5-15 min (0-20% B). 5caC elutes early due to polarity.

  • Detection (MS/MS):

    • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Transitions:

      • 5mC: m/z 242.1

        
         126.1
        
      • 5caC: m/z 272.1

        
         156.1 (loss of deoxyribose).
        
  • Quantification: Normalize against a stable isotope-labeled internal standard (

    
    N
    
    
    
    -dC).
Data Presentation: Enzyme Kinetics Comparison
Enzyme SourceSubstrate SpecificityPrimary Product5caC Formation RateCofactor Requirement
Mammalian (mTET2) 5mC > 5hmC > 5fC5hmC (Iterative to 5caC)Slow (Rate limiting)Fe(II),

-KG
Protist (NgTET1) 5mC

T
5caC / 5hmUFast (High turnover)Fe(II),

-KG
Fungal (CcTET) 5mC5fC / 5caCModerateFe(II),

-KG
Bacteriophage 5mC5hmCNull (Stalls at 5hmC)Fe(II),

-KG

Part 4: Therapeutic & Research Implications[10]

Oncology: The TET-TDG Axis

Loss-of-function mutations in TET2 are hallmark drivers in Acute Myeloid Leukemia (AML) and Angioimmunoblastic T-cell Lymphoma (AITL).

  • Mechanism: Loss of TET2 leads to hypermethylation of tumor suppressor promoters.

  • Therapeutic Strategy: Vitamin C (Ascorbate) acts as a cofactor to enhance residual TET activity. IDH1/2 mutant inhibitors (e.g., Ivosidenib) reduce the production of 2-hydroxyglutarate (a competitive inhibitor of TETs), restoring 5caC production and demethylation.

Sequencing Technologies

The evolutionary chemistry of these enzymes enables advanced sequencing:

  • TAB-seq: Uses

    
    -glucosyltransferase (phage origin) to protect 5hmC, then TET1 to oxidize 5mC to 5caC. 5caC is read as T after bisulfite conversion, distinguishing 5hmC from 5mC.
    
  • ACE-seq: Uses APOBEC deaminases (evolutionarily related to AID) to nondestructively map 5hmC.

References

  • Tahiliani, M. et al. (2009).[10][11] Conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA by MLL partner TET1. Science. Link

  • Ito, S. et al. (2011).[10][11] Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine.[5][6][8][9][12][13][14][15] Science. Link

  • He, Y.F. et al. (2011).[16] Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science. Link

  • Hashimoto, H. et al. (2014). Structure of a Naegleria Tet-like dioxygenase in complex with 5-methylcytosine DNA. Nature. Link

  • Zhang, L. et al. (2014). A TET homologue protein from Coprinopsis cinerea (CcTET) that biochemically converts 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine.[5] Journal of the American Chemical Society. Link

  • Maiti, A. & Drohat, A.C. (2011).[11] Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine. Journal of Biological Chemistry. Link

  • Iyer, L.M. et al. (2009). Prediction of novel families of enzymes involved in oxidative DNA demethylation. Cell Cycle. Link

  • Mora-Montes, H.M. et al. (2022). Distribution and regulatory roles of oxidized 5-methylcytosines in DNA and RNA of the basidiomycete fungi Laccaria bicolor and Coprinopsis cinerea. Open Biology. Link

Sources

Methodological & Application

Application Note: Protocol for LC-MS/MS Quantification of 5-Carboxy-2'-deoxycytidine (5-caC)

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Scientific Rationale

In mammalian epigenetics, active DNA demethylation is driven by the Ten-Eleven Translocation (TET) family of dioxygenases. These enzymes iteratively oxidize 5-methyl-2'-deoxycytidine (5-mC) into 5-hydroxymethyl-2'-deoxycytidine (5-hmC), 5-formyl-2'-deoxycytidine (5-fC), and ultimately 5-carboxy-2'-deoxycytidine (5-caC)[1]. The 5-caC modification acts as a terminal signal that is recognized and excised by Thymine-DNA Glycosylase (TDG), initiating base excision repair (BER) to restore an unmethylated cytosine[1].

Quantifying 5-caC is analytically challenging because it exists at extremely low genomic abundances—typically occurring at a frequency of just 1 to 20 modifications per


 normal cytosines[2]. Traditional sequencing or HPLC-UV methods lack the sensitivity required for absolute quantification. Therefore, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode has become the gold standard[3].

Causality in Method Design:

  • Artifact Prevention: DNA extraction must be performed in the presence of antioxidants. Atmospheric oxygen and transition metals can induce spurious auto-oxidation (Fenton-like reactions) of 5-mC to 5-hmC and beyond, artificially inflating 5-caC levels[4].

  • Chromatographic Retention: 5-caC is highly hydrophilic. Standard C18 columns suffer from poor retention and severe ion suppression for this analyte. We utilize a T3-bonded C18 phase (or HILIC) to maintain hydration within the stationary phase, ensuring adequate retention of polar nucleosides[5].

Experimental Workflow

G N1 Genomic DNA Extraction (Add BHT & Deferoxamine) N2 Internal Standard Spike-in (Add 15N3-5-caC) N1->N2 Prevent oxidative artifacts N3 Enzymatic Hydrolysis (Nuclease P1, PDE, rSAP) N2->N3 Corrects for matrix effects N4 Ultrafiltration / SPE Cleanup (10 kDa MWCO) N3->N4 37°C, 12h (Complete digestion) N5 UHPLC Separation (T3-C18 or HILIC Column) N4->N5 Isolate free nucleosides N6 Tandem Mass Spectrometry (QQQ MRM Mode: 272.1 -> 156.1) N5->N6 Gradient elution N7 Data Analysis & QC (Check dC:dG = 1:1) N6->N7 Peak integration

Workflow for LC-MS/MS quantification of 5-caC, highlighting critical self-validating QC steps.

Detailed Step-by-Step Methodology

Phase 1: Genomic DNA Extraction & Artifact Prevention
  • Cell Lysis: Lyse cells or tissue in a buffer containing 10 mM Tris-HCl (pH 8.0), 0.1 M EDTA, and 0.5% SDS. Crucial Step: Supplement the lysis buffer with 100 µM deferoxamine and 100 µM butylated hydroxytoluene (BHT) to chelate transition metals and quench free radicals, preventing ex vivo DNA oxidation[4].

  • Protein & RNA Removal: Incubate the lysate with RNase A (100 µg/mL) at 37°C for 30 minutes, followed by Proteinase K (100 µg/mL) at 50°C for 3 hours.

  • Purification: Extract the DNA using phenol:chloroform:isoamyl alcohol (25:24:1). Precipitate the DNA with cold ethanol, wash with 70% ethanol, and resuspend the genomic DNA (gDNA) pellet in LC-MS grade water.

Phase 2: Enzymatic Hydrolysis to Single Nucleosides
  • Denaturation: Denature 1–2 µg of gDNA at 95°C for 5 minutes, then rapidly chill on ice for 2 minutes. This melts the double helix, granting enzymes access to the bases.

  • Internal Standard Spike (Self-Validation): Add 100 fmol of heavy-isotope labeled internal standard (e.g.,

    
    -5-caC or 
    
    
    
    -5-caC) to the mixture before adding enzymes. This corrects for downstream matrix effects, ion suppression, and sample loss[3].
  • Hydrolysis: Add 1 U of Nuclease P1, 0.002 U of Venom Phosphodiesterase (PDE), and 0.5 U of Recombinant Shrimp Alkaline Phosphatase (rSAP) in a buffer containing 10 mM ammonium acetate (pH 5.3) and 1 mM ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Incubate at 37°C for 12 hours.
    
  • Cleanup: Pass the digested mixture through a 10 kDa MWCO ultrafiltration centrifugal unit (14,000 × g for 15 min) to remove the hydrolytic enzymes. The filtrate now contains the free nucleosides.

Phase 3: LC-MS/MS System Setup & Parameters
  • Column: Use a polar-endcapped C18 column (e.g., Waters Atlantis T3, 2.1 × 100 mm, 3 µm) or a HILIC column to ensure the retention of the highly hydrophilic 5-caC[5].

  • Mobile Phases:

    • Solvent A: 0.1% Formic acid in LC-MS grade water.

    • Solvent B: 0.1% Formic acid in Methanol.

  • Gradient Elution: 0–2 min: 0% B; 2–8 min: 0% to 15% B; 8–10 min: 15% to 50% B; 10–12 min: 50% B; 12–12.1 min: return to 0% B; 12.1–16 min: re-equilibration. Flow rate: 0.3 mL/min.

  • Mass Spectrometry: Operate a Triple Quadrupole (QQQ) mass spectrometer in Positive Electrospray Ionization (ESI+) MRM mode.

Data Presentation & Quantification

The primary MRM transition for 5-caC and its precursors relies on the cleavage of the N-glycosidic bond, resulting in the loss of the 2'-deoxyribose moiety (116 Da)[6].

Table 1: MRM Transitions and Collision Energies for Cytosine Modifications

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Fragment LossCollision Energy (eV)
dC 228.1112.1-116 Da (Deoxyribose)10
5-mC 242.1126.1-116 Da (Deoxyribose)10
5-hmC 258.1142.1-116 Da (Deoxyribose)8
5-fC 256.1140.1-116 Da (Deoxyribose)12
5-caC 272.1156.1-116 Da (Deoxyribose)12

-5-caC (IS)
275.1159.1-116 Da (Deoxyribose)12

Table 2: Representative Method Validation Parameters

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linear Dynamic RangeIntra-day RSD (%)
5-caC 0.5 fmol1.5 fmol0.001% – 0.1% (vs dC)< 5.0%
5-hmC 0.2 fmol0.6 fmol0.01% – 5.0% (vs dC)< 4.5%

Quality Control & Self-Validating Systems

To ensure the scientific integrity of the assay, the protocol must be self-validating. Implement the following systemic checks:

  • The Digestion Efficiency Metric (dC:dG Ratio): Incomplete enzymatic hydrolysis will leave oligonucleotides intact, trapping 5-caC and leading to false negatives. To validate complete digestion, quantify the molar ratio of unmodified 2'-deoxycytidine (dC) to 2'-deoxyguanosine (dG). In a fully digested mammalian genome, the dC:dG ratio must be exactly 1:1. A deviation of >5% indicates incomplete hydrolysis or nucleoside degradation, invalidating the run.

  • Internal Standard Recovery: The absolute peak area of the spiked

    
    -5-caC must be compared against a neat standard injected directly into the LC-MS/MS. A recovery rate below 70% indicates severe ion suppression or loss during the ultrafiltration step.
    
  • Chemical Derivatization Alternative: If basal 5-caC levels in specific tissue types fall below the QQQ LOD (<0.5 fmol), direct detection may fail. In such cases, validate the absence of 5-caC by utilizing chemical derivatization (e.g., using Girard's reagent T). This reacts with the carboxyl/formyl groups, drastically increasing the analyte's hydrophobicity and ionization efficiency, pushing the LOD down to the attomole range[2].

References

  • Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, 5-Formylcytosine, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical derivatization coupled with ultra performance liquid chromatography. nih.gov. 2

  • Global DNA 5fC/5caC Quantification by LC-MS/MS. epigenhub.com. 3

  • Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry. nih.gov. 1

  • Variable oxygen environments and DNMT2 determine the DNA cytosine epigenetic landscape of Plasmodium falciparum. biorxiv.org. 7

  • Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. 17img.cn. 5

  • Vitamin C promotes decitabine or azacytidine induced DNA hydroxymethylation and subsequent reactivation of the epigenetically silenced tumour suppressor CDKN1A in colon cancer cells. nih.gov. 6

  • Formation and repair of oxidatively generated damage in cellular DNA. nih.gov. 4

Sources

Precision Mapping of 5-Carboxylcytosine (5caC): A Technical Guide to caMAB-seq

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Genome-Wide Mapping Techniques for 5-Carboxy-2'-deoxycytidine (5caC) Distribution Content Type: Application Note and Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-Carboxylcytosine (5caC) is not merely an oxidative intermediate; it is a critical marker of active DNA demethylation and a potential signal for gene reactivation in developmental and disease contexts. However, its low genomic abundance (approx. 1-10 per


 cytosines) and chemical instability render standard bisulfite sequencing (BS-seq) insufficient, as BS-seq cannot distinguish 5caC from unmodified cytosine (C) or thymine (T).

This guide details the caMAB-seq (5caC Methylase-Assisted Bisulfite Sequencing) protocol. Unlike antibody-based enrichment (DIP-seq) which lacks base resolution, or standard subtraction methods which suffer from noise, caMAB-seq provides a robust, positive-readout system at single-base resolution. By enzymatically masking unmodified cytosines and chemically reducing interfering 5-formylcytosine (5fC), caMAB-seq isolates 5caC as the sole cytosine variant read as Thymine in CpG contexts.[1][2][3]

The Biological Context: Why Map 5caC?

Active DNA demethylation is driven by the Ten-Eleven Translocation (TET) enzymes, which iteratively oxidize 5-methylcytosine (5mC).[2][4][5][6] The pathway proceeds as follows: 5mC


 5hmC 

5fC

5caC.
5caC is subsequently excised by Thymine DNA Glycosylase (TDG) and repaired to unmodified Cytosine via Base Excision Repair (BER).[2][4]

Mapping 5caC identifies:

  • Poised Enhancers: Regions undergoing active demethylation often accumulate transient 5caC.

  • TDG Dysfunction: Accumulation of 5caC is a hallmark of TDG knockout or dysfunction in cancer.

  • Epigenetic Clock: 5caC distribution correlates with specific developmental stages in embryogenesis.

Pathway Visualization

DemethylationPathway C Cytosine (C) mC 5-Methylcytosine (5mC) C->mC DNMTs hmC 5-Hydroxymethylcytosine (5hmC) mC->hmC TET1/2/3 (Oxidation) fC 5-Formylcytosine (5fC) hmC->fC TET1/2/3 (Oxidation) caC 5-Carboxylcytosine (5caC) fC->caC TET1/2/3 (Oxidation) Abasic Abasic Site (AP) fC->Abasic TDG (Excision) caC->Abasic TDG (Excision) Abasic->C BER (Repair)

Figure 1: The TET-mediated active DNA demethylation cycle. 5caC represents the final oxidized state before excision.

Technical Principle: caMAB-seq

The core challenge is that in standard Bisulfite Sequencing:

  • 5mC / 5hmC

    
     Read as C  (Protected).
    
  • C / 5fC / 5caC

    
     Read as T  (Deaminated).
    

This makes 5caC indistinguishable from unmodified C. caMAB-seq solves this by converting the "background" (C and 5fC) into "protected" states, leaving 5caC as the unique signal.

The Logic Gate of caMAB-seq
  • Reduction (NaBH4): Specific reduction of 5fC

    
     5hmC . (5caC is unaffected).
    
    • Result: 5fC is now 5hmC (reads as C).[2]

  • Methylation (M.SssI): The CpG Methyltransferase M.SssI methylates all unmodified C

    
     5mC .[2]
    
    • Constraint: M.SssI does not act on 5caC.

    • Result: Unmodified C is now 5mC (reads as C).[2]

  • Bisulfite Conversion:

    • 5mC (endogenous + converted C)

      
       C.
      
    • 5hmC (endogenous + converted 5fC)

      
       C.
      
    • 5caC

      
      U 
      
      
      
      T .[2]
Workflow Diagram

caMABseq_Workflow DNA Genomic DNA (Contains C, 5mC, 5hmC, 5fC, 5caC) Step1 Step 1: NaBH4 Reduction DNA->Step1 State1 5fC converted to 5hmC (5caC remains 5caC) Step1->State1 Step2 Step 2: M.SssI Methylation State1->Step2 State2 Unmodified C converted to 5mC (5caC is NOT a substrate) Step2->State2 Step3 Step 3: Bisulfite Conversion State2->Step3 State3 5mC/5hmC -> Protected (C) 5caC -> Deaminated (U) Step3->State3 Step4 Step 4: PCR & Sequencing State3->Step4 Result Readout: C = C, 5mC, 5hmC, 5fC T = 5caC (Specific) Step4->Result

Figure 2: The caMAB-seq workflow.[1][7] This subtractive chemistry ensures that 5caC is the only variant reading as Thymine in CpG dyads.

Detailed Protocol: caMAB-seq

Prerequisites & Controls
  • Input DNA: 1-2

    
    g of high-quality genomic DNA.
    
  • Spike-in Controls (Critical): You must include dsDNA spike-ins containing known C, 5mC, 5fC, and 5caC modifications to calculate conversion efficiency.

    • Target: >95% protection of C (M.SssI efficiency) and >95% conversion of 5caC (Bisulfite efficiency).

Reagents
  • Sodium Borohydride (NaBH4): 1M solution (Freshly prepared).

  • M.SssI Methyltransferase: (e.g., NEB M0226).

  • S-adenosylmethionine (SAM): Methyl donor.

  • Bisulfite Conversion Kit: (e.g., Zymo EZ DNA Methylation-Gold).

  • Purification Beads: AMPure XP or similar.

Step-by-Step Procedure
Phase 1: Reduction of 5fC (The "ca" Step)
  • Prepare DNA: Dilute 1

    
    g genomic DNA in 25 
    
    
    
    L nuclease-free water.
  • Reduction Reaction:

    • Add 2.5

      
      L of 1M NaBH4 (Final conc. ~100 mM).
      
    • Incubate at room temperature for 1 hour in the dark (open lid slightly to vent hydrogen gas if reaction volume is large, though small volumes are usually safe in tubes).

  • Purification: Clean up DNA using AMPure XP beads (1.8x ratio) to remove NaBH4 completely. Elute in 30

    
    L Tris-HCl.
    
Phase 2: M.SssI Methylation (The "MAB" Step)

Rationale: This step protects all unmodified Cytosines by converting them to 5mC.[1]

  • Reaction Mix:

    • DNA (from Phase 1): ~30

      
      L
      
    • 10X NEBuffer 2: 5

      
      L
      
    • SAM (32 mM): 1

      
      L (Replenish during incubation)
      
    • M.SssI (4 U/

      
      L): 2 
      
      
      
      L
    • Water: to 50

      
      L
      
  • Incubation: Incubate at 37°C for 4 hours.

    • Tip: Add fresh SAM (0.5

      
      L) and M.SssI (0.5 
      
      
      
      L) after 2 hours to ensure complete methylation. Incomplete methylation leads to false positives (unmodified C reading as T).
  • Purification: Clean up DNA using AMPure XP beads (1.8x ratio). Elute in 20

    
    L.
    
Phase 3: Bisulfite Conversion & Library Prep
  • Bisulfite Treatment: Use a standard kit (e.g., Zymo EZ DNA Methylation-Gold).

    • Follow manufacturer instructions for "Methylated DNA".

    • Chemistry: 5caC (and any remaining unmasked C) is deaminated to Uracil.[2] 5mC and 5hmC remain Cytosine.[2][3]

  • Library Generation: Use a bisulfite-compatible library prep kit (e.g., Accel-NGS Methyl-Seq or similar random priming kits).

    • Note: Do not use standard ligation kits before bisulfite unless using methylated adapters, as adapters will be damaged. Post-bisulfite library prep is preferred for low-input fragmented DNA.

  • Sequencing: Illumina NovaSeq/NextSeq. Target >300M reads for human genome due to the rarity of 5caC.

Data Analysis Pipeline

Quality Control & Trimming
  • Trim adapters and low-quality bases (Trim Galore!).

  • Validation: Map spike-in controls first.

    • C-control: Should read as C (100% methylated by M.SssI). If T > 5%, M.SssI failed.

    • 5fC-control: Should read as C (Reduced to 5hmC).

    • 5caC-control: Should read as T.[2]

Alignment
  • Use a bisulfite-aware aligner (e.g., Bismark or BS-Seeker2 ).

  • Align to the reference genome.

Calling 5caC Sites
  • Context Filtering: Filter for CpG dinucleotides.

  • Signal Extraction:

    • In standard BS-seq: Methylation ratio =

      
      .
      
    • In caMAB-seq: The "Unmethylated" signal (T) is actually 5caC.[1][4]

    • Formula:

      
      
      
  • Statistical Thresholding: Since 5caC is rare, use a binomial test to distinguish true signal from sequencing error (Phred score error rates).

Alternative Methods Comparison

FeaturecaMAB-seq CAB-seq (Chemical-Assisted)DIP-seq (Antibody)
Resolution Single-BaseSingle-Base100-300 bp
Detection Logic Positive (T) Negative (C) vs BS (T)Enrichment
5fC Interference Removed (NaBH4)Requires subtractionCross-reactivity possible
Quantification QuantitativeSemi-quantitativeQualitative
Input DNA Low (1

g)
High (>5

g)
High (>5

g)

Note: CAB-seq uses EDC labeling to protect 5caC (reading it as C). It requires subtracting standard BS-seq data from CAB-seq data to find sites that switch from T to C. This "negative" subtraction is prone to noise when detecting rare variants.

References

  • Wu, H., et al. (2016). Tet-mediated formation of 5-carboxylcytosine in RNA.[1] (Foundational work on 5caC detection principles).

  • Neri, F., et al. (2016). Methylase-assisted bisulfite sequencing to simultaneously map 5fC and 5caC on a genome-wide scale for DNA demethylation analysis.[3][8] Nature Protocols.

  • Lu, X., et al. (2013). Chemical modification-assisted bisulfite sequencing (CAB-Seq) for 5-carboxylcytosine detection in DNA.[2][7][9] Journal of the American Chemical Society.

  • Song, C.X., et al. (2012). Sensitive and specific single-molecule sequencing of 5-hydroxymethylcytosine. (Context on oxidative derivatives).

  • Li, W., et al. (2020). Selective Chemical Labeling and Sequencing of 5-Carboxylcytosine in DNA at Single-Base Resolution.[4][6][10] Analytical Chemistry.[9][10][11]

Sources

Chemical-Assisted Bisulfite Sequencing (CAB-seq) for 5caC Detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

5-carboxylcytosine (5caC) is a rare but functionally critical intermediate in the active DNA demethylation pathway, generated by the iterative oxidation of 5-methylcytosine (5mC) by TET family dioxygenases.[1][2][3][4][5][6][7] In standard bisulfite sequencing (BS-seq), 5caC is deaminated to uracil and sequenced as thymine (T), making it indistinguishable from unmethylated cytosine.

Chemical-Assisted Bisulfite Sequencing (CAB-seq) overcomes this limitation by chemically modifying 5caC prior to bisulfite treatment.[1][8][9] This modification protects the 5caC from deamination, causing it to be sequenced as cytosine (C). By comparing CAB-seq data (where 5caC reads as C) with standard BS-seq data (where 5caC reads as T), researchers can map 5caC at single-base resolution.[2]

This guide details the mechanistic principles, step-by-step protocol, and bioinformatic logic required to implement CAB-seq with high fidelity.

Scientific Principle: The "Protection" Mechanism

Understanding the chemistry is vital for troubleshooting. The core challenge in 5caC detection is that standard bisulfite treatment converts 5caC to 5-carboxyluracil (5caU), which is subsequently decarboxylated to uracil. Thus, 5caC is lost as a "T" in the sequence.

CAB-seq utilizes a carbodiimide-coupling reaction to prevent this conversion.

The Chemistry[1][8]
  • Activation: 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC ) activates the carboxyl group of 5caC.[1][8][9][10]

  • Coupling: A primary amine (typically benzylamine or a derivative) attacks the activated carboxyl group, forming a stable amide .

  • Protection: This amide-modified 5caC is resistant to bisulfite-mediated deamination.

  • Readout: During sequencing, the modified base pairs with Guanine, reading as Cytosine .

Mechanistic Diagram

CAB_Mechanism cluster_BS Standard BS-seq (Control) cluster_CAB CAB-seq (Experimental) BS_5caC 5caC BS_U Uracil (U) BS_5caC->BS_U Bisulfite Deamination BS_Read Reads as Thymine (T) BS_U->BS_Read PCR/Seq CAB_5caC 5caC CAB_Mod Amide-Modified 5caC CAB_5caC->CAB_Mod EDC + Amine Coupling CAB_Final Modified 5caC (Resistant) CAB_Mod->CAB_Final Bisulfite Treatment CAB_Read Reads as Cytosine (C) CAB_Final->CAB_Read PCR/Seq

Figure 1: Mechanistic divergence between Standard BS-seq and CAB-seq. In CAB-seq, chemical protection retains the Cytosine identity of 5caC.

Experimental Protocol

Phase 1: Materials & Reagents
  • Genomic DNA: High quality (>1 µg recommended).

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride): Freshly prepared.

  • Amine: Benzylamine (Sigma) or Ethylamine. Note: Benzylamine is commonly cited for robust protection.

  • Buffers:

    • MES Buffer (0.1 M, pH 5.0).

    • Sodium Phosphate Buffer (0.1 M, pH 7.5).

  • Bisulfite Kit: Zymo EZ DNA Methylation-Gold or Qiagen EpiTect.

  • Purification: SPRI beads (AMPure XP) or Silica columns.

Phase 2: Chemical Modification (The "CAB" Step)

Critical Step: The efficiency of this coupling determines the sensitivity of 5caC detection. Incomplete coupling leads to false negatives (5caC reading as T).

  • DNA Fragmentation: Shear gDNA to 200–400 bp using sonication (Covaris).

  • EDC Activation:

    • Mix 1–2 µg of fragmented DNA in MES Buffer (pH 5.0) .

    • Add EDC to a final concentration of 0.1 M.

    • Optional: Add N-hydroxysuccinimide (NHS) (20 mM) to stabilize the intermediate.

    • Incubate at 37°C for 30 minutes .

  • Amine Coupling:

    • Perform a buffer exchange or adjust pH to 7.5 (coupling is more efficient at neutral/slightly alkaline pH, though some protocols maintain acidic conditions; Lu et al. suggest a two-step or pH shift).

    • Recommended: Add Benzylamine to a final concentration of 1–2 M (in Sodium Phosphate buffer, pH 7.5).

    • Incubate at 37°C for 1–2 hours .

  • Purification:

    • Purify DNA immediately using MinElute columns or SPRI beads (2X ratio) to remove excess EDC and amines. Elute in water.

Phase 3: Bisulfite Conversion
  • Process the CAB-treated DNA and a separate aliquot of Untreated DNA (Control) using a standard bisulfite kit.

  • Important: Follow the kit's "FFPE" or "low input" thermal cycling parameters if available, as the chemical treatment can be harsh on DNA integrity.

  • Desulphonate and purify according to manufacturer instructions.

Phase 4: Library Preparation & Sequencing
  • Construct libraries using a Methylation-Seq Library Prep Kit (e.g., Illumina TruSeq DNA Methylation, Swift Biosciences).

    • Note: Ensure adapters are methylated if ligating before bisulfite (rare for CAB-seq, usually post-bisulfite adapter ligation is preferred for ssDNA, or use specialized kits).

  • Sequencing: Illumina NovaSeq/NextSeq. Target high depth (>30X) due to the subtractive nature of the analysis.

Workflow & Data Analysis

Experimental Workflow Diagram

CAB_Workflow cluster_A Control Arm (BS-seq) cluster_B CAB Arm gDNA Genomic DNA Split gDNA->Split BS_Treat Bisulfite Conversion Split->BS_Treat Aliquot 1 Chem_Mod EDC + Benzylamine Modification Split->Chem_Mod Aliquot 2 BS_Seq Sequencing BS_Treat->BS_Seq Analysis Bioinformatics: Subtraction Analysis BS_Seq->Analysis C = 5mC + 5hmC CAB_BS Bisulfite Conversion Chem_Mod->CAB_BS CAB_Seq Sequencing CAB_BS->CAB_Seq CAB_Seq->Analysis C = 5mC + 5hmC + 5caC Result 5caC Map Analysis->Result

Figure 2: Parallel workflow required for 5caC calling. The difference in 'C' calls between the two arms identifies 5caC positions.

Bioinformatic Logic (The Subtraction Method)

Since 5caC is rare, accurate quantification relies on the difference between the CAB-seq and BS-seq signals.

ModificationStandard BS-seq ReadoutCAB-seq Readout
Cytosine (C) TT
5-methylcytosine (5mC) C C
5-hydroxymethylcytosine (5hmC) C C
5-formylcytosine (5fC) T (mostly)T
5-carboxylcytosine (5caC) T C

Calculation: At any specific genomic position:

  • Calculate Methylation Level in BS-seq (

    
    ): Represents 
    
    
    
    .[4]
  • Calculate Methylation Level in CAB-seq (

    
    ): Represents 
    
    
    
    .

Note: Negative values (noise) should be filtered out. Statistical significance (Fisher's exact test) should be applied to call true 5caC sites.

Troubleshooting & Quality Control

Self-Validating Controls

To ensure trustworthiness (E-E-A-T), every experiment must include:

  • Spike-in Controls:

    • Unmethylated Lambda DNA: Checks bisulfite conversion efficiency (should be >99% T).

    • Synthetic 5caC Oligos: A short dsDNA sequence containing known 5caC positions.

      • Success Criteria: In CAB-seq, these sites must read as >90% C. In BS-seq, they must read as >95% T.

  • Negative Control (5mC/5hmC): Ensure the chemical treatment does not affect 5mC or 5hmC detection (they should remain C in both).

Common Issues
  • Low 5caC Signal: Often due to inefficient EDC coupling. Ensure EDC is fresh (hygroscopic) and pH buffers are accurate.

  • DNA Degradation: The combination of acidic EDC treatment and bisulfite is harsh. Use "gentle" bisulfite kits and ensure gDNA is high molecular weight before starting.

References

  • Lu, X., Song, C. X., Szulwach, K., et al. (2013).[8][10][11] Chemical modification-assisted bisulfite sequencing (CAB-Seq) for 5-carboxylcytosine detection in DNA.[1][8][9][10][11] Journal of the American Chemical Society, 135(25), 9315–9317.[8] [Link]

  • Wu, H., Wu, X., Shen, L., & Zhang, Y. (2014).[12] Single-base resolution analysis of active DNA demethylation using methylase-assisted bisulfite sequencing. Nature Biotechnology, 32, 1231–1240.[12] [Link]

  • Plongthongkum, N., Diep, D. H., & Zhang, K. (2014).[11] Advances in the profiling of DNA modifications: cytosine methylation and beyond.[1][4][5][6][7][9][10][11][12][13][14] Nature Reviews Genetics, 15, 647–661.[11] [Link]

  • Song, C. X., & He, C. (2013).[8] Potential functional roles of DNA demethylation intermediates. Trends in Biochemical Sciences, 38(10), 480-484. [Link]

Sources

Application Note: High-Fidelity Synthesis of 5-Carboxy-2'-deoxycytidine Phosphoramidites

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Biological Context

5-Carboxy-2'-deoxycytidine (5-ca-dC) is a critical intermediate in the active DNA demethylation pathway mediated by Ten-Eleven Translocation (TET) dioxygenases. These enzymes iteratively oxidize 5-methylcytosine (5-mC) to 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and finally 5-ca-dC, which is subsequently excised by Thymine DNA Glycosylase (TDG).

The chemical synthesis of oligonucleotides containing 5-ca-dC is challenging due to the high reactivity of the C5-carboxylic acid. This moiety must be protected as an ester (typically methyl or ethyl) during solid-phase synthesis (SPOS) to prevent side reactions. However, the choice of this ester dictates the deprotection strategy; improper deprotection conditions (e.g., standard ammonolysis) irreversibly convert the ester to an amide (5-carbamoyl-dC), destroying the target molecule.

This guide details a robust synthetic route for the 5-methoxycarbonyl-2'-deoxycytidine phosphoramidite and provides the mandatory "soft" deprotection protocols required to isolate the free carboxylic acid.

Retrosynthetic Strategy & Critical Considerations

The "Amide Trap"

The most common failure mode in 5-ca-dC synthesis is the accidental formation of 5-carbamoyl-2'-deoxycytidine.

  • Cause: Treatment of the 5-methoxycarbonyl precursor with concentrated ammonium hydroxide (standard DNA deprotection). Ammonia attacks the ester carbonyl faster than it hydrolyzes it.

  • Solution: Use of 0.4 M NaOH in Methanol/Water for deprotection.[1][2][3] The hydroxide ion acts as a nucleophile to hydrolyze the ester to the carboxylate without amide formation.

Synthetic Pathway

We utilize a "Uridine-to-Cytidine" conversion strategy.[4] Starting from 5-iodo-2'-deoxyuridine (5-I-dU) is preferred over 5-iodo-2'-deoxycytidine because the exocyclic amine of dC can interfere with Palladium-catalyzed carbonylation.

Workflow:

  • Carbonylation: Pd-catalyzed methoxycarbonylation of 5-I-dU.

  • Conversion: C4-activation (triazole) and amination to yield 5-methoxycarbonyl-dC.

  • Protection: Selective N4-benzoylation and 5'-O-DMT protection.

  • Phosphitylation: 3'-O-phosphoramidite formation.

SynthesisRoute Start 5-Iodo-2'-deoxyuridine (5-I-dU) Step1 Pd(OAc)2, CO, MeOH (Carbonylation) Start->Step1 Inter1 5-Methoxycarbonyl-dU Step1->Inter1 Step2 1. POCl3/Triazole 2. NH3 (aq) Inter1->Step2 Inter2 5-Methoxycarbonyl-dC Step2->Inter2 Step3 BzCl (N4-Protection) DMT-Cl (5'-Protection) Inter2->Step3 Inter3 5'-DMT-N4-Bz-5-COOMe-dC Step3->Inter3 Step4 P-Reagent (Phosphitylation) Inter3->Step4 Final 5-ca-dC Phosphoramidite (Methyl Ester Protected) Step4->Final

Figure 1: Synthetic route from 5-iodo-2'-deoxyuridine to 5-carboxy-dC phosphoramidite.

Detailed Synthetic Protocols

Step 1: Palladium-Catalyzed Carbonylation

Objective: Convert 5-iodo-2'-deoxyuridine to 5-methoxycarbonyl-2'-deoxyuridine.

  • Reagents: 5-Iodo-2'-deoxyuridine (10 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Triethylamine (2 eq), Methanol (anhydrous).

  • Protocol:

    • Dissolve 5-I-dU in anhydrous methanol (50 mL) in a pressure vessel.

    • Add Et₃N (2.8 mL), Pd(OAc)₂ (112 mg), and PPh₃ (262 mg).

    • Purge the vessel with Carbon Monoxide (CO) three times. Caution: CO is toxic; work in a well-ventilated fume hood.

    • Pressurize to 2 atm (approx. 30 psi) with CO and stir at 50°C for 12–16 hours.

    • Workup: Vent CO. Filter the mixture through Celite to remove Pd black. Concentrate the filtrate.

    • Purification: Flash chromatography (DCM/MeOH 95:5 to 90:10).

    • Yield: Expect 80–90% of 5-methoxycarbonyl-dU as a white solid.

Step 2: Conversion to 5-Methoxycarbonyl-2'-deoxycytidine

Objective: Switch the nucleobase from Uracil to Cytosine via a triazolyl intermediate.

  • Reagents: 1,2,4-Triazole, POCl₃, Et₃N, Acetonitrile, NH₄OH.

  • Protocol:

    • Suspend 1,2,4-triazole (10 eq) in dry CH₃CN (100 mL) at 0°C. Add POCl₃ (2.5 eq) dropwise, then Et₃N (16 eq). Stir for 30 min.

    • Add 5-methoxycarbonyl-dU (from Step 1, dried) dissolved in dry CH₃CN. Stir at RT for 2 hours. (Monitor by TLC for disappearance of starting material).

    • Aminolysis: Cool the mixture to 0°C. Add concentrated NH₄OH (aq) carefully until pH > 10. Stir for 1 hour.

    • Workup: Concentrate to dryness.[1] Resuspend in water/ethanol and crystallize or purify via silica gel (DCM/MeOH 85:15).

    • Result: 5-Methoxycarbonyl-2'-deoxycytidine.[5]

Step 3: Nucleobase and 5'-OH Protection

Objective: Protect the exocyclic amine (N4) and the 5'-hydroxyl.

  • Reagents: Trimethylsilyl chloride (TMSCl), Benzoyl chloride (BzCl), DMT-Cl, Pyridine.

  • Protocol (Transient Protection Method):

    • N4-Benzoylation: Dry the nucleoside (5 mmol) by co-evaporation with pyridine. Suspend in dry pyridine (25 mL).

    • Add TMSCl (5 eq) to transiently protect the sugar hydroxyls. Stir 1 h.

    • Add BzCl (1.2 eq) to benzoylate the N4-amine. Stir 2 h.

    • Add water followed by concentrated ammonia (5 mL) to cleave the TMS ethers (the N-Bz group is stable under these mild conditions). Concentrate.

    • 5'-DMT Protection: Dissolve the N4-Bz intermediate in dry pyridine. Add DMT-Cl (1.2 eq) and stir at RT for 4 h.

    • Workup: Quench with MeOH. Partition between DCM and NaHCO₃.

    • Purification: Silica gel chromatography (Hexane/Acetone/Et₃N).

    • Product: 5'-O-DMT-N4-Bz-5-methoxycarbonyl-2'-deoxycytidine.

Step 4: Phosphitylation

Objective: Generate the active phosphoramidite.

  • Reagents: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite, Tetrazole (or ETT), Anhydrous DCM.

  • Protocol:

    • Dissolve the protected nucleoside (2 mmol) in dry DCM (10 mL) under Argon.

    • Add activator (Tetrazole, 0.5 eq) and the phosphitylating reagent (1.2 eq).

    • Stir at RT for 1–2 hours.

    • Workup: Dilute with DCM, wash with 5% NaHCO₃. Dry over Na₂SO₄.

    • Purification: Rapid silica gel chromatography (Hexane/Acetone/Et₃N 80:19:1). Note: Use Et₃N in the eluent to prevent acid-catalyzed decomposition.

    • Storage: Lyophilize from benzene/dioxane. Store at -20°C under Argon.

Solid-Phase Synthesis & Deprotection

Coupling Parameters

The 5-methoxycarbonyl group adds steric bulk and electron-withdrawing character, potentially slowing coupling efficiency.

  • Coupling Time: Increase to 3–6 minutes (vs. standard 1–2 min).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or DCI is recommended.

  • Oxidation: Standard Iodine/Water/Pyridine.

The Deprotection Protocol (Mandatory)

WARNING: Do NOT use standard Ammonium Hydroxide or AMA (Ammonia/Methylamine). This will result in the amide (5-carbamoyl-dC).

ParameterConditionPurpose
Reagent 0.4 M NaOH in Methanol / Water (4:1 v/v) Hydrolyzes the methyl ester to the carboxylate and cleaves N-Bz/DMT.
Temperature Room Temperature (20–25°C)Prevents degradation of the DNA backbone.
Time 16 – 18 HoursEnsures complete removal of N-Benzoyl groups.
Neutralization 2 M TEAA (Triethylammonium Acetate) or Acetic AcidNeutralize to pH 7–8 before desalting.
Desalting Glen-Pak™, Sephadex G-25, or HPLCRemove salts immediately after neutralization.

Compatibility Note: This NaOH protocol is compatible with:

  • Standard dC (Acetyl or Benzoyl), dA (Bz), T.

  • dG: Requires dG(iBu) (isobutyryl). Avoid dG(DMF) as it is resistant to NaOH deprotection.

Deprotection cluster_Wrong INCORRECT METHOD cluster_Right CORRECT METHOD Oligo Oligonucleotide on CPG (5-COOMe-dC, N-Bz protected) Ammonia NH4OH or AMA (Ammonolysis) Oligo->Ammonia Avoid NaOH 0.4 M NaOH (MeOH/H2O 4:1) Oligo->NaOH Recommended Amide 5-Carbamoyl-dC (Amide Side Product) Ammonia->Amide Acid 5-Carboxy-dC (5-ca-dC) (Target Carboxylate) NaOH->Acid

Figure 2: Divergent pathways of deprotection. The use of NaOH is essential to obtain the carboxylate.

Quality Control & Characterization

Analytical Expectations
  • ³¹P NMR (Amidite): Sharp singlet at ~148–150 ppm.

  • ESI-MS (Oligonucleotide): The mass of the final oligo should correspond to the free acid form.

    • Mass Shift Calculation: 5-ca-dC adds +44 Da relative to dC (COOH vs H).

    • If you see +43 Da relative to dC (CONH₂ vs H), you have the amide contaminant (failed deprotection).

  • HPLC: 5-ca-dC is more polar than unmodified dC. On RP-HPLC (C18), 5-ca-dC containing oligos typically elute earlier than their unmodified counterparts.

Storage
  • Phosphoramidite: Store dry at -20°C. Stable for >6 months if kept anhydrous.

  • Oligonucleotide: Store as the sodium salt in water or TE buffer at -20°C. Avoid acidic pH (<5) which may protonate the carboxylate and reduce solubility.

References

  • Pfister, P. et al. (2011). Syntheses of 5-Formyl- and 5-Carboxyl-dC Containing DNA Oligos as Potential Oxidation Products of 5-Hydroxymethylcytosine in DNA. Organic Letters. Link

  • Glen Research. (2011). 5-Formyl-dC III and the synthesis of oligonucleotides containing all four Epigenetic Nucleosides. Glen Report 25.25. Link

  • Münzel, M. et al. (2010).[2] Improved Synthesis and Mutagenicity of Oligonucleotides Containing 5-Hydroxymethylcytosine, 5-Formylcytosine and 5-Carboxylcytosine. Chemistry – A European Journal. Link

  • Divakar, K.J.[3] & Reese, C.B. (1982). 4-(1,2,4-Triazol-1-yl)-and 4-(3-nitro-1,2,4-triazol-1-yl)-1-(β-D-arabinofuranosyl)pyrimidin-2(1H)-ones. Valuable intermediates in the synthesis of derivatives of 1-(β-D-arabinofuranosyl)cytosine (ara-C). Journal of the Chemical Society, Perkin Transactions 1. Link

  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis - Application Note. Link

Sources

antibody-based immunoprecipitation of 5-carboxy-2'-deoxycytidine (DIP-seq)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antibody-Based Immunoprecipitation of 5-carboxy-2'-deoxycytidine (5caC-DIP-seq)

Part 1: Executive Summary & Biological Context

5-carboxy-2'-deoxycytidine (5caC) is not merely an oxidative byproduct but a critical marker of active DNA demethylation . Generated by the iterative oxidation of 5-methylcytosine (5mC) by TET (Ten-Eleven Translocation) dioxygenases, 5caC accumulates at active enhancers and promoters before being excised by Thymine DNA Glycosylase (TDG) and repaired via Base Excision Repair (BER).[1]

Mapping 5caC is challenging due to its extremely low genomic abundance (approx. 10-100 fold lower than 5hmC). Unlike bisulfite sequencing, which cannot distinguish 5caC from unmethylated Cytosine (C) without complex subtractive chemistries (e.g., MAB-seq), 5caC-DIP-seq utilizes high-affinity antibodies to enrich for 5caC-containing fragments. This method offers a robust, cost-effective alternative to single-base resolution methods when region-level resolution (150–300 bp) is sufficient.

Key Application Areas:

  • Mapping active demethylation at pluripotency enhancers.

  • Studying TET enzyme kinetics in development.

  • Investigating TDG-deficient tumor phenotypes.

Part 2: Principle of the Assay

The success of 5caC-DIP-seq relies on the specific affinity of antibodies for the modified base. Crucially, because the 5-carboxyl group is sterically hindered within the major groove of the DNA double helix, denaturation of dsDNA to ssDNA is mandatory prior to immunoprecipitation.

Mechanism of Action

TET_Pathway C Cytosine (C) mC 5-methylcytosine (5mC) C->mC DNMTs hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET1/2/3 (Oxidation) fC 5-formylcytosine (5fC) hmC->fC TET1/2/3 caC 5-carboxylcytosine (5caC) (Target Antigen) fC->caC TET1/2/3 caC->C TDG + BER (Excision) Ab Anti-5caC Ab (Binds ssDNA) caC->Ab High Affinity Binding

Figure 1: The TET-mediated active demethylation pathway. The protocol targets the transient 5caC intermediate prior to TDG excision.

Part 3: Critical Experimental Factors (The "Expertise" Pillar)

To ensure scientific integrity, the following factors must be optimized. This is not a standard ChIP-seq; the chemistry of the target requires specific handling.

Antibody Selection & Specificity

The antibody must discriminate 5caC from 5fC and 5hmC.

  • Recommendation: Use a rabbit polyclonal or high-specificity monoclonal validated against dot blots of 5mC, 5hmC, 5fC, and 5caC standards.

  • Risk: Cross-reactivity with 5fC is the most common failure mode.

The "Self-Validating" System: Spike-in Controls

Because 5caC abundance varies globally (e.g., TDG knockdown vs. WT), total read counts are not comparable between samples without normalization.

  • Requirement: You must use synthetic spike-in DNA controls.

  • Design: Distinct sequences (e.g., Arabidopsis or Lambda DNA) containing known molar ratios of 5caC, 5fC, and C.

  • Function: Enables calculation of enrichment efficiency and normalization of "reads per million" to "fmol per ug input."

DNA Denaturation

Antibodies for 5mC derivatives bind ssDNA with 10-100x higher affinity than dsDNA.

  • Protocol Impact: Adapters must be ligated before IP. However, because the DNA is denatured, the Y-adapters will split. PCR after IP is essential to re-synthesize the complementary strand and restore the double-stranded library structure.

Part 4: Detailed Protocol

Reagents Required:

  • Genomic DNA (High HMW, >5 µg recommended)

  • Covaris Sonication Tubes

  • End-Repair / A-Tailing / Adapter Ligation Module (e.g., NEBNext Ultra II)

  • 5caC Antibody (approx. 1-2 µg per IP)

  • Protein G Magnetic Beads

  • Spike-in Controls (Synthetic 5caC dsDNA oligos)

  • IP Buffer (10 mM Na-Phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100)

  • Elution Buffer (Tris-EDTA + 1% SDS + Proteinase K)

Step 1: Genomic DNA Preparation & Fragmentation
  • Extract gDNA using a column-based kit (avoid phenol-chloroform to prevent chemical oxidation).

  • Add Spike-in Controls to the gDNA before fragmentation. (0.1% w/w ratio).

  • Sonicate gDNA to a mean fragment size of 200–300 bp .

    • Note: Smaller fragments improve resolution but may reduce mappability.

  • Quantify using Qubit (Fluorometric). Do not use NanoDrop.

Step 2: Library Prep (Pre-IP)
  • Perform End-Repair and A-Tailing on 1–5 µg of fragmented DNA.

  • Ligate Illumina sequencing adapters.

    • Crucial: Use Methylated Adapters (containing 5mC) if you plan to reuse this library for 5mC-DIP. For 5caC-DIP, standard cytosine adapters are generally acceptable unless your antibody has cross-reactivity to C (unlikely). However, to be safe and allow multi-use, methylated adapters are best practice.

  • Purify using AMPure XP beads (0.9x ratio).

Step 3: Denaturation & Immunoprecipitation
  • Heat Denaturation: Incubate ligated DNA at 95°C for 10 minutes .

  • Snap Cool: Immediately transfer to an ice/water bath for 5 minutes. (Prevents re-annealing).

  • IP Setup:

    • Mix denatured DNA with IP Buffer (Total vol: 500 µL).

    • Add 1–2 µg anti-5caC antibody .

    • Incubate overnight at 4°C with rotation.

  • Capture:

    • Add 30 µL pre-washed Protein G magnetic beads.

    • Incubate 2 hours at 4°C.

Step 4: Washes & Elution
  • Washes (High Stringency):

    • Wash 3x with IP Buffer (10 mM Na-Phosphate, 140 mM NaCl, 0.05% Triton X-100).

    • Expert Tip: Keep wash times short (5 min) and cold to prevent ssDNA loss, but ensure thorough resuspension of beads.

  • Elution:

    • Resuspend beads in 200 µL Elution Buffer (TE + 0.25% SDS + 0.2 mg/mL Proteinase K).

    • Incubate at 55°C for 2 hours with shaking (digests antibody/protein).

  • Purification:

    • Phenol:Chloroform:Isoamyl Alcohol extraction OR column purification (e.g., Zymo ChIP DNA Clean & Concentrator).

    • Elute in 20 µL water.

Step 5: Amplification & Sequencing
  • PCR Amplification:

    • Use indexed primers compatible with your adapters.

    • Cycle Number: 5caC is rare. You may need 12–15 cycles. Monitor with qPCR to avoid over-amplification.

  • Size Selection: Gel excise or bead-select for 200–400 bp range.

  • Sequencing: Illumina NovaSeq/NextSeq. Paired-end 150bp (PE150) is recommended for better mapping of repetitive regions.

Part 5: Workflow Visualization

Workflow gDNA Genomic DNA + Spike-ins Sonic Sonication (200-300bp) gDNA->Sonic Ligate Adapter Ligation (Pre-IP) Sonic->Ligate Denature Denaturation (95°C -> Ice) Ligate->Denature Crucial Step IP Immunoprecipitation (Anti-5caC + Beads) Denature->IP ssDNA Wash Stringent Washes IP->Wash Elute Prot K Digestion & Purification Wash->Elute PCR PCR Amplification (Restores dsDNA) Elute->PCR Seq NGS Sequencing PCR->Seq

Figure 2: 5caC-DIP-seq Experimental Workflow. Note the denaturation step post-ligation.

Part 6: Bioinformatics & Data Analysis

Standard ChIP-seq pipelines require modification for DIP-seq due to the nature of the enrichment.

StepTool/MethodCritical Parameter
QC FastQCCheck for adapter contamination (common in low-input libraries).
Alignment Bowtie2 / BWAMap to reference genome. Allow multi-mapping if analyzing repeats (common for 5caC).
Peak Calling MACS2Use --broad setting. 5caC peaks are often wider than Transcription Factor peaks.
Normalization Spike-in Calculate enrichment factor (

) of spike-ins. Scale sample reads by

.
Visualization IGV / UCSCView normalized tracks (bigWig).

Spike-in Normalization Formula:



Part 7: Troubleshooting Guide

Problem: High Background / Low Enrichment

  • Cause: Incomplete denaturation.

  • Solution: Ensure rapid transfer from 95°C to ice water. Do not let the sample cool slowly.

  • Cause: Non-specific IgG binding.

  • Solution: Always run an IgG control. 5caC is rare; "peaks" might just be sticky DNA regions (e.g., CpG islands) if the antibody is weak.

Problem: PCR Duplicates > 50%

  • Cause: Low library complexity due to low starting 5caC material.

  • Solution: Increase input gDNA (up to 10 µg). Reduce PCR cycles. Use UMI (Unique Molecular Identifiers) adapters to computationally remove PCR duplicates while retaining biological duplicates.

Problem: No Peaks Detected

  • Cause: TDG is too active.

  • Solution: 5caC is transient. Consider using TDG-knockdown cell lines or treating cells with TDG inhibitors to accumulate 5caC prior to extraction.

References

  • Shen, L., et al. (2013).[2] Genome-wide mapping of 5-hydroxymethylcytosine in embryonic stem cells. Cell, 153(3), 692-706.[2]

    • Foundational paper establishing the DIP-seq method for oxidized cytosine variants.
  • Song, C.X., et al. (2011).[3] Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine. Nature Biotechnology, 29(1), 68-72.

    • Provides context on chemical vs. antibody-based detection.
  • Wu, H., et al. (2016). DNA methylation oxidation and TET protein function.[3][4][5][6][7][8] Trends in Genetics, 32(10), 601-611.

    • Review of the TET pathway and biological significance of 5caC.
  • Active Motif. (n.d.). hMeDIP & MeDIP Protocol.

    • Industry standard protocol adapted for 5caC specifics.
  • Diagenode. (n.d.). DNA Immunoprecipitation (DIP) sequencing.[5][9][10][11][12][13][14]

    • Source for validated antibodies and spike-in control str

Sources

Application Note: Quantitative Analysis of 5-carboxy-2'-deoxycytidine in Genomic DNA using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Quantifying a Transient Epigenetic Mark

DNA methylation, primarily the addition of a methyl group to cytosine to form 5-methylcytosine (5mC), is a cornerstone of epigenetic regulation.[1][2] The discovery of the Ten-Eleven Translocation (TET) family of enzymes revealed a dynamic process of active DNA demethylation, where 5mC is iteratively oxidized to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and ultimately 5-carboxy-2'-deoxycytidine (5-caC).[1][3] 5-caC is the final oxidized intermediate before the base is excised by Thymine DNA Glycosylase (TDG) and replaced with an unmodified cytosine via the base excision repair (BER) pathway, completing the demethylation cycle.[1][4]

Due to its role as a transient intermediate in this crucial pathway, endogenous levels of 5-caC are extremely low in most mammalian tissues, often orders of magnitude lower than 5hmC.[5][6][7] This low abundance presents a significant analytical challenge. However, accurately quantifying 5-caC is vital for understanding the dynamics of epigenetic reprogramming in development and its dysregulation in diseases such as cancer.[4][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical technique for this purpose, offering the required sensitivity and selectivity to measure these rare DNA modifications.[2][4][8] Yet, even with advanced instrumentation, quantitative accuracy can be compromised by sample loss during preparation and matrix-induced variations in ionization efficiency.[9][10] To overcome these hurdles, the use of a stable isotope-labeled (SIL) internal standard is not just recommended—it is essential for robust and reliable quantification.

This application note provides a comprehensive protocol for the highly accurate quantification of 5-caC in genomic DNA using a stable isotope-labeled 5-caC internal standard in an isotope dilution LC-MS/MS workflow.

The Principle of Isotope Dilution Mass Spectrometry

The cornerstone of this method is isotope dilution, a technique that provides the highest possible accuracy in quantitative mass spectrometry.[11][12] A known quantity of a stable isotope-labeled version of the analyte—in this case, a synthetic 5-caC containing heavy isotopes like ¹³C or ¹⁵N (e.g., [¹⁵N₃]-5-caC)—is added to the biological sample at the earliest stage of preparation.[10]

This SIL internal standard (SIL-IS) is chemically and physically almost identical to the endogenous, or "light," 5-caC.[10] Consequently, it experiences the same processing, extraction losses, and ionization suppression or enhancement as the target analyte.[9][10] The mass spectrometer can distinguish between the light (endogenous) and heavy (SIL-IS) forms based on their mass-to-charge (m/z) ratio.

By measuring the peak area ratio of the endogenous 5-caC to the SIL-IS, we can accurately calculate the amount of endogenous 5-caC in the original sample. Because we are using a ratio, any variability introduced during the workflow affects both the analyte and the internal standard proportionally, canceling out the error and leading to highly precise and accurate results.[10]

The DNA Demethylation Pathway

cluster_oxidation TET-Mediated Oxidation cluster_repair Base Excision Repair 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET Enzymes 5fC 5-formylcytosine 5hmC->5fC TET Enzymes 5caC 5-carboxy-deoxycytidine 5fC->5caC TET Enzymes Abasic Site Abasic Site 5caC->Abasic Site TDG C Cytosine Abasic Site->C BER Machinery

Caption: Active DNA demethylation pathway via TET enzyme oxidation and base excision repair.

Detailed Application Protocol

This protocol outlines the complete workflow from genomic DNA extraction to final data analysis for the quantification of 5-caC.

Materials and Reagents
Reagent / Material Supplier / Grade Purpose
Genomic DNAExtracted from cells/tissuesSample Matrix
Stable Isotope-Labeled 5-caCe.g., [¹⁵N₃]-5-carboxy-2'-deoxycytidineInternal Standard
Nuclease P1High PurityDNA Digestion
Calf Intestinal Phosphatase (CIP)Molecular Biology GradeDNA Digestion
Benzonase® NucleaseHigh PurityRemoval of residual RNA/DNA
Formic AcidLC-MS GradeMobile Phase Additive
Acetonitrile (ACN)LC-MS GradeMobile Phase
Ultrapure Water18.2 MΩ·cmMobile Phase / Buffers
DNA Extraction Kite.g., E.Z.N.A. FFPE DNA Kit[5]Sample Preparation
Solid Phase Extraction (SPE) Cartridgese.g., C18 or HILICSample Cleanup (Optional)
Experimental Workflow: Step-by-Step

The overall process involves enzymatic digestion of DNA to its constituent deoxynucleosides, followed by LC-MS/MS analysis.[2][11][13]

Step 1: Genomic DNA Preparation and QC

  • Extract genomic DNA from your biological source (cells or tissues) using a suitable commercial kit or established protocol.[5] Ensure the protocol includes an RNase A treatment step to minimize RNA contamination.

  • Quantify the extracted DNA using a fluorometric method (e.g., Qubit) for accuracy. UV-Vis (e.g., NanoDrop) can be used but is more susceptible to interference from contaminants.

  • Assess DNA purity by checking the A260/A280 ratio (should be ~1.8) and A260/A230 ratio (should be >2.0).

Step 2: Internal Standard Spiking (Critical Step)

  • Based on the DNA quantification, aliquot a specific amount of DNA (typically 1-10 µg) for each sample.

  • Causality: Add the SIL-5-caC internal standard to the DNA sample before the digestion step. This is the most critical point of the protocol. Adding the IS early ensures it undergoes identical enzymatic digestion and potential degradation/loss as the endogenous analyte, providing the most accurate correction for the entire workflow.[10]

  • The optimal amount of IS to add should be determined during method development. A good starting point is a concentration that yields a signal intensity comparable to the expected endogenous 5-caC level in your samples.

Step 3: Enzymatic Digestion to Deoxynucleosides

  • To the DNA/IS mixture, add the digestion buffer and enzymes. A typical two-step digestion is as follows:

    • First Digestion: Add Nuclease P1. Incubate at 37 °C for 2-4 hours. Nuclease P1 digests single-stranded nucleic acids into deoxynucleoside 5'-monophosphates.

    • Second Digestion: Add Calf Intestinal Phosphatase (CIP). Incubate at 37 °C for an additional 1-2 hours. CIP dephosphorylates the deoxynucleoside 5'-monophosphates to yield free deoxynucleosides.

  • Rationale: This enzymatic approach is preferred over acid hydrolysis because it is milder and preserves the base modifications without degradation.[14] Complete digestion to single nucleosides is essential for accurate LC-MS/MS analysis.[13]

Step 4: Post-Digestion Sample Cleanup

  • After digestion, the sample contains deoxynucleosides, salts, and enzymes. The proteins must be removed to prevent column clogging and MS source contamination.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) or use a centrifugal filter unit (e.g., 3 kDa MWCO) to remove the large enzyme molecules.

  • Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4 °C.

  • Carefully collect the supernatant containing the deoxynucleosides.

  • Dry the supernatant completely using a vacuum concentrator.

  • Reconstitute the dried sample in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid). This step concentrates the sample and ensures compatibility with the LC system.

Quantitative Workflow using SIL-5-caC

dna Genomic DNA Sample spike Spike with known amount of SIL-[15N3]-5-caC dna->spike digest Enzymatic Digestion (Nuclease P1, CIP) spike->digest cleanup Sample Cleanup (Protein Precipitation / SPE) digest->cleanup lcms LC-MS/MS Analysis (MRM Mode) cleanup->lcms ratio Measure Peak Area Ratio (Endogenous 5-caC / SIL-5-caC) lcms->ratio quant Quantification (via Calibration Curve) ratio->quant

Caption: Workflow for 5-caC quantification using a stable isotope-labeled internal standard.

LC-MS/MS Instrumentation and Parameters

The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.[5]

Table 1: Example LC-MS/MS Parameters for 5-caC Analysis

ParameterRecommended SettingRationale
LC Column Reversed-Phase C18 (e.g., 150 x 2.1 mm, 1.8 µm)Provides good retention and separation of polar deoxynucleosides.
Mobile Phase A 0.1% Formic Acid in WaterThe acid promotes positive ionization.[5][15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes.
Flow Rate 0.2 - 0.4 mL/minStandard for analytical scale columns.
Gradient Start at 2-5% B, ramp to 60-80% B over 10-15 minElutes polar compounds first, then less polar ones.
Injection Volume 5 - 10 µLDependent on sample concentration and system sensitivity.
Ionization Mode Electrospray Ionization (ESI), PositiveDeoxynucleosides ionize efficiently in positive mode.[5][15]
Monitoring Mode Multiple Reaction Monitoring (MRM)Maximizes sensitivity and selectivity for target analytes.[5]

Table 2: Example MRM Transitions for 5-caC and its SIL-IS (Note: These values should be optimized on your specific instrument)

Analyte Precursor Ion (Q1) [M+H]⁺ (m/z) Product Ion (Q3) [M-116+H]⁺ (m/z) Collision Energy (eV)
Endogenous 5-caC272.1156.1~10-15
[¹⁵N₃]-5-caC (SIL-IS)275.1159.1~10-15
  • Precursor Ion (Q1): Represents the protonated molecule of the intact deoxynucleoside.

  • Product Ion (Q3): Represents the characteristic fragment ion, which is the nucleobase itself after the neutral loss of the 2'-deoxyribose sugar moiety (mass ≈ 116 Da). This is a highly specific transition for deoxynucleosides.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the SIL-IS and varying, known concentrations of a certified 5-caC reference standard.

  • Data Processing: Integrate the peak areas for the endogenous 5-caC and the SIL-5-caC MRM transitions in all samples, including calibrators and unknowns.

  • Ratio Calculation: For each injection, calculate the peak area ratio (Endogenous 5-caC / SIL-5-caC).

  • Regression: Plot the peak area ratio of the calibrators against their known concentrations. Apply a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve.

  • Quantification of Unknowns: Use the peak area ratio from the unknown biological samples to determine their concentration from the regression equation of the calibration curve.

  • Final Calculation: Convert the calculated concentration back to the absolute amount of 5-caC per microgram of initial genomic DNA using the following formula:

    5-caC (ng / µg DNA) = (Calculated Concentration [ng/mL] * Reconstitution Volume [mL]) / Initial DNA Amount [µg]

Conclusion

The extremely low physiological abundance of 5-carboxy-2'-deoxycytidine makes its accurate quantification a formidable task. The protocol detailed here, centered on the principle of stable isotope dilution mass spectrometry, provides a robust and highly accurate method to meet this challenge. By incorporating a stable isotope-labeled 5-caC internal standard at the beginning of the sample preparation workflow, researchers can effectively negate variability from enzymatic digestion, sample loss, and matrix effects. This approach enables the reliable measurement of subtle but significant changes in 5-caC levels, paving the way for a deeper understanding of epigenetic regulation in health and disease.

References

  • Zhang, L., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry. [Link]

  • Tretyakova, N., et al. (2013). Mass Spectrometry of Structurally Modified DNA. Chemical Reviews. [Link]

  • WelchLab. (2025). The Selection of Internal Standards in the Absence of Isotopes. WelchLab Technical Articles. [Link]

  • Yuan, B-F., et al. (2016). Formation and determination of the oxidation products of 5-methylcytosine in RNA. Chemical Science. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab Resources. [Link]

  • Valdez, B. C., et al. (2018). Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors. Oncotarget. [Link]

  • CD BioSciences. (n.d.). Global DNA 5fC/5caC Quantification by LC-MS/MS. CD BioSciences Services. [Link]

  • Yin, R., et al. (2014). Determination of oxidation products of 5-methylcytosine in plants by chemical derivatization coupled with liquid chromatography/tandem mass spectrometry analysis. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (2013). Mass Spectrometry of Structurally Modified DNA. Request PDF. [Link]

  • MDPI. (2022). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. International Journal of Molecular Sciences. [Link]

  • CD Genomics. (n.d.). Comprehensive Insights into DNA Methylation Analysis. CD Genomics Resources. [Link]

  • CD BioSciences. (n.d.). DNA 5-Carboxylcytosine (5caC) Analysis. CD BioSciences Services. [Link]

  • Müller, M., et al. (2021). Intragenomic Decarboxylation of 5‐Carboxy‐2′‐deoxycytidine. Angewandte Chemie International Edition. [Link]

  • Farmer, P. B., et al. (n.d.). A method for the determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection. University of Leicester. [Link]

  • Dizdaroglu, M. (1993). Analysis of modified bases in DNA by stable isotope dilution gas chromatography-mass spectrometry: 5-methylcytosine. Analytical Biochemistry. [Link]

  • Jena Bioscience. (n.d.). 5-Carboxy-dC. Jena Bioscience Product Information. [Link]

Sources

Application Note: Preparation and Validation of DNA Templates Containing 5-Carboxy-2'-deoxycytidine (5-caC)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Epigenetic regulation relies heavily on the dynamic methylation and demethylation of cytosine. The discovery of the ten-eleven translocation (TET) enzyme family elucidated an active DNA demethylation pathway wherein 5-methylcytosine (5mC) is iteratively oxidized to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and ultimately 5-carboxy-2'-deoxycytidine (5-caC)[1]. 5-caC is not merely a transient intermediate; it acts as a distinct epigenetic marker that is subsequently recognized and excised by Thymine DNA Glycosylase (TDG) via the Base Excision Repair (BER) pathway[2]. To rigorously study these mechanisms, researchers require synthetic DNA templates with site-specifically incorporated 5-caC.

TET_Pathway C Cytosine (C) mC 5-Methylcytosine (5mC) C->mC DNMTs hmC 5-Hydroxymethylcytosine (5hmC) mC->hmC TET fC 5-Formylcytosine (5fC) hmC->fC TET caC 5-Carboxycytosine (5caC) fC->caC TET BER Base Excision Repair (TDG) caC->BER Excision BER->C Repair

TET-mediated active DNA demethylation pathway from 5mC to 5caC and BER.

Chemical Synthesis Rationale

The incorporation of 5-caC into synthetic oligonucleotides is achieved using solid-phase phosphoramidite chemistry. The primary challenge in 5-caC synthesis is the presence of the highly polar and reactive carboxylic acid moiety. During standard phosphoramidite synthesis, unprotected carboxylic acids can interfere with coupling efficiency and lead to branching or capping. Therefore, commercially available 5-Carboxy-dC-CE phosphoramidites utilize specific protecting groups that shield the carboxylate during chain elongation[2].

Causality in Deprotection: Standard deprotection conditions (e.g., concentrated ammonium hydroxide at elevated temperatures) can lead to the degradation or decarboxylation of 5-caC, or incomplete removal of the protecting groups[3]. To circumvent this, a specialized mild deprotection using methanolic sodium hydroxide (NaOH) is required. This ensures complete cleavage from the solid support and deprotection of the nucleobases without compromising the structural integrity of the 5-caC modification[2].

Materials & Reagents

  • Modified Phosphoramidite: 5-Carboxy-dC-CE Phosphoramidite (e.g., CAS: 1535202-71-1)[2].

  • Standard DNA Synthesis Reagents: Activator, Capping A/B, Oxidizer, Detritylation solutions.

  • Mild Deprotection Solution: 0.4 M NaOH in Methanol:Water (4:1 v/v)[2].

  • Neutralization Buffer: 2.0 M Triethylammonium acetate (TEAA), pH 7.0[2].

  • Solid Support: Universal support or standard CPG. (Note: Avoid DMF-protected standard bases, as they are incompatible with NaOH deprotection)[2].

Step-by-Step Protocol: A Self-Validating System

Phase 1: Solid-Phase Oligonucleotide Synthesis
  • Preparation: Dissolve the 5-Carboxy-dC-CE phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Ensure the moisture content is strictly <30 ppm to prevent degradation of the phosphoramidite.

  • Coupling: Perform synthesis on a standard automated DNA synthesizer (e.g., ABI 394). The coupling time for the 5-caC phosphoramidite does not require extension; standard coupling cycles (e.g., 180 seconds) are sufficient to achieve >98% coupling efficiency[4].

  • Capping and Oxidation: Proceed with standard capping (acetic anhydride/N-methylimidazole) and oxidation (0.02 M iodine in THF/pyridine/water) cycles.

  • Terminal DMT: Retain the terminal Dimethoxytrityl (DMT) group (DMT-on) to facilitate downstream hydrophobic purification.

Phase 2: Cleavage and Deprotection (Critical Step)
  • Cleavage: Transfer the CPG resin to a sealed, base-resistant vial. Add 1.0 mL of 0.4 M methanolic NaOH (Methanol:Water 4:1) per 1 µmol scale synthesis[2].

  • Incubation: Incubate the suspension at room temperature (20-25 °C) for exactly 17 hours. Do NOT apply heat , as elevated temperatures will degrade the oligonucleotide and induce decarboxylation of the 5-caC moiety[2].

  • Neutralization: Carefully pipet the supernatant (containing the cleaved, deprotected oligonucleotide) away from the solid support into a new tube. Immediately neutralize the highly basic solution by adding an equal volume of 2.0 M TEAA buffer[2]. Verify that the pH is approximately 7.0-7.5 using pH paper.

Phase 3: Purification and Validation
  • HPLC Purification: Purify the neutralized oligonucleotide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Utilize a gradient of 5-30% acetonitrile in 0.1 M TEAA (pH 7.0) over 30 minutes.

  • Desalting: Desalt the purified fractions using a Sephadex G-25 column to remove residual TEAA and sodium salts, which can interfere with downstream enzymatic assays.

  • Validation: Confirm the successful incorporation and integrity of the 5-caC modification using MALDI-TOF Mass Spectrometry. The observed mass must match the theoretical mass of the 5-caC containing sequence, confirming that decarboxylation did not occur during synthesis.

Synthesis_Workflow Synth 1. Solid-Phase Synthesis (Standard Coupling) Deprot 2. Cleavage & Deprotection (0.4 M NaOH in MeOH/H2O) Synth->Deprot Neut 3. Neutralization (2.0 M TEAA Buffer) Deprot->Neut Purif 4. HPLC Purification (RP-HPLC or IE-HPLC) Neut->Purif Valid 5. Validation (MALDI-TOF MS & NMR) Purif->Valid

Step-by-step workflow for the synthesis and isolation of 5-caC containing DNA.

Physicochemical Properties & Mechanistic Insights

Once synthesized, the biophysical impact of 5-caC on the DNA template must be accounted for in experimental design. Incorporating 5-caC alters the local thermodynamics and electrostatics of the DNA duplex.

Table 1: Comparative Physicochemical Properties of Cytosine Derivatives

ModificationpKa of N3Duplex Thermal Stability (ΔTm per mod)Triplex Thermal Stability (ΔTm)Enzymatic Recognition
Cytosine (C) ~4.4BaselineBaselineDNMTs
5-Methylcytosine (5mC) ~4.5+0.5 °C+1.5 °CTET enzymes
5-Carboxycytosine (5-caC) ~4.0+2.0 °C (Stabilizing)-4.0 to -5.0 °C (Destabilizing)TDG (BER Pathway)

Data synthesized from Glen Research and ACS biophysical studies[4],[3].

Mechanistic Insights into Thermodynamic Shifts: Despite the electrostatic repulsion expected from the extra negative charge of the carboxylate group on the phosphate backbone, 5-caC actually stabilizes standard Watson-Crick DNA duplexes (increasing Tm by ~2 °C per incorporation)[3]. This counterintuitive effect is attributed to the 5-carboxy moiety projecting directly into the major groove, which minimizes steric hindrance while establishing highly favorable hydration networks and enhanced base-stacking interactions[3].

Conversely, in triplex-forming oligonucleotides (TFOs), the bulky and charged carboxylate crowds the Hoogsteen base-pairing interface, leading to significant destabilization[3]. Furthermore, NMR studies reveal that the protonation state of 5-caC is highly pH-dependent; in acidic environments (pH < 5.8), protonation of the N3 and carboxylate groups leads to global destabilization of the duplex and enhances base-pair mobility[4].

References

  • Title: Synthesis of a DNA promoter segment containing all four epigenetic nucleosides: 5-methyl-, 5-hydroxymethyl-, 5-formyl-, and 5-carboxy-2'-deoxycytidine. Source: nih.gov. URL:[Link]

  • Title: 5-Carboxy-dC-CE Phosphoramidite. Source: glenresearch.com. URL:[Link]

  • Title: Glen Report 23.11 - DNA Methylation Revisited. Source: glenresearch.com. URL: [Link]

  • Title: 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives. Source: acs.org. URL:[Link]

Sources

Application Note: Advanced Chemical Labeling Strategies for 5-Carboxy-2'-deoxycytidine (5caC) Enrichment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of 5caC Scarcity

Epigenetic regulation relies heavily on the dynamic methylation and demethylation of cytosine residues. The ten-eleven translocation (TET) family of dioxygenases iteratively oxidizes 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and ultimately 5-carboxylcytosine (5caC)[1]. 5caC is subsequently excised by thymine DNA glycosylase (TDG) through base excision repair (BER) to restore an unmodified cytosine[2].

Because 5caC is a transient intermediate in the active demethylation pathway, its genomic abundance is exceptionally low—estimated at roughly 5 parts per million (ppm) per cytosine in mammalian embryonic stem cells[2]. This scarcity makes direct sequencing nearly impossible without highly specific enrichment strategies. This application note details the mechanistic rationale and validated protocols for two premier chemical labeling strategies used to enrich 5caC-containing DNA fragments for downstream genomic profiling.

TET_Pathway C Cytosine (C) mC 5mC C->mC DNMTs hmC 5hmC mC->hmC TET fC 5fC hmC->fC TET caC 5caC fC->caC TET BER BER / TDG caC->BER Excision BER->C Repair

Caption: TET-mediated active DNA demethylation pathway generating 5caC.

Mechanistic Rationale of Labeling Strategies

Strategy 1: EDC-Catalyzed Amide Coupling (The CAB-Seq Approach)

The most established method for 5caC enrichment exploits the unique carboxyl group at the C5 position of the cytosine ring. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl group to form a highly reactive O-acylisourea intermediate[2]. This intermediate is then subjected to nucleophilic attack by a primary amine—specifically, a biotinylated amine containing a cleavable disulfide bond (Biotin-SS-amine)[2].

Causality & Experimental Design Choices:

  • Dephosphorylation Requirement: Genomic DNA possesses terminal 3' and 5' phosphate groups that can also react with EDC. To ensure absolute specificity for 5caC, the DNA must be pre-treated with alkaline phosphatase[2].

  • Buffer Selection: The reaction is strictly buffered with MES at pH 5.0. Amine-containing buffers (like Tris) will act as competing nucleophiles and quench the EDC activation.

  • Disulfide Linker: The biotin-streptavidin interaction is one of the strongest non-covalent bonds in nature (

    
     M). Eluting DNA by boiling or harsh denaturation damages the library. Utilizing a Biotin-SS-amine allows for gentle, non-destructive elution of the enriched DNA using the reducing agent Dithiothreitol (DTT)[2].
    
Strategy 2: Borane-Mediated Alkoxyamine Trapping

A cutting-edge alternative leverages the mechanism of TET-assisted pyridine borane sequencing (TAPS). In traditional TAPS, pyridine borane reduces 5caC to 5,6-dihydrocytidine (DHC), which slowly hydrolyzes to dihydrouracil (DHU)[3]. The slow hydrolysis step by water is a kinetic bottleneck.

Causality & Experimental Design Choices:

  • Nucleophilic Trapping: By replacing water with highly nucleophilic alkoxyamines (e.g., O-(2-propynyl)hydroxylamine), the DHC intermediate is rapidly and covalently trapped within 1 hour[3].

  • Click Chemistry: The alkyne-tagged 5caC is then reacted with Biotin-PEG3-SS-N3 via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This mechanism-guided strategy achieves up to a 47-fold enrichment of 5caC-containing DNA, drastically outperforming traditional carboxyl-targeting methods[3].

Quantitative Comparison of Enrichment Strategies

ParameterStrategy 1: EDC-Amine CouplingStrategy 2: Borane-Alkoxyamine Trapping
Target Functional Group C5-Carboxyl groupC4/C5-dihydro intermediate
Key Reagents EDC, Biotin-SS-AminePic-borane, O-(2-propynyl)hydroxylamine, Biotin-PEG3-SS-N3
Reaction Time 2 - 4 hours1 hour
Enrichment Fold ~20-30xUp to 47-fold[3]
Downstream Compatibility CAB-Seq, caCAB-Seq[2]TAPS-derivative sequencing[3]
Cleavage Mechanism DTT (Disulfide reduction)DTT (Disulfide reduction)

Validated Experimental Protocols

Protocol A: EDC-Mediated 5caC Biotinylation and Enrichment

Labeling_Workflow Step1 Genomic DNA Dephosphorylation Step2 EDC Activation (pH 5.0 MES) Step1->Step2 Step3 Amine Coupling (Biotin-SS-Amine) Step2->Step3 Step4 Streptavidin Pull-Down Step3->Step4 Step5 DTT Elution (Disulfide Cleavage) Step4->Step5

Caption: Workflow for EDC-mediated 5caC biotinylation and enrichment.

Step 1: DNA Preparation and Dephosphorylation

  • Fragment 1-5 µg of genomic DNA to an average size of 200-400 bp using acoustic shearing.

  • Treat the fragmented DNA with Calf Intestinal Alkaline Phosphatase (CIP) at 37°C for 30 minutes to remove all 3' and 5' terminal phosphates[2].

  • Purify the DNA using a standard column-based cleanup kit. Elute in nuclease-free water.

Step 2: EDC Activation and Amine Coupling

  • Prepare the reaction mixture:

    • Dephosphorylated DNA (up to 2 µg)

    • 50 mM MES buffer (pH 5.0)

    • 100 mM EDC (freshly prepared)

    • 10 mM Biotin-SS-amine (e.g., Biotin-SS-ethylamine)

  • Incubate the mixture at 37°C for 2 hours in the dark[2].

  • Purify the labeled DNA using a size-selection column or AMPure XP beads to remove unreacted EDC and free biotin.

Step 3: Self-Validation (Quality Control)

  • Dot Blot Assay: Spot 50 ng of the purified, labeled DNA onto a positively charged nylon membrane. Crosslink with UV.

  • Probe with Streptavidin-HRP and visualize with ECL substrate[3]. A strong signal confirms successful 5caC biotinylation. Do not proceed to enrichment if the dot blot is negative.

Step 4: Streptavidin Pull-Down and Elution

  • Wash 50 µL of Dynabeads MyOne Streptavidin C1 three times with 1x Binding Buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 M NaCl).

  • Add the labeled DNA to the beads and incubate at room temperature for 30 minutes with gentle rotation.

  • Wash the beads vigorously three times with Wash Buffer to remove non-specifically bound unmodified DNA.

  • Elution: Resuspend the beads in 50 µL of Elution Buffer containing 100 mM DTT. Incubate at 37°C for 30 minutes to cleave the disulfide bonds[2].

  • Magnetically separate the beads and collect the supernatant containing the highly enriched 5caC DNA.

Protocol B: Borane-Alkoxyamine Labeling and Click-Chemistry Enrichment

Step 1: Borane Reduction and Trapping

  • Denature 1 µg of fragmented genomic DNA at 95°C for 5 minutes, then immediately snap-cool on ice.

  • Add 200 mM pic-borane and 100 mM O-(2-propynyl)hydroxylamine in a mildly acidic buffer[3].

  • Incubate at 37°C for 1 hour. The pic-borane reduces 5caC to DHC, which is immediately trapped by the alkoxyamine to form a stable alkyne-tagged intermediate[3].

  • Purify the DNA using AMPure XP beads.

Step 2: CuAAC Click Chemistry

  • To the purified alkyne-DNA, add the click reaction cocktail: 100 µM Biotin-PEG3-SS-N3, 1 mM CuSO4, 5 mM THPTA ligand, and 5 mM Sodium Ascorbate[3].

  • Incubate at room temperature for 1 hour.

  • Purify the DNA to remove copper and excess azide tags.

Step 3: Enrichment

  • Perform the streptavidin pull-down and DTT elution exactly as described in Protocol A, Step 4. The resulting DNA will exhibit up to a 47-fold enrichment of 5caC loci[3].

References[3] Mechanistic Insights into the Borane-Mediated Conversion of 5-Carboxylcytosine to Dihydrouracil in DNA Enable an Efficient Labeling Method Using Alkoxyamines. Journal of the American Chemical Society. URL[2] Chemical Modification-Assisted Bisulfite Sequencing (CAB-Seq) for 5-Carboxylcytosine Detection in DNA. PMC / Journal of the American Chemical Society. URL[1] Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, 5-Formylcytosine, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical derivatization. Oncotarget.URL

Sources

Application Note: High-Resolution Separation and Quantification of Oxidized Cytosine Derivatives (5mC, 5hmC, 5fC, 5caC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The "Epigenetic Alphabet" has expanded beyond the standard 5-methylcytosine (5mC). The discovery of Ten-Eleven Translocation (TET) enzymes, which iteratively oxidize 5mC into 5-hydroxymethylcytosine (5hmC ), 5-formylcytosine (5fC ), and 5-carboxylcytosine (5caC ), has necessitated advanced analytical methods.

These derivatives are present in genomic DNA at trace levels (fmol/µg DNA), with 5fC and 5caC often being 10-100 fold lower than 5hmC.[1] Furthermore, the increasing polarity of the oxidized forms (particularly 5caC) creates significant retention challenges for standard Reverse-Phase (RP) chromatography.

This guide provides a validated workflow for the enzymatic digestion of genomic DNA and the subsequent separation and quantification of these derivatives using UHPLC-MS/MS (Gold Standard) and HPLC-UV (High Abundance/Synthetic Screening).

The TET Oxidation Pathway

The following diagram illustrates the stepwise oxidation mechanism that dictates the chemical properties of the analytes.

TET_Pathway Cytosine Cytosine (C) mC 5-Methylcytosine (5mC) Cytosine->mC DNMTs (Methylation) hmC 5-Hydroxymethylcytosine (5hmC) mC->hmC TET1/2/3 (Oxidation) fC 5-Formylcytosine (5fC) hmC->fC TET1/2/3 (Oxidation) caC 5-Carboxylcytosine (5caC) fC->caC TET1/2/3 (Oxidation) caC->Cytosine TDG / BER (Demethylation)

Figure 1: The TET-mediated active DNA demethylation pathway.[2][3][4][5][6] 5mC is iteratively oxidized to 5caC, which is eventually excised by Thymine DNA Glycosylase (TDG) to restore unmodified Cytosine.[2][3][5][6]

Sample Preparation: Enzymatic Hydrolysis

Critical Control Point: Acid hydrolysis degrades DNA bases (especially 5hmC). Enzymatic hydrolysis is required to release nucleosides without destroying the modification.

Reagents
  • Genomic DNA: 1–5 µg (High purity, A260/280 > 1.8).

  • Digestion Cocktail:

    • DNA Degradase Plus (Zymo Research) OR

    • Nucleoside Digestion Mix (NEB) OR[7]

    • Custom Mix: Benzonase (endonuclease), Phosphodiesterase I (exonuclease), and Alkaline Phosphatase (removes phosphates).

  • Internal Standards (IS): Stable isotope-labeled standards (

    
    , 
    
    
    
    ) for all target analytes (dC, 5mC, 5hmC, 5fC, 5caC). This is mandatory for quantification.
Protocol
  • Spike-in: Add the Internal Standard mixture to the genomic DNA solution before digestion. This corrects for any volume loss or incomplete digestion.

  • Digestion:

    • Add 1-2 µL of Digestion Cocktail to the DNA (up to 5 µg) in a total volume of 20-50 µL.

    • Buffer: 10 mM Tris-HCl (pH 7.9), 10 mM MgCl₂ (Mg²⁺ is a cofactor for Benzonase).

    • Incubate at 37°C for 3–6 hours .

  • Filtration: Pass the hydrolysate through a 3 kDa MWCO (Molecular Weight Cut-Off) spin filter (e.g., Amicon Ultra) to remove enzymes. Centrifuge at 14,000 x g for 15 mins.

  • Collection: Collect the flow-through (containing nucleosides) for LC-MS injection.

Method A: UHPLC-MS/MS (Gold Standard)

This method utilizes Dynamic Multiple Reaction Monitoring (dMRM) for maximum sensitivity.

Chromatographic Conditions
  • Rationale: 5caC is highly polar and acidic. Standard C18 columns often fail to retain it. We utilize a Porous Graphitic Carbon (PGC) column or a high-strength silica C18 with specific ion-pairing/pH control.

  • Column: Thermo Hypercarb (PGC), 100 x 2.1 mm, 3 µm OR Agilent ZORBAX Eclipse Plus C18 (if using the specific mobile phase below).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid). Low pH is critical to protonate 5caC for retention.

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temp: 40°C.

Gradient Profile (C18 Optimized):

Time (min) % Mobile Phase B Event
0.0 2% Loading
2.0 2% Isocratic Hold (Polar retention)
8.0 15% Separation of 5mC/5hmC
10.0 90% Wash
12.0 90% Wash
12.1 2% Re-equilibration

| 15.0 | 2% | End |

Mass Spectrometry Parameters (QQQ)
  • Source: ESI Positive Mode (ESI+).

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

MRM Transitions (Deoxyribonucleosides): Note: Transitions represent the loss of the deoxyribose sugar (-116 Da).

AnalytePrecursor Ion (

)
Product Ion (

)
Retention Order (Approx)
dC 228.1112.11
5ca-dC 272.1156.12
5hm-dC 258.1142.13
5f-dC 256.1140.14
5m-dC 242.1126.15

Note on 5ca-dC: Due to the carboxyl group, 5ca-dC can also be analyzed in Negative Mode (ESI-) for better sensitivity in some instruments (Transition: 270 -> 154).

Method B: HPLC-UV (High Abundance Applications)

Use Case: Synthetic DNA verification or samples with high modification loads (>1%). Not suitable for biological 5fC/5caC quantification.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm C18).

  • Mobile Phase: 50 mM Triethylammonium Acetate (TEAA), pH 7.0 / Acetonitrile.

  • Detection: UV Diode Array.

    • 260 nm (General DNA).

    • 280 nm (Specific for 5mC/5hmC discrimination).

  • Resolution Note: 5mC and dC are difficult to resolve isocratically. A slow gradient (1-5% ACN over 20 mins) is often required.

Experimental Workflow Diagram

Workflow Sample Biological Sample (Tissue/Cells) Extraction gDNA Extraction (Protein/RNA Free) Sample->Extraction Spike Add Internal Standards (13C/15N Isotopes) Extraction->Spike 1-5 µg DNA Digestion Enzymatic Hydrolysis (Benzonase + PDE + AP) Spike->Digestion Filter Ultrafiltration (3kDa MWCO) Digestion->Filter 37°C, 3-6h LCMS UHPLC-MS/MS Analysis (dMRM Mode) Filter->LCMS Flow-through Data Quantification (Peak Area Ratio vs IS) LCMS->Data

Figure 2: Complete analytical workflow from tissue sample to quantitative data.

Validation & Troubleshooting

Self-Validating System: Stable Isotope Dilution (SID)

The protocol relies on the principle that the heavy isotope behaves identically to the analyte during extraction and ionization but is distinguishable by mass.

  • Calculation:

    
    
    
  • Why this is non-negotiable: Matrix effects in ESI (ion suppression) can vary wildy between samples. External calibration curves often lead to >20% error. SID reduces this to <5%.

Common Issues
IssueProbable CauseSolution
5caC Peak Tailing Interaction with metal column housing or pH too high.Use PEEK-lined columns or ensure pH < 3.5. Add EDTA to mobile phase.
Low Sensitivity for 5hmC Poor ionization efficiency.[1]Ensure source gas temp is high (300°C+). Check for sodium adducts (M+23).
Incomplete Digestion Enzyme inhibition or too much DNA.Do not exceed 5 µg DNA. Ensure all Ethanol is removed from DNA pellet before digestion.[7]

References

  • Ito, S., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine.[2][3][8][4][5][6][9] Science, 333(6047), 1300-1303.

  • Pfaffeneder, T., et al. (2011). The discovery of 5-formylcytosine in embryonic stem cell DNA.[6] Angewandte Chemie International Edition, 50(30), 7008-7012.

  • Le, T., et al. (2018). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides.[10][11] Nature Protocols, 14, 76–94.

  • Yin, R., et al. (2013). LC-MS/MS determination of 5-methyl-2'-deoxycytidine, 5-hydroxymethyl-2'-deoxycytidine and their oxidation products in genomic DNA.[4] Analytical Chemistry, 85(24), 11783-11789.

  • New England Biolabs. (n.d.). Nucleoside Digestion Mix Protocol.

Sources

Troubleshooting & Optimization

improving sensitivity of 5-carboxy-2'-deoxycytidine detection in low-input DNA

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for epigenetic profiling. This guide is specifically engineered for researchers, scientists, and drug development professionals working with ultra-low input DNA (such as cell-free DNA or single-cell inputs) to detect 5-carboxylcytosine (5caC).

5caC is the final, rarest oxidized intermediate in the active DNA demethylation pathway. Because it often constitutes less than 0.001% of total genomic cytosines, detecting it in low-input samples requires extreme chemical specificity and near-zero DNA degradation.

Demethylation C Cytosine (C) mC 5mC C->mC DNMT hmC 5hmC mC->hmC TET fC 5fC hmC->fC TET caC 5caC fC->caC TET caC->C TDG / BER

Active DNA demethylation pathway via TET oxidation and TDG/BER.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is traditional Whole Genome Bisulfite Sequencing (WGBS) failing for my cell-free DNA (cfDNA) 5caC studies? A: Bisulfite sequencing relies on harsh chemical conditions (low pH, high temperature) that cause severe depurination and degrade up to 99% of input DNA[1]. In low-input scenarios like cfDNA (typically 1–10 ng), this degradation destroys library complexity and drastically lowers mapping rates (often to ~70% or less)[1]. Furthermore, bisulfite treatment reads 5caC as unmethylated cytosine (converting it to uracil, then thymine), making it indistinguishable from the ~95% of unmodified cytosines in the genome without mathematically noisy subtraction methods[2].

Q2: What is the most sensitive bisulfite-free method for direct 5caC detection? A: The current gold standard for direct 5caC detection is Pyridine borane Sequencing for 5caC (PS-c) [2]. PS-c leverages the core chemistry of TET-assisted pyridine borane sequencing (TAPS)[3] but omits the TET oxidation step. Instead, it uses hydroxylamine to block 5-formylcytosine (5fC), followed by pyridine borane reduction to specifically convert endogenous 5caC to dihydrouracil (DHU). During PCR, DHU is amplified as thymine (T), allowing a direct, positive C-to-T readout exclusively for 5caC[2].

Q3: How does LC-MS/MS compare to sequencing for low-input 5caC quantification? A: LC-MS/MS provides absolute global quantification and is highly sensitive, with detection limits down to 0.23 fmol for 5caC derivatives following chemical derivatization[4]. However, mass spectrometry destroys the sequence context. If you need base-resolution genomic mapping to identify specific regulatory elements or cancer biomarkers in cfDNA, PS-c is the required methodology.

Part 2: Troubleshooting Guide for Low-Input 5caC Workflows

Issue 1: High False-Positive Rates (Unmodified C converting to T)
  • Symptom: Your bioinformatics pipeline reports an abnormally high global 5caC level, conflicting with expected biological rarity.

  • Causality: Over-reduction or non-specific deamination during the pyridine borane step. While pyridine borane is a mild reducing agent, excessive concentrations, prolonged incubation times, or acidic extremes can cause unmodified cytosines to undergo off-target deamination.

  • Resolution: Strictly control the reaction pH (optimal is mildly acidic, ~pH 5.0–6.0) and limit the pyridine borane incubation to 16 hours. Ensure complete removal of residual salts from prior steps using optimized SPRI bead cleanups, as salts can alter the local pH microenvironment.

Issue 2: Low 5caC-to-T Conversion Efficiency
  • Symptom: Spike-in controls show that known 5caC sites are reading as 'C' instead of the expected 'T'.

  • Causality: The carboxyl group of 5caC is sterically hindered, or the pyridine borane reduction was incomplete.

  • Resolution: Ensure the input DNA is properly denatured prior to reduction if secondary structures are suspected, though pyridine borane can act on dsDNA. Verify the integrity and storage conditions of your pyridine borane complex, as it degrades upon prolonged exposure to atmospheric moisture.

Issue 3: Poor Library Yield from cfDNA (<5 ng input)
  • Symptom: Insufficient library concentration for sequencing after the PS-c workflow.

  • Causality: Cumulative DNA loss across multiple purification steps (post-hydroxylamine, post-pyridine borane).

  • Resolution: Transition to a "single-tube" reaction format where possible. When SPRI magnetic beads are mandatory, use a 1.8X bead-to-sample ratio to ensure retention of the highly fragmented cfDNA (typically ~166 bp).

Part 3: Quantitative Data Comparison

The following table summarizes the performance metrics of various epigenetic sequencing methods, highlighting why PS-c is optimal for low-input 5caC detection.

MethodologyTarget ModificationMinimum DNA InputDNA DegradationMapping RateTarget Conversion RateFalse Positive Rate
WGBS 5mC + 5hmC (Indirect)10–50 ngHigh (~90-99%)~70%>99%~0.5%
TAPS 5mC + 5hmC (Direct)1–10 ngLow (<5%)>90%~96%0.23%
CAPS+ 5hmC (Direct)1–10 ngLow (<5%)>85%94.5%0.17%
PS-c 5caC (Direct) 1–10 ng Low (<5%) >90% ~95% <0.3%

Data synthesized from comparative epigenetic sequencing benchmarks[1][5][6].

Part 4: Step-by-Step Methodology: Pyridine Borane Sequencing for 5caC (PS-c)

This protocol is engineered as a self-validating system . By incorporating specific spike-in controls, every sequencing run internally verifies the success of the chemical blocking and reduction steps.

Step 1: System Validation Checkpoint (Spike-in Preparation)
  • Action: Spike 0.1% (w/w) of synthetic 40-bp double-stranded DNA oligos into your low-input sample. The oligos must contain known barcodes with exclusively unmodified C, 5mC, 5hmC, 5fC, and 5caC at defined positions.

  • Causality & Mechanism: This provides an internal truth set. Post-sequencing, the 5caC oligo must show a C-to-T transition. The 5fC oligo must remain 'C' (validating the hydroxylamine block). The C, 5mC, and 5hmC oligos must remain 'C' (validating the specificity of pyridine borane).

Step 2: 5fC Blocking via Hydroxylamine
  • Action: Incubate the DNA mixture with 100 mM hydroxylamine hydrochloride in a mildly acidic buffer (pH 5.5) for 2 hours at 37°C. Purify using 1.8X SPRI beads.

  • Causality & Mechanism: Pyridine borane naturally reduces both 5fC and 5caC to DHU[5]. Hydroxylamine selectively reacts with the formyl group of 5fC to form an oxime. This oxime is highly stable and sterically blocks pyridine borane, ensuring that any subsequent C-to-T transition is exclusively derived from 5caC[2].

Step 3: Pyridine Borane Reduction
  • Action: Add 1 M 2-picoline borane (pyridine borane derivative) to the purified DNA. Incubate at 37°C for 16 hours. Purify the DNA using 1.8X SPRI beads.

  • Causality & Mechanism: The borane complex selectively reduces the carboxyl group of 5caC to a hydrogen via intermediates, ultimately yielding dihydrouracil (DHU)[7]. Because this is a mild reduction rather than a harsh deamination, the phosphodiester backbone of the low-input DNA remains completely intact[3].

Step 4: PCR Amplification and Library Prep
  • Action: Perform end-repair, A-tailing, and adapter ligation using a high-efficiency low-input library prep kit. Amplify using a high-fidelity polymerase that tolerates uracil/DHU (e.g., KAPA HiFi Uracil+).

  • Causality & Mechanism: Standard high-fidelity polymerases stall at DHU. A uracil-tolerant polymerase reads DHU as a template for Adenine, effectively inserting a Thymine (T) in the newly synthesized complementary strand. This finalizes the C-to-T transition for 5caC.

PScWorkflow Input Low-Input DNA + Spike-ins (Contains C, 5mC, 5hmC, 5fC, 5caC) Block Hydroxylamine Treatment (Blocks 5fC -> Oxime) Input->Block Reduce Pyridine Borane Reduction (5caC -> DHU) Block->Reduce PCR PCR Amplification (DHU read as T) Reduce->PCR Seq Next-Gen Sequencing (Direct C-to-T readout for 5caC) PCR->Seq

PS-c workflow for specific, base-resolution detection of 5caC in low-input DNA.

References

  • A new way to sequence DNA epigenetic modifications Research Communities by Springer N
  • New sequencing methods for distinguishing DNA modific
  • Detecting DNA hydroxymethylation: exploring its role in genome regul
  • Methods for Detection and Mapping of Methylated and Hydroxymethyl
  • Mapping epigenetic modifications by sequencing technologies PMC - NIH
  • Modular Oxidation of Cytosine Modifications and Their Application in Direct and Quantitative Sequencing of 5-Hydroxymethylcytosine PMC - NIH

Sources

preventing decarboxylation of 5-carboxy-2'-deoxycytidine during bisulfite treatment

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Hub resource, designed for researchers encountering signal loss of 5-carboxylcytosine (5caC) during bisulfite sequencing.

Ticket ID: 5caC-DECARB-001 Status: Resolved Topic: Preventing Decarboxylation of 5-carboxy-2'-deoxycytidine (5caC) Assigned Specialist: Senior Application Scientist, Epigenetics Division

Executive Summary & Root Cause Analysis

The User Issue: You are attempting to map 5-carboxylcytosine (5caC) using standard bisulfite sequencing (BS-seq), but your sequencing data shows a complete loss of 5caC signal, indistinguishable from unmethylated cytosine (C) or thymine (T).

The Scientific Mechanism: Standard bisulfite treatment utilizes acidic pH (pH 5.0–6.0) and high temperatures. Under these conditions, 5caC is chemically unstable. Unlike 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC), which are resistant to deamination, 5caC undergoes acid-catalyzed decarboxylation .

  • Decarboxylation: The carboxyl group is lost, converting 5caC into unmodified Cytosine (C).

  • Deamination: This newly formed Cytosine is immediately susceptible to bisulfite-mediated deamination, converting it to Uracil (U).[1]

  • Sequencing Artifact: During PCR, Uracil is amplified as Thymine (T).[2] Consequently, 5caC is falsely read as unmethylated Cytosine.

The Solution Strategy: To prevent this, you must chemically block the carboxyl group before bisulfite treatment. The industry-standard protocol is Chemical Modification-Assisted Bisulfite Sequencing (CAB-seq) , which uses EDC coupling to stabilize the 5caC moiety.

The Mechanism: Why Standard Bisulfite Fails

The following diagram illustrates the chemical fate of 5caC under standard versus protected conditions.

5caC_Fate cluster_0 Standard Bisulfite Treatment (Failure Mode) cluster_1 CAB-seq Protection (Success Mode) Start Genomic 5caC Decarb Decarboxylation (Acidic pH) Start->Decarb Standard Conditions EDC EDC Coupling (Chemical Protection) Start->EDC Pre-treatment Cytosine Cytosine (C) Decarb->Cytosine -CO2 Uracil Uracil (U) Cytosine->Uracil Deamination ReadT Sequencing Read: Thymine (T) Uracil->ReadT PCR Amide 5caC-Amide (Stable Adduct) EDC->Amide + Amine BS_Resist Bisulfite Resistant Amide->BS_Resist Acid Stable ReadC Sequencing Read: Cytosine (C) BS_Resist->ReadC PCR

Caption: Figure 1.[2][3] Comparative pathways of 5caC during bisulfite treatment. The upper path shows the loss of identity via decarboxylation; the lower path shows preservation via amide conjugation.

Protocol: Chemical Modification-Assisted Bisulfite Sequencing (CAB-seq)

This protocol utilizes 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC) to catalyze the formation of a stable amide bond between the carboxyl group of 5caC and a primary amine.[3][4][5] This prevents decarboxylation.[3]

Reagents Required
  • EDC (High Purity): Freshly prepared.

  • Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

  • Amine: Benzylamine or Ethylamine (acts as the blocking group).

  • Purification Beads: AMPure XP or similar.

Step-by-Step Workflow
StepActionTechnical Note (The "Why")
1 DNA Fragmentation Sonicate genomic DNA to ~200-400 bp.
2 EDC/Amine Mix Dissolve EDC in 0.1 M MES buffer containing 1 M Benzylamine.
3 Incubation Incubate DNA with EDC mix at 37°C for 1 hour.
4 Purification Clean up DNA using bead-based purification (1.8x ratio).
5 Bisulfite Treatment Proceed with standard bisulfite conversion (e.g., EpiTect or EZ DNA Methylation).
6 Sequencing PCR amplify and sequence.

Troubleshooting & FAQs

Q1: How do I distinguish 5caC from 5mC if both read as "C" in CAB-seq?

A: CAB-seq alone cannot distinguish 5caC from 5mC/5hmC. You must use a subtractive approach .

  • Run 1 (Standard BS-seq): 5mC/5hmC read as C. 5caC reads as T (due to decarboxylation).

  • Run 2 (CAB-seq): 5mC/5hmC read as C. 5caC reads as C (protected).

  • Calculation: Sites that are "T" in Run 1 but "C" in Run 2 are identified as 5caC.

Q2: My protection efficiency seems low. Why?

A: EDC hydrolysis is the most common failure point.

  • Fix: Ensure EDC is stored at -20°C with desiccant.

  • Fix: Do not dissolve EDC until the exact moment of addition.

  • Fix: Ensure the pH of the MES buffer is strictly 6.0. EDC efficiency drops rapidly outside pH 4.5–6.5.

Q3: Can I use enzymatic methods (EM-seq) instead?

A: Yes, and this is often recommended. Enzymatic Methyl-seq (EM-seq) uses APOBEC deaminase, which works at physiological pH. Because it avoids the harsh acidic conditions of bisulfite, 5caC does not decarboxylate .

  • In EM-seq, 5caC is naturally protected and reads as C.

  • However, you still face the issue of distinguishing it from 5mC/5hmC without specific oxidation steps (like in TAPS).

Data Comparison Table

FeatureStandard BS-seqCAB-seqEnzymatic (EM-seq)
Reaction pH Acidic (5.0)Neutral/Mild (6.0 then 5.0)Physiological (7.0)
5caC Fate Decarboxylates

Uracil
Protected Amide

Cytosine
Intact

Cytosine
Sequencing Readout Thymine (T) Cytosine (C) Cytosine (C)
DNA Damage High (Fragmentation)ModerateLow
Primary Use 5mC mappingSpecific 5caC detectionHigh-quality 5mC mapping

References

  • Lu, X., Song, C. X., Szulwach, K., et al. (2013).[5][6] Chemical modification-assisted bisulfite sequencing (CAB-Seq) for 5-carboxylcytosine detection in DNA.[3][4][5][6][7] Journal of the American Chemical Society. [Link]

  • Ito, S., Shen, L., Dai, Q., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine.[1][3][4][5][8][9][10] Science. [Link]

  • Nabel, C. S., Manning, S. A., & Kohli, R. M. (2012). The chemical and enzymatic basis of 5-carboxylcytosine detection. ACS Chemical Biology. [Link]

Sources

minimizing background noise in 5-carboxy-2'-deoxycytidine antibody assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Carboxylcytosine (5caC) Antibody Assays

  • Ticket ID: 5CAC-OPT-001

  • Subject: Minimizing Background Noise & Optimizing Specificity

  • Assigned Specialist: Senior Application Scientist, Epigenetics Division

Executive Summary: The "Needle in the Haystack" Problem

Welcome to the technical support center. If you are detecting 5-carboxy-2'-deoxycytidine (5caC), you are hunting for one of the rarest modifications in the mammalian genome (approximately 10-100x less abundant than 5hmC).

The Core Challenge: The primary source of background noise in 5caC assays is not usually "random" noise; it is cross-reactivity with the vastly more abundant 5mC and 5hmC modifications, or non-specific binding to single-stranded DNA (ssDNA) regions. Because 5caC exists at the limit of detection, even minor non-specific binding events create a signal that overwhelms the true biological data.

This guide provides a modular troubleshooting system to isolate and eliminate these noise sources.

Module 1: The "Zero-Noise" Sample Preparation

Before the antibody ever touches the sample, the DNA must be pristine. 5caC antibodies are sensitive to protein contaminants that trap antibodies non-specifically.

Protocol 1.1: Genomic DNA (gDNA) Cleanup

Why this matters: Residual RNA and proteins mimic the charge/structure that antibodies bind to non-specifically. RNA is particularly problematic as it can form secondary structures resembling ssDNA.

  • RNase A Treatment: Digest with RNase A (10 µg/mL) for 30 min at 37°C.

  • Proteinase K Digestion: Treat with Proteinase K (200 µg/mL) + SDS (0.5%) for 2+ hours at 50°C.

  • Phenol:Chloroform Extraction: Perform two rounds of extraction to ensure zero protein carryover.

  • Ethanol Precipitation: Resuspend in TE buffer (pH 8.0).

Critical Checkpoint: Measure A260/A280. It must be ≥ 1.8. If < 1.8, re-extract.

Module 2: Specificity & Cross-Reactivity (The Core Challenge)

Most "noise" is actually the antibody binding to 5mC or 5hmC due to structural similarity. You must validate specificity in your specific experimental conditions.

The Self-Validating System: The Peptide/Oligo Competition Assay

Do not trust the datasheet alone. Perform this control alongside your experiment.

Step-by-Step Protocol:

  • Design: You need the 5caC antibody and a specific blocking agent (either the immunizing peptide or a synthetic 5caC-containing oligonucleotide).

  • Incubation:

    • Tube A (Test): Antibody + PBS (Standard protocol).

    • Tube B (Blocked): Antibody + 5caC Oligo (10-fold molar excess) incubated for 1 hour at RT before adding to your sample.

    • Tube C (Specificity Control): Antibody + 5mC/5hmC Oligos (to prove these do not block the signal).

  • Readout:

    • If Tube B shows signal = Non-specific background (The antibody is binding something other than 5caC).

    • If Tube B is blank but Tube A has signal = True 5caC signal .

CompetitionAssay Ab Primary 5caC Antibody Sample Biological Sample (Membrane/IP) Ab->Sample Direct Binding Ab->Sample Blocked Ab added Block Blocking Agent (Synthetic 5caC Oligo) Block->Ab Pre-Incubation (1 hr @ RT) Signal_True Result: NO SIGNAL (Validation Passed) Sample->Signal_True Specific sites blocked Signal_False Result: SIGNAL REMAINS (Non-Specific Binding) Sample->Signal_False If Ab binds non-target

Caption: Logic flow for the Competition Assay. If the specific blocking agent eliminates the signal, the original signal was genuine.

Module 3: Assay-Specific Troubleshooting

Scenario A: DNA Dot Blot (Global Quantification)

Common Issue: High background across the entire membrane (gray film).

ParameterOptimization StrategyMechanism
Membrane Positively Charged Nylon (e.g., Hybond N+)Nitrocellulose is for protein. Nylon binds DNA electrostatically.
Denaturation 95°C for 10 min → Ice Snap5caC is on the base. Antibodies cannot access it in dsDNA. Snap cooling prevents renaturation.
Blocking 5% Non-Fat Milk in PBSTBSA is often insufficient for DNA blots. Milk proteins cover the charged membrane surface more effectively.
Loading Control Methylene Blue StainProves equal DNA loading. Do not use Ethidium Bromide (interferes with Ab binding).

Troubleshooting Workflow:

  • Spot DNA (dilution series).

  • UV Crosslink (1200 J/m²) or Bake (80°C, 2 hrs). UV is superior for sensitivity.

  • Block (1 hr).

  • Primary Ab (1:1000 - 1:5000). Tip: Incubate at 4°C overnight rather than RT for 1 hr to increase specific vs. non-specific binding kinetics.

Scenario B: DIP-seq / MeDIP (Genomic Localization)

Common Issue: High background reads in "desert" regions or enrichment of STRs (Short Tandem Repeats).

The "IgG" Trap: Researchers often ignore the IgG control. In 5caC DIP-seq, the signal is so low that IgG background (sticky DNA) often equals the specific signal.

Protocol Adjustments:

  • Input Normalization: Always sequence the "Input" (fragmented DNA before IP).

  • Fragment Size: Sonicate to 200-500 bp . Larger fragments increase the probability of pulling down off-target sequences alongside the target.

  • Stringency Washes:

    • Standard: 1x PBS.

    • High Stringency: 0.1% SDS + 1% Triton X-100 in PBS. The detergent is critical to strip weak, non-specific interactions.

DIP_Workflow gDNA Genomic DNA Frag Fragmentation (200-500bp) gDNA->Frag Denature Denaturation (95°C -> Ice) Frag->Denature Critical for 5caC Access IP Immunoprecipitation (Ab + Mag Beads) Denature->IP Wash Stringency Washes (High Salt/Detergent) IP->Wash QC qPCR Validation (Spike-in Controls) Wash->QC QC->IP Fail (Re-optimize) Seq Sequencing / Analysis QC->Seq Pass

Caption: DIP-seq workflow emphasizing the critical denaturation step required for antibody access to the 5caC base.

Module 4: Frequently Asked Questions (FAQ)

Q: Why do I see a signal in my 5caC-knockout (TDG-/-) cells? A: This is the definition of background noise. It is likely cross-reactivity with 5hmC or 5mC. You must perform a competition assay (Module 2) with 5mC/5hmC oligos to confirm if your antibody is promiscuous. If it is, you may need to pre-absorb the antibody with 5mC/5hmC oligos to "soak up" non-specific binding sites before adding it to your sample [1].

Q: Can I use Bisulfite Sequencing to validate my antibody results? A: No. Standard bisulfite sequencing converts 5caC to Uracil (read as Thymine), making it indistinguishable from unmethylated Cytosine. You must use Oxidative Bisulfite Sequencing (oxBS-seq) or CAB-seq (Chemical modification-Assisted Bisulfite sequencing) to distinguish these modifications [2].

Q: My Dot Blot signal is weak. Should I increase the antibody concentration? A: Counter-intuitively, no . Increasing concentration usually increases background faster than signal. Instead:

  • Increase the amount of DNA loaded (up to 500ng per dot).

  • Switch to a more sensitive chemiluminescent substrate.

  • Ensure your DNA denaturation was complete (boiling + ice snap is non-negotiable).

References

  • Active Motif. (2014). 5-Carboxylcytosine (5-caC) Antibody Technical Note. Active Motif. Link

  • Booth, M. J., et al. (2012). Quantitative sequencing of 5-methylcytosine and 5-hydroxymethylcytosine at single-base resolution. Science. Link

  • Shen, L., & Zhang, Y. (2013). 5-Hydroxymethylcytosine: generation, fate, and genomic distribution. Current Opinion in Cell Biology. Link

  • Ito, S., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine.[1][2] Science. Link

Sources

optimizing enzymatic digestion efficiency for 5caC mass spec analysis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Optimizing Enzymatic Digestion & LC-MS/MS for 5-Carboxylcytosine (5caC) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Introduction: The "Invisible" Modification

Welcome. If you are accessing this guide, you likely face a specific anomaly: your LC-MS/MS data shows robust signals for 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC), but 5-carboxylcytosine (5caC) is either undetectable or significantly lower than theoretical predictions.

The Executive Summary: The standard "Gold Standard" digestion protocols—specifically those relying on Snake Venom Phosphodiesterase I (SVPD/PDE1) —are structurally incompatible with 5caC. The bulky, negatively charged carboxyl group at the C5 position creates steric hindrance and electrostatic repulsion that inhibits PDE1 exonuclease activity. This results in 5caC remaining trapped in dinucleotides (e.g., dC-p-5caC), which are filtered out or undetected during nucleoside-level MS analysis.

This guide provides the corrected enzymatic workflows and MS parameters required to accurately quantify this elusive TET-oxidized marker.

Module 1: The Resistance Mechanism (Why Standard Protocols Fail)

Q: Why is my 5caC recovery consistently lower than 5fC or 5hmC?

A: You are likely using a protocol involving DNase I followed by Snake Venom Phosphodiesterase (PDE1).

While PDE1 is efficient for unmodified cytosine and 5mC, it exhibits a specific "stalling" effect when it encounters 5caC at the 3'-terminus of a DNA fragment. Research confirms that PDE1-based protocols can underestimate 5caC abundance by >90% compared to optimized methods (Yuan et al., 2019).

The Mechanism of Failure:

  • DNase I nicks genomic DNA into oligonucleotides.[1]

  • PDE1 (an exonuclease) chews from the 3' end.[2]

  • The Block: When PDE1 hits a 5caC residue, the carboxyl group prevents the enzyme from cleaving the phosphodiester bond. The 5caC is not released as a free nucleoside.

Visualizing the Enzymatic Block

G cluster_Fail Standard Protocol (Failure Mode) cluster_Success Optimized Protocol gDNA Genomic DNA Oligos Oligonucleotides gDNA->Oligos DNase I / Benzonase PDE1 Snake Venom PDE1 Oligos->PDE1 Degradase DNA Degradase Plus or Nuclease P1 (High Conc.) Oligos->Degradase Block STALLED at 5caC (Steric Hindrance) PDE1->Block Cannot cleave 5caC Dinuc Undigested Dimers (dC-p-5caC) Block->Dinuc Result MS LC-MS/MS Detection Dinuc->MS NOT DETECTED (Mass Mismatch) FreeNuc Free Nucleosides (dC, 5mC, 5caC) Degradase->FreeNuc Full Release FreeNuc->MS Accurate Quantification

Figure 1: Comparison of enzymatic digestion pathways. Note how PDE1 fails to release free 5caC, leading to false negatives, whereas optimized enzymes ensure complete hydrolysis.

Module 2: Optimized Digestion Protocols

To recover 5caC, you must switch to enzymes that tolerate C5-carboxylation.

Protocol A: The "Gold Standard" (Commercial Mixes)

Recommended for: High-throughput, maximum reproducibility.

Enzyme Choice: DNA Degradase Plus™ (Zymo Research) or Nucleoside Digestion Mix (NEB) . These proprietary blends often contain hyper-active forms of Nuclease P1 or distinct phosphodiesterases that bypass the 5caC block.

StepActionCritical Technical Note
1. Denaturation Heat 1-5 µg gDNA at 95°C for 5-10 min , then snap cool on ice.Essential to disrupt secondary structures (G-quadruplexes) that resist endonuclease attack.
2. Buffer Prep Use 10x Digestion Buffer (supplied). Ensure Zn²⁺ presence if using custom buffers.Do not use EDTA. These enzymes are metalloproteins (Zn²⁺/Mg²⁺ dependent).
3. Digestion Add 1-2 µL Enzyme Mix per µg DNA.
4. Incubation Incubate at 37°C for 2-4 hours .Extended incubation (overnight) is not usually necessary for these mixes and increases deamination risk.
5. Filtration Centrifuge through Amicon Ultra 3K or 10K filter (14,000 x g, 20 min).CRITICAL: Removes enzymes which can foul the HPLC column and cause source suppression in MS.
Protocol B: The "Custom Cocktail" (Cost-Effective)

Recommended for: Labs with existing stocks of individual enzymes.

Enzyme Choice: DNase I + Nuclease P1 (NP1) . Note: You must omit Snake Venom PDE entirely.

  • Buffer: 10 mM Ammonium Acetate (pH 5.3) + 20 mM ZnCl₂.

    • Why pH 5.3? Nuclease P1 has optimal activity in acidic conditions (pH 5.0–6.0).

  • Enzyme Ratio: Use high-concentration Nuclease P1 (>1 Unit/µg DNA).

  • Dephosphorylation: After NP1 digestion, adjust pH to 8.0 (using Tris-HCl) and add Alkaline Phosphatase (CIAP or SAP) to remove the phosphate group, yielding the nucleoside.

Module 3: LC-MS/MS Acquisition & Sensitivity

Q: My digestion is fixed, but the 5caC signal is still weak. How do I improve LOD?

A: 5caC suffers from poor ionization efficiency in positive ESI mode compared to 5mC due to the electron-withdrawing carboxyl group.

Optimization Strategy 1: Chromatography (HILIC)

5caC is highly polar. On standard C18 Reverse Phase columns, it elutes in the void volume (dead time), leading to ion suppression from salts.

  • Solution: Use a Porous Graphitic Carbon (PGC) column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Effect: Retains polar nucleosides longer, separating 5caC from the salt front and improving ionization.

Optimization Strategy 2: Chemical Derivatization (Advanced)

If biological abundance is extremely low (e.g., <0.01% of total C), enzymatic digestion alone is insufficient. You must increase the ionization cross-section.

  • Reagent: BDAPE (bromo-dimethoxy-amphiphilic-tetrafluorophenyl-ether) or similar diazo-based derivatization.

  • Mechanism: Labels the nucleoside to make it more hydrophobic and "fly" better in the MS source.

  • Result: Can improve Limit of Detection (LOD) by 10-100 fold .

Mass Transitions (MRM Table)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
dC 228.1112.12012
5mC 242.1126.12214
5hmC 258.1142.12416
5fC 256.1140.12418
5caC 272.1 156.1 28 22

Note: 5caC requires higher collision energy to fragment the base from the sugar due to the stability imparted by the carboxyl group.

Module 4: Troubleshooting & Quality Control

Q: How do I verify that my digestion is actually complete?

A: Monitor the "Dinucleotide Trap." Set up an MRM transition for a common dinucleotide (e.g., dC-dG or dC-5mC). If you see peaks for these masses, your digestion is incomplete.[1]

  • Action: Increase enzyme concentration or check buffer pH.

Q: I see a peak shift or "ghost" peaks near 5caC.

A: This is likely decarboxylation . 5caC can decarboxylate to Cytosine (dC) or deaminate to Uracil derivatives if exposed to high heat or extreme pH for long periods.

  • Control: Spike a stable isotope-labeled standard (¹³C, ¹⁵N-5caC ) into your sample before digestion. If the standard degrades, your protocol is too harsh.

Q: Can I use Formic Acid hydrolysis instead of enzymes?

A: Not recommended for quantification. While formic acid (88% at 140°C) hydrolyzes DNA completely, it causes significant degradation of oxidized modifications (5hmC converts to 5hmU; 5caC can decarboxylate). Enzymatic digestion is the only way to preserve stoichiometric accuracy.

References

  • Yuan, F., et al. (2019).[2][3] "5-Carboxylcytosine is resistant towards phosphodiesterase I digestion: implications for epigenetic modification quantification by mass spectrometry." RSC Advances, 9, 29010-29014.[2]

  • Ito, S., et al. (2011). "Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine."[1][4][5][6][7][8] Science, 333(6047), 1300-1303.

  • Pfaffeneder, T., et al. (2011). "The discovery of 5-formylcytosine in embryonic stem cell DNA." Angewandte Chemie International Edition, 50(30), 7008-7012.

  • Tang, Y., et al. (2015). "Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography–Tandem Mass Spectrometry Analysis." Analytical Chemistry, 87(6), 3445–3452.

Sources

Technical Support Center: Resolving Peak Overlap Between 5-Carboxy-2'-deoxycytidine (5-ca-dC) and Cytosine in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As drug development and epigenetic research increasingly focus on the active DNA demethylation pathway, the accurate quantification of 5-methylcytosine oxidation products—specifically 5-carboxy-2'-deoxycytidine (5-ca-dC)—has become critical.

This guide is engineered for analytical scientists struggling with the chromatographic co-elution of 5-ca-dC and canonical cytosine. Below, we dissect the thermodynamic and chemical causality behind this overlap and provide self-validating protocols to achieve baseline resolution.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do 5-ca-dC and Cytosine consistently co-elute in the void volume (


) on my standard C18 column? 
The Causality:  Standard C18 stationary phases rely on hydrophobic partitioning. Both 5-ca-dC and cytosine are highly polar, hydrophilic molecules. 5-ca-dC possesses a carboxyl group and an N3 amino group, making it exceptionally polar[1]. Under standard acidic LC-MS conditions (e.g., 0.1% formic acid, pH ~2.7), both molecules are highly solvated by the aqueous mobile phase and fail to partition into the hydrophobic C18 alkyl chains. This results in a capacity factor (

) of < 1, causing them to wash out in the void volume where severe ion suppression from sample matrix salts occurs.

Q2: How does mobile phase pH dictate the chromatographic resolution of these two analytes? The Causality: Resolution is achieved by exploiting the structural differences between the two molecules—specifically, the carboxyl group on 5-ca-dC.

  • 5-ca-dC has two critical pKa values: 2.45 (carboxyl) and 4.28 (N3)[1].

  • Cytosine lacks the carboxyl group and has an N3 pKa of ~4.5. If you adjust your mobile phase pH to 5.5–6.0 (using ammonium acetate), 5-ca-dC becomes fully deprotonated (anionic at the carboxyl moiety), while cytosine remains predominantly neutral. This drastic divergence in charge state allows for orthogonal separation mechanisms, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC), where the anionic 5-ca-dC exhibits enhanced electrostatic retention[2][3].

Q3: Which column chemistry is definitively recommended for robust LC-MS/MS quantification? The Causality: To retain polar nucleosides, you must abandon standard reversed-phase (RP) for chemistries that thrive on polarity:

  • Zwitterionic HILIC (ZIC-HILIC): The gold standard. It utilizes a water-enriched layer on a polar stationary phase. Analytes partition from a high-organic mobile phase into this aqueous layer[2][3].

  • Aqueous C18 (AQ-C18) / Polar-Embedded RP: If you must use reversed-phase, AQ-C18 columns resist stationary phase collapse (dewetting) at 100% aqueous conditions, allowing you to run ultra-shallow gradients starting at 0% organic solvent[4].

Part 2: Physicochemical Data & Retention Strategies

To design a self-validating separation system, you must align the analyte's ionization state with the stationary phase chemistry.

AnalyteStructure / Functional GroupspKa ValuesCharge State at pH 2.5Charge State at pH 5.8Optimal Column Chemistry
Cytosine / dC Pyrimidine ring, N3 amino~4.5 (N3)Cationic (+1)Neutral (0)HILIC or AQ-C18
5-ca-dC Pyrimidine ring, N3 amino, C5-carboxyl2.45 (COOH)4.28 (N3)[1]Zwitterionic / Partially CationicAnionic (-1)ZIC-HILIC (Strongly Retained)

Part 3: Workflow Visualization

The following decision tree outlines the logical progression for troubleshooting polar nucleoside overlap.

TroubleshootingWorkflow Start Problem: Peak Overlap 5-ca-dC & Cytosine CheckVoid Are peaks eluting in the void volume (t0)? Start->CheckVoid YesVoid Yes (k' < 1) Hydrophobic Collapse CheckVoid->YesVoid NoVoid No (k' > 2) Poor Selectivity CheckVoid->NoVoid SwitchColumn Abandon Standard C18 Select Polar-Retentive Phase YesVoid->SwitchColumn CheckPH Optimize Mobile Phase pH to Exploit pKa Differences NoVoid->CheckPH HILIC HILIC Route (Recommended): ZIC-HILIC Column pH 5.8 Ammonium Acetate SwitchColumn->HILIC AQC18 AQ-C18 Route: Aqueous C18 Column pH < 2.5 (0.1% Formic Acid) SwitchColumn->AQC18 Success Baseline Resolution (Rs > 1.5) Self-Validating System Achieved CheckPH->Success HILIC->Success AQC18->Success

Caption: Diagnostic decision tree for resolving 5-ca-dC and cytosine co-elution based on capacity factor and pKa.

Part 4: Validated Experimental Protocols

A protocol is only scientifically sound if it is self-validating. The methodologies below include built-in system suitability checks to ensure the thermodynamic mechanism is functioning as intended before you inject precious biological samples.

Protocol A: ZIC-HILIC LC-MS/MS Workflow (Gold Standard)

This method exploits the anionic state of 5-ca-dC at pH 5.8, driving deep retention into the aqueous layer of the HILIC stationary phase[2][3].

1. Materials & Reagents:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 5.8.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

2. Chromatographic Gradient (Flow Rate: 0.3 mL/min):

  • 0.0 - 2.0 min: 90% B (Isocratic hold to establish the aqueous hydration layer).

  • 2.0 - 8.0 min: Linear ramp to 50% B (Elutes analytes based on increasing hydrophilicity).

  • 8.0 - 10.0 min: Hold at 50% B (Column wash).

  • 10.1 - 15.0 min: 90% B (Critical re-equilibration step; HILIC requires >10 column volumes to re-establish the water layer).

3. Self-Validating System Suitability Check:

  • Void Volume Marker: Inject Toluene. It should elute at

    
     (approx. 0.8 min).
    
  • Analyte Retention: Cytosine must elute at > 3.0 min (

    
    ). 5-ca-dC, being highly polar and anionic at pH 5.8, will elute after cytosine (typically > 5.0 min).
    
  • Pass Criteria: If 5-ca-dC elutes before cytosine, the column is not properly hydrated, or the pH is too low (causing 5-ca-dC to protonate and lose electrostatic retention).

Protocol B: Aqueous-Phase C18 (AQ-C18) Workflow

Use this if your LC system cannot tolerate high salt/high organic HILIC conditions. This relies on preventing phase collapse at 100% aqueous conditions[4].

1. Materials & Reagents:

  • Column: AQ-C18 or Polar-Embedded C18 (e.g., Waters Atlantis T3 or Ascentis Express C18, 2.1 x 150 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). At this pH, 5-ca-dC is zwitterionic/partially protonated, maximizing its limited hydrophobicity.

  • Mobile Phase B: 0.1% Formic Acid in Methanol. (Methanol is preferred over Acetonitrile for polar nucleosides as it provides different hydrogen-bonding selectivity).

2. Chromatographic Gradient (Flow Rate: 0.25 mL/min):

  • 0.0 - 4.0 min: 0% B (100% Aqueous hold to retain polar bases).

  • 4.0 - 10.0 min: Linear ramp to 30% B.

  • 10.0 - 12.0 min: Ramp to 95% B (Wash).

  • 12.1 - 18.0 min: 0% B (Re-equilibration).

3. Self-Validating System Suitability Check:

  • Void Volume Marker: Inject Uracil. It should elute at

    
     (approx. 1.1 min).
    
  • Analyte Retention: 5-ca-dC and Cytosine must elute between 2.5 and 4.0 minutes.

  • Pass Criteria: Resolution (

    
    ) between 5-ca-dC and Cytosine must be 
    
    
    
    . If
    
    
    , decrease the flow rate to 0.15 mL/min during the isocratic hold to increase theoretical plates (
    
    
    ).

References

  • Divergent mechanisms for enzymatic excision of 5-formylcytosine and 5-carboxylcytosine from DNA Source: PubMed Central (PMC) - NIH URL:[Link]

  • Determination of 5-Methyldeoxycytosine and Oxidized Derivatives by nano-Liquid Chromatography with Zwitterionic Monolithic Capillary Column Source: ResearchGate URL:[Link]

  • Stationary phases for hydrophilic interaction chromatography, their characterization and implementation into multidimensional chromatography concepts Source: ResearchGate URL:[Link]

  • DNA base modifications in honey bee and fruit fly genomes suggest an active demethylation machinery with species- and tissue-specific turnover rates Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

increasing yield of synthetic oligonucleotides containing 5-carboxy-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Epigenetic Oligonucleotide Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemical bottlenecks associated with 5-carboxy-2'-deoxycytidine (5-caC) incorporation.

Unlike standard phosphoramidites, 5-caC requires a highly specific, mechanistically driven approach to deprotection to prevent catastrophic yield loss.

Mechanistic Overview: The Chemistry of 5-caC Incorporation

5-carboxy-2'-deoxycytidine (5-caC) is a critical epigenetic mark involved in active DNA demethylation pathways. However, synthesizing oligonucleotides containing 5-caC presents a unique chemical hurdle. To prevent unwanted side reactions during automated solid-phase synthesis, the highly reactive C5-carboxylic acid is protected as an ester—typically a methyl or ethyl ester[1][2].

The Core Challenge: The fundamental error most laboratories make is treating the resulting resin-bound oligonucleotide with standard deprotection reagents (e.g., concentrated ammonium hydroxide, NH₄OH). Because the ester acts as an electrophile, the ammonia acts as a strong nucleophile, driving a nucleophilic acyl substitution (ammonolysis). This irreversibly converts the ester into a 5-amide-dC byproduct rather than the desired 5-carboxylic acid[1][3].

To achieve high yields of pure 5-caC, the ester must bypass ammonolysis and instead undergo mild saponification (hydrolysis) using sodium hydroxide or potassium carbonate in a methanolic solution[1][4].

Pathway A Solid-Phase Synthesis (5-caC Methyl Ester) B Resin-Bound Ester Oligo A->B Standard coupling C Standard Deprotection (Conc. NH4OH) B->C Ammonolysis D Mild Saponification (0.4M NaOH in MeOH) B->D Hydrolysis E 5-Amide-dC Byproduct (Failed Synthesis) C->E Nucleophilic Attack F 5-caC Oligonucleotide (Target Product) D->F Ester Cleavage

Caption: Divergent deprotection pathways of 5-caC ester phosphoramidites during oligonucleotide synthesis.

Standard Operating Procedure: Optimized 5-caC Workflow

This self-validating protocol ensures complete ester hydrolysis while maintaining the integrity of the oligonucleotide backbone.

Step 1: Solid-Phase Synthesis
  • Phosphoramidite Preparation: Dilute the 5-caC methyl/ethyl ester phosphoramidite in anhydrous acetonitrile to standard synthesizer concentrations (e.g., 0.1 M).

  • Coupling: Unlike 5-formyl-dC, which requires extended coupling times, 5-caC does not require any changes to standard coupling times or activator conditions (e.g., 1H-tetrazole or DCI)[3].

  • Capping & Oxidation: Proceed with standard capping (Ac₂O/NMI) and oxidation (I₂/H₂O/Pyridine) cycles.

Step 2: Cleavage and Deprotection (Critical Phase)
  • Reagent Preparation: Prepare a fresh solution of 0.4 M Sodium Hydroxide (NaOH) in Methanol:Water (4:1 v/v)[2][4].

  • Execution: Transfer the CPG resin to a sealed vial. Add the methanolic NaOH solution and incubate at room temperature for 17 hours[4].

  • Alternative Reagent: 0.1 M K₂CO₃ in MeOH/H₂O incubated at 40 °C overnight is also highly effective[1].

Step 3: Neutralization & Validation
  • Neutralization: Do not evaporate the basic solution directly , as concentrating NaOH will rapidly degrade the oligonucleotide backbone. Pipette the supernatant off the support and immediately neutralize with 2 M Triethylammonium acetate (TEAA) or dilute acetic acid[2][5].

  • Validation Check: Analyze the crude product via high-resolution LC-MS. A successful synthesis will yield the exact calculated mass of the 5-caC oligo. A mass shift of exactly -0.98 Da indicates incomplete saponification and amide formation, signaling that the NaOH solution was likely degraded or improperly prepared.

Quantitative Comparison of Deprotection Conditions

To illustrate the causality of reagent selection, the following table summarizes the chemical outcomes of various deprotection strategies on 5-caC ester phosphoramidites:

Deprotection ReagentTemp / TimeMajor ProductYield / OutcomeChemical Mechanism
Conc. NH₄OH RT / 2h or 55°C / 17h5-Amide-dCFailed (Unusable)Ammonolysis (Nucleophilic Acyl Substitution)
0.1 M K₂CO₃ in MeOH/H₂O 40 °C / 16h5-caCHigh (>85%)Mild Saponification
0.4 M NaOH in MeOH/H₂O (4:1) RT / 17h5-caCHigh (>90%)Mild Saponification

Troubleshooting Guides & FAQs

Q: My mass spectrometry results show a mass approximately 1 Da lower than my target 5-caC oligonucleotide. What happened? A: You have inadvertently synthesized the 5-amide-dC byproduct. The mass of a carboxylic acid group (-COOH) is 45.01 Da, while an amide group (-CONH₂) is 44.02 Da. This ~1 Da difference is the classic hallmark of using ammonium hydroxide during deprotection instead of methanolic NaOH[1][3]. You must discard the batch and resynthesize using the mild saponification protocol.

Q: Can I use fast-deprotecting dmf-dG (dimethylformamidine) phosphoramidites in my sequence alongside 5-caC? A: No. The 0.4 M NaOH in methanol deprotection scheme required for 5-caC is fundamentally incompatible with dmf-protected dG[4]. NaOH cannot efficiently cleave the dmf protecting group, leading to incomplete deprotection and stable adduct formation. You must use iBu-dG (isobutyryl) phosphoramidites, which are fully and cleanly deprotected under these methanolic NaOH conditions[4].

Compatibility Start Select dG Protecting Group dmf dmf-dG (Dimethylformamidine) Start->dmf iBu iBu-dG (Isobutyryl) Start->iBu Deprot 0.4M NaOH / MeOH Deprotection dmf->Deprot iBu->Deprot Fail Incomplete Deprotection (Adduct Formation) Deprot->Fail Success Complete Deprotection (Pure 5-caC Oligo) Deprot->Success

Caption: Compatibility matrix for dG protecting groups during 5-caC mild basic deprotection workflows.

Q: Will the incorporation of 5-caC negatively affect the thermal stability (Tm) of my DNA duplex? A: No, it actually has a stabilizing effect. Despite the extra negative charge of the 5-carboxylic acid, the incorporation of 5-caC into a standard Watson-Crick DNA duplex results in a modest increase in the melting temperature (Tm) of approximately 2 °C per incorporation[3]. The 5-carboxy moiety projects cleanly into the major groove, minimizing steric hindrance.

References

  • Syntheses of 5-Formyl- and 5-Carboxyl-dC Containing DNA Oligos as Potential Oxidation Products of 5-Hydroxymethylcytosine in DNA Source: PubMed Central (PMC) / NIH URL:[Link]

  • 5-Carboxy-dC-CE Phosphoramidite Product Profile Source: Glen Research URL:[Link]

  • Glen Report 23.11 - DNA Methylation Revisited: Oligonucleotide Synthesis using 5-Carboxy-dC Source: Glen Research URL:[Link]

  • Glen Report 25.25 - New Product - 5-Formyl-dC III and the synthesis of oligonucleotides containing all four Epigenetic Nucleosides Source: Glen Research URL:[Link]

  • Convenient synthesis of pyrimidine 2′-deoxyribonucleoside monophosphates with important epigenetic marks at the 5-position Source: RSC Advances / Royal Society of Chemistry URL:[Link]

Sources

Technical Guide: Stability & Handling of 5-Carboxy-2'-deoxycytidine (5-ca-dC)

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide for the stability and handling of 5-carboxy-2'-deoxycytidine (5-ca-dC) .

Executive Summary & Chemical Context

5-carboxy-2'-deoxycytidine (5-ca-dC) is the final oxidation product of 5-methylcytosine (5-mC) in the TET-mediated active DNA demethylation pathway. Unlike its precursor 5-methylcytosine, 5-ca-dC possesses a carboxyl group at the C5 position, introducing unique chemical instabilities—specifically decarboxylation and deamination —that are highly sensitive to pH and temperature.

This guide defines the stability boundaries of 5-ca-dC to prevent experimental artifacts, such as the spontaneous conversion to 2'-deoxycytidine (dC), which can lead to false-positive "demethylation" signals in downstream analysis.

Core Stability Profile
ParameterConditionStability StatusPrimary Degradation Mechanism
Acidic pH (< 6.0) High RiskUnstable Decarboxylation (loss of CO₂)

yields 2'-deoxycytidine (dC).
Neutral pH (6.5 - 7.5) OptimalStable Minimal degradation at 4°C or lower.
Basic pH (> 8.5) Moderate RiskVariable Deamination

yields 5-carboxy-2'-deoxyuridine (5-ca-dU).
Temperature > 37°CUnstable Accelerates both decarboxylation and deamination.

Degradation Pathways & Mechanisms

Understanding the specific degradation products is critical for troubleshooting LC-MS and HPLC data. The two primary pathways are pH-dependent.

Pathway 1: Decarboxylation (Acid-Catalyzed)

Under acidic conditions (or high thermal stress), the electron-withdrawing nature of the pyrimidine ring facilitates the loss of the carboxyl group.

  • Mechanism: Protonation of the ring or carboxyl group lowers the activation energy for C-C bond cleavage.

  • Product: 2'-deoxycytidine (dC) .[1][2][3]

  • Impact: This is the most dangerous artifact for epigenetics researchers, as it chemically mimics the biological "erasure" of the methylation mark.

Pathway 2: Deamination (Base-Catalyzed)

Under basic conditions, the cytosine exocyclic amine is susceptible to hydrolysis.

  • Mechanism: Nucleophilic attack by hydroxide ions at C4.

  • Product: 5-carboxy-2'-deoxyuridine (5-ca-dU) .[3][4]

  • Impact: Creates a mismatch in hybridization assays and alters mass spec retention times.

Visualizing the Degradation Logic

DegradationPathways cluster_legend Degradation Drivers cadC 5-carboxy-2'-deoxycytidine (5-ca-dC) dC 2'-deoxycytidine (dC) (False Demethylation Signal) cadC->dC Acidic pH (< 6.0) High Temp Decarboxylation (-CO2) cadU 5-carboxy-2'-deoxyuridine (5-ca-dU) (Deamination Artifact) cadC->cadU Basic pH (> 8.5) Nucleophilic Attack Deamination (-NH3) Acid promotes C-C cleavage Acid promotes C-C cleavage Base promotes C-N hydrolysis Base promotes C-N hydrolysis Acid promotes C-C cleavage->Base promotes C-N hydrolysis

Figure 1: Primary chemical degradation pathways of 5-ca-dC.[5] Acidic conditions favor the loss of the carboxyl group, reverting the molecule to unmodified dC.

Troubleshooting & FAQs

Q1: I see a peak eluting after 5-ca-dC in my Reverse Phase HPLC. What is it?

Diagnosis: It is likely 2'-deoxycytidine (dC) .[2]

  • Reasoning: 5-ca-dC is highly polar due to the carboxyl group and typically elutes early in reverse-phase (C18) chromatography. If decarboxylation occurs, the product (dC) is less polar and will retain longer on the column.

  • Action: Check the pH of your mobile phase. Ensure you are not using highly acidic modifiers (like >0.1% TFA) for extended periods. Switch to Formic Acid (0.1%) or Ammonium Acetate (pH 6.8) if stability is an issue.

Q2: Can I store 5-ca-dC in Tris-EDTA (TE) buffer?

Recommendation: Yes, but monitor pH.

  • Reasoning: TE buffer (typically pH 8.0) is generally safe, but pH 8.0 is bordering on the basic side where slow deamination could occur over months.

  • Best Practice: Store in 10 mM Tris-HCl, pH 7.0 - 7.5 or Water (if unbuffered, ensure water is not acidic due to absorbed CO₂). Flash freeze at -20°C or -80°C.

Q3: My standard curve for 5-ca-dC is non-linear at low concentrations. Why?

Diagnosis: Adsorption or rapid degradation in dilute solution.

  • Reasoning: Carboxylated nucleosides can interact with metal ions or active sites on glass/plastic surfaces.

  • Action: Use low-binding plasticware . Spike the solvent with 0.1 mM EDTA to chelate trace metals that might catalyze oxidation or degradation. Ensure the autosampler temperature is set to 4°C.

Validated Protocols

Protocol A: Optimal Storage & Reconstitution

This protocol minimizes freeze-thaw cycles and pH-induced stress.

  • Reconstitution Solvent: Use sterile, nuclease-free water adjusted to pH 7.0 - 7.5 (verify with pH strips, as unbuffered water can be pH 5.5). Alternatively, use 10 mM Tris-HCl (pH 7.4).

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM). Dilute solutions degrade faster.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) in low-binding tubes.

  • Storage:

    • Short Term (< 1 week): 4°C.

    • Long Term (> 1 week): -20°C or -80°C.

    • Avoid: Repeated freeze-thaw cycles.

Protocol B: Quality Control via HPLC

Use this method to verify the purity of 5-ca-dC before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or equivalent), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 6.8 (Neutral pH prevents on-column degradation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-10% B over 15 minutes (5-ca-dC is very polar and elutes early).

  • Detection: UV at 260 nm (Standard) and 280 nm.

  • Acceptance Criteria:

    • Main peak > 95% area.[1]

    • Identify impurities:

      • dC: Elutes later than 5-ca-dC.

      • 5-ca-dU: Elutes near 5-ca-dC (often slightly later/earlier depending on column chemistry; requires standard for confirmation).

Troubleshooting Logic Flow

Troubleshooting Start Issue: Unexpected LC-MS/HPLC Results CheckRT Check Retention Time (RT) Start->CheckRT LatePeak Extra Peak Elutes LATER (Less Polar) CheckRT->LatePeak EarlyPeak Extra Peak Elutes EARLIER (More Polar) CheckRT->EarlyPeak Decarb Suspect: Decarboxylation (dC) Check: Was sample acidic? Heated? LatePeak->Decarb Deam Suspect: Deamination (5-ca-dU) Check: Was sample basic (pH > 8)? EarlyPeak->Deam Likely (context dependent) Action1 Action: Buffer to pH 7.0 Reduce Temp Decarb->Action1 Action2 Action: Fresh Stock Check Buffer pH Deam->Action2

Figure 2: Diagnostic workflow for identifying degradation artifacts based on chromatographic behavior.

References

  • Schiesser, S., et al. (2013). Deamination, Oxidation, and C–C Bond Cleavage Reactivity of 5-Hydroxymethylcytosine, 5-Formylcytosine, and 5-Carboxycytosine.[6] Journal of the American Chemical Society. Link

    • Key Finding: Establishes the chemical reactivity profile, including decarboxylation p
  • Kamińska, E., et al. (2021). Intragenomic Decarboxylation of 5-Carboxy-2'-deoxycytidine.[7] Angewandte Chemie International Edition.[6][7] Link

    • Key Finding: Confirms that 5-ca-dC decarboxylates to dC in cellular environments and in vitro.
  • Ito, S., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine.[8][9] Science.[2] Link

    • Key Finding: Identifies 5-ca-dC as a key intermediate in the active demethyl
  • Madugundu, G. S., et al. (2014). Hydrolysis of 5-trifluoromethyl-2'-deoxyuridine to 5-carboxy-2'-deoxyuridine.[3][4] (Contextual reference for deamination/hydrolysis mechanisms of substituted pyrimidines). Link

Sources

Epigenetics Technical Support Center: Troubleshooting 5caC Degradation in Library Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for epigenetic library preparation. This guide is designed for researchers and drug development professionals struggling with the chemical degradation of 5-carboxylcytosine (5caC) —the final oxidized derivative of 5-methylcytosine (5mC) generated by Ten-Eleven Translocation (TET) enzymes.

Standard bisulfite sequencing (BS-seq) poses two catastrophic problems for 5caC: epigenetic mark erasure (decarboxylation) and DNA backbone degradation (depurination). Below, we provide mechanistic insights, troubleshooting FAQs, and self-validating protocols to preserve 5caC integrity during next-generation sequencing (NGS) library preparation.

Mechanistic Insights: The Causality of 5caC Degradation

To prevent degradation, we must first understand the chemical causality behind it. Under the harsh acidic conditions (pH ~1.5) and high temperatures (65°C–90°C) of standard bisulfite treatment, 5caC is highly unstable.

  • Mark Erasure (Decarboxylation): The carboxyl group of 5caC acts as a leaving group under acidic conditions. 5caC undergoes rapid decarboxylation to become unmodified cytosine. This unmodified cytosine is subsequently deaminated by bisulfite to form uracil. During PCR amplification, uracil is read as thymine (T), making 5caC completely indistinguishable from unmethylated cytosine [1].

  • Backbone Cleavage (Depurination): The extreme pH required for bisulfite conversion protonates purine bases (adenine and guanine), leading to the cleavage of the glycosidic bond. The resulting apurinic sites undergo

    
    -elimination, shattering the phosphodiester backbone and resulting in up to 99% DNA loss [4].
    
Pathway Visualization: Degradation vs. Protection

G cluster_0 Standard Bisulfite (Mark Lost) cluster_1 caCAB-seq (Mark Protected) cluster_2 TAPS / PS (DNA Protected) Start 5-Carboxylcytosine (5caC) Epigenetic Mark Decarboxylation Decarboxylation (Loss of CO2) Start->Decarboxylation Harsh Acidic pH EDC EDC + Amine Coupling (Amide Bond Formation) Start->EDC Chemical Labeling Borane Pyridine Borane Reduction Start->Borane Mild pH (4.3) Deamination Deamination (Forms Uracil) Decarboxylation->Deamination Result1 Read as Thymine (T) (Indistinguishable) Deamination->Result1 Result2 Read as Cytosine (C) (Mark Retained) EDC->Result2 Bisulfite Treatment DHU Dihydrouracil (DHU) (Intact DNA Backbone) Borane->DHU Result3 Read as Thymine (T) (Direct Conversion) DHU->Result3 PCR Amplification

Fig 1: Chemical pathways of 5caC degradation during standard bisulfite vs. protected library prep.

Troubleshooting FAQs

Q: Why is my 5caC signal completely lost after standard bisulfite treatment? A: You are observing bisulfite-induced decarboxylation. Because 5caC sheds its carboxyl group to become cytosine before deaminating into uracil, standard BS-seq will read 5caC as a "T". To detect 5caC, you must either chemically block the carboxyl group prior to bisulfite treatment (caCAB-seq) [1] or use a bisulfite-free conversion method (TAPS/PS)[2].

Q: How can I chemically protect the 5caC carboxyl group before bisulfite conversion? A: You can use EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide) to catalyze an amide bond formation between the 5caC carboxyl group and a primary amine (e.g., a xylene-based amine). EDC activates the carboxyl group into an o-acylisourea ester intermediate, which the primary amine attacks. The resulting amide bond is highly stable and prevents decarboxylation, allowing 5caC to survive bisulfite treatment and be read as a "C" [1, 4].

Q: Bisulfite treatment is destroying my low-input DNA (e.g., cfDNA or single-cell). Are there bisulfite-free alternatives that preserve 5caC? A: Yes. Pyridine borane sequencing (PS), a derivative of the TAPS (TET-assisted pyridine borane sequencing) methodology, is the optimal solution. Pyridine borane directly reduces 5caC to dihydrouracil (DHU) at a mild pH of 4.3 and physiological temperature (37°C). Because it avoids extreme acidity, depurination is negligible, preserving DNA fragments >10 kb and allowing for inputs as low as 1 ng [2].

Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to precious biological samples without running the integrated validation checkpoints.

Protocol A: Chemical Protection via EDC Coupling (caCAB-seq)

Purpose: Protects the 5caC mark from decarboxylation during bisulfite-based library prep.

  • DNA Preparation & Denaturation: Fragment genomic DNA to ~300 bp. Denature 500 ng of DNA by heating to 95°C for 5 minutes, then immediately snap-chill on ice to prevent reannealing.

  • EDC Coupling Reaction: Prepare a reaction mixture containing 50 mM MES buffer (pH 6.0), 100 mM EDC, and 50 mM of a primary amine (e.g., ethylamine or p-xylylenediamine). Add the denatured DNA.

  • Incubation: Incubate the mixture at 37°C for 2 hours. The mildly acidic pH (6.0) is critical; if the pH rises above 7.0, EDC hydrolysis outpaces the amidation reaction, leading to unprotected 5caC.

  • Purification: Purify the labeled DNA using AMPure XP beads (1.8X ratio) to remove unreacted EDC and amines.

  • Bisulfite Conversion: Proceed with standard bisulfite treatment. The protected 5caC will resist deamination and read as "C".

Self-Validation Checkpoint: Spike your sample with a synthetic 100-mer DNA oligo containing a single, known 5caC site. Post-bisulfite, run targeted Sanger sequencing on the spike-in. You must observe >95% retention of the 'C' call at that locus to validate the EDC coupling efficiency before moving to NGS[1].

Protocol B: Bisulfite-Free Pyridine Borane Reduction (PS/TAPS)

Purpose: Prevents DNA backbone degradation while directly converting 5caC for readout.

  • Buffer Preparation: Prepare a reduction buffer consisting of 600 mM Sodium Acetate, carefully adjusted to pH 4.3. Crucial: Do not use standard pH 5.2 Sodium Acetate, as the reduction requires a tighter acidic window to proceed efficiently without degrading DNA.

  • Reduction Reaction: Add 10–50 ng of adapter-ligated DNA to the buffer. Add Pyridine Borane (pic-BH

    
    ) to a final concentration of 1 M.
    
  • Incubation: Incubate in a thermomixer at 37°C, shaking at 850 rpm for 16 hours. 5caC will undergo reductive decarboxylation and deamination to form DHU [2].

  • Cleanup & Amplification: Purify the DNA using a column-based cleanup kit. Amplify the library using a high-fidelity polymerase that tolerates uracil/DHU (e.g., KAPA HiFi Uracil+). DHU will pair with Adenine, resulting in a direct C-to-T transition for 5caC sites.

Self-Validation Checkpoint: Spike in 1 ng of unmethylated Lambda phage DNA. Post-sequencing, the Lambda genome should show <0.5% C-to-T conversion, proving that unmodified cytosines were not falsely degraded or converted by the borane chemistry [2, 3].

Quantitative Data: Method Comparison

Use the following table to determine the appropriate library preparation strategy based on your input material and degradation tolerance.

Library Prep MethodChemistry UsedDNA Backbone Degradation5caC ReadoutMinimum Input RequiredFalse Positive Rate
Standard BS-seq Sodium Bisulfite (pH 1.5)High (>90% DNA loss)T (Indistinguishable)>50 ngN/A (Mark erased)
caCAB-seq [1]EDC Amidation + BisulfiteHigh (>90% DNA loss)C (Protected)>50 ng< 2.0%
TAPS / PS [2]Pyridine Borane (pH 4.3)Low (<5% DNA loss)T (Direct conversion)1 - 10 ng < 0.5%

References

  • Lu X, Song CX, Szulwach KE, et al. "Chemical Modification-Assisted Bisulfite Sequencing (CAB-Seq) for 5-Carboxylcytosine Detection in DNA." Journal of the American Chemical Society, 2013.[Link]

  • Liu Y, Siejka-Zielińska P, Velikova G, et al. "Subtraction-free and bisulfite-free specific sequencing of 5-methylcytosine and its oxidized derivatives at base resolution." Nature Communications, 2021.[Link]

  • Xie NB, et al. "Whole-Genome Sequencing of 5-Hydroxymethylcytosine at Base Resolution by Bisulfite-Free Single-Step Deamination with Engineered Cytosine Deaminase." ACS Central Science, 2023.[Link]

  • Zhang M, et al. "Mapping the epigenetic modifications of DNA and RNA." Protein & Cell, 2021.[Link]

addressing cross-reactivity of anti-5caC antibodies with 5-formylcytosine

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQs: Addressing Anti-5caC Antibody Cross-Reactivity with 5-Formylcytosine (5fC)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve a critical bottleneck in epigenetic mapping: the cross-reactivity of anti-5-carboxylcytosine (5caC) antibodies with 5-formylcytosine (5fC).

Below, you will find a mechanistic breakdown of the issue, quantitative data, and a field-proven, self-validating chemical blocking protocol to ensure absolute specificity in your DNA Immunoprecipitation (DIP-seq) and dot blot assays.

I. Frequently Asked Questions (FAQs)

Q1: Why does my anti-5caC antibody cross-react with 5fC, but not with 5mC or 5hmC? A: The cross-reactivity is rooted in the structural biology of the Ten-Eleven Translocation (TET) enzymatic pathway[1]. TET enzymes iteratively oxidize 5-methylcytosine (5mC) into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and finally 5-carboxylcytosine (5caC)[2]. Both 5fC and 5caC possess a highly polarized carbonyl/carboxyl moiety at the 5-position of the cytosine ring. Because these terminal oxidation states are structurally and electrostatically similar, polyclonal and even some monoclonal anti-5caC antibodies struggle to differentiate the formyl group (-CHO) of 5fC from the carboxyl group (-COOH) of 5caC[1]. They do not cross-react with 5mC or 5hmC because those modifications lack this distinct carbonyl geometry[2].

TET_Pathway C Cytosine (C) mC 5-Methylcytosine (5mC) C->mC DNMTs hmC 5-Hydroxymethylcytosine (5hmC) mC->hmC TET1/2/3 fC 5-Formylcytosine (5fC) hmC->fC TET1/2/3 caC 5-Carboxylcytosine (5caC) fC->caC TET1/2/3 caC->C TDG & BER

Fig 1. TET-mediated iterative oxidation of 5-methylcytosine to 5-carboxylcytosine and BER repair.

Q2: How significant is this cross-reactivity in standard genomic assays? A: It is highly significant and can lead to false-positive 5caC peak calling. While 5fC and 5caC are both rare, 5fC is generally 10-fold more abundant in the mammalian genome than 5caC[3]. If an anti-5caC antibody has even a 10% cross-affinity for 5fC, the resulting sequencing data may predominantly reflect 5fC loci rather than true 5caC loci.

Table 1: Quantitative Overview of Cytosine Modifications & Antibody Specificity

Cytosine ModificationEstimated Genomic Abundance (Relative to Total C)Anti-5caC Antibody Cross-Reactivity (Unblocked)Anti-5caC Antibody Cross-Reactivity (Chemically Blocked)
5mC ~4.0 - 5.0%UndetectableUndetectable
5hmC ~0.02 - 0.05%UndetectableUndetectable
5fC ~0.002%High (Up to 20-30% of signal) < 1% (Background)
5caC ~0.0002%Specific Target (100%)Specific Target (100%)

Q3: How can I eliminate 5fC cross-reactivity chemically? A: We utilize a targeted nucleophilic addition reaction. By treating the fragmented genomic DNA with a hydroxylamine derivative—specifically O-ethylhydroxylamine (EtONH2) or methoxyamine—the formyl group of 5fC is converted into a stable oxime ether (5fC-oxime)[4][5]. The carboxyl group of 5caC is inert to this reaction under mild aqueous conditions. The newly formed 5fC-oxime is sterically bulky and structurally distinct, completely abolishing the binding affinity of the anti-5caC antibody[5].

II. Troubleshooting Guide & Step-by-Step Methodology

Issue: High background signal or false-positive peaks in 5caC DIP-seq/Dot Blots. Root Cause: Antibody binding to endogenous 5fC loci. Solution: Implement the O-ethylhydroxylamine (EtONH2) Chemical Blocking Protocol prior to immunoprecipitation.

This protocol is designed as a self-validating system. By spiking in synthetic DNA amplicons containing known modifications, you can use post-IP qPCR to prove that 5fC was successfully blocked and 5caC was specifically enriched, ensuring total trustworthiness in your downstream sequencing data.

Protocol: Chemical Blocking of 5fC for Specific 5caC Immunoprecipitation

Step 1: Genomic DNA Extraction, Fragmentation, and Spike-in

  • Extract high-quality genomic DNA using a standard column-based or phenol-chloroform method.

  • Sonicate the DNA to an average fragment size of 200–500 bp (optimal for DIP-seq).

  • Critical Self-Validation Step: Spike the fragmented genomic DNA with 0.1% (w/w) of synthetic 100 bp DNA amplicons containing exclusively 5mC, 5hmC, 5fC, or 5caC. These will serve as internal controls for your post-IP qPCR.

Step 2: EtONH2 Chemical Blocking Causality Check: The reaction requires a mildly acidic environment (pH 5.0 - 6.0) to protonate the carbonyl oxygen of 5fC, which increases its electrophilicity and accelerates the nucleophilic attack by EtONH2[4].

  • Prepare a fresh blocking buffer: 50 mM O-ethylhydroxylamine hydrochloride (EtONH2·HCl) in 100 mM MES buffer (pH 5.5).

  • Add 2 µg of fragmented genomic DNA to 50 µL of the blocking buffer.

  • Incubate the mixture at 37°C for 2 hours.

Step 3: DNA Purification

  • Purify the blocked DNA using a standard PCR cleanup kit or AMPure XP beads (1.8x ratio) to remove unreacted EtONH2 and buffer salts.

  • Elute in 50 µL of nuclease-free water. The DNA now contains 5fC-oxime, while 5caC remains functionally intact[5].

Step 4: 5caC Immunoprecipitation (DIP)

  • Denature the purified DNA at 95°C for 10 minutes, then immediately snap-cool on ice for 5 minutes. (Antibodies require single-stranded DNA to access the modified base).

  • Incubate the denatured DNA with 1–2 µg of your validated anti-5caC antibody in standard IP buffer (10 mM sodium phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100) overnight at 4°C[1].

  • Capture the immunocomplexes using Protein G magnetic beads. Wash extensively (3-5 times) with IP buffer.

  • Elute the DNA by incubating the beads with Proteinase K at 55°C for 2 hours, followed by bead separation and DNA cleanup.

Step 5: Validation via qPCR

  • Before proceeding to library preparation, run qPCR using primers specific to your synthetic spike-in amplicons.

  • Expected Result: The 5caC spike-in should show >95% recovery relative to input, while the 5fC, 5hmC, and 5mC spike-ins should show <1% recovery. If 5fC recovery is high, the EtONH2 blocking step was incomplete.

Workflow DNA Genomic DNA (Contains 5fC & 5caC) Frag DNA Fragmentation (200-500 bp) DNA->Frag Block Chemical Blocking (O-ethylhydroxylamine) Frag->Block Conv 5fC converted to 5fC-oxime (5caC remains intact) Block->Conv Nucleophilic addition IP Immunoprecipitation (Anti-5caC Antibody) Conv->IP Eliminates 5fC cross-reactivity Seq Downstream Analysis (qPCR / DIP-Seq) IP->Seq Specific 5caC enrichment

Fig 2. Workflow for O-ethylhydroxylamine blocking of 5fC prior to 5caC immunoprecipitation.

III. References
  • Epigenetic changes in the progression of Alzheimer's disease Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • TDG orchestrates ATF4-dependent gene transcription during retinoic acid-induced cell fate acquisition Source: Oxford Academic / Nucleic Acids Research URL:[Link]

  • Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Mapping the epigenetic modifications of DNA and RNA Source: Oxford Academic / Protein & Cell URL:[Link]

  • Bisulfite-Free, Nanoscale Analysis of 5-Hydroxymethylcytosine at Single Base Resolution Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Validation & Comparative

Orthogonal Validation of 5-Carboxylcytosine (5caC) Bisulfite Sequencing using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in epigenetics and biomarker discovery.

Executive Summary: The 5caC Detection Challenge

5-Carboxylcytosine (5caC) is the terminal oxidation product in the active DNA demethylation pathway, generated when Ten-Eleven Translocation (TET) dioxygenases iteratively oxidize 5-methylcytosine (5mC)[1][2]. Because 5caC serves as a direct molecular indicator of active genomic reprogramming and is enriched at critical regulatory enhancers, its precise detection is paramount for developmental biology and oncology[2].

However, mapping 5caC presents a profound analytical challenge. Its genomic abundance is exceptionally low—often constituting less than 0.001% of total cytosines[3]. Furthermore, standard bisulfite sequencing (BS-Seq) cannot distinguish 5caC from unmethylated cytosine, as both are deaminated to uracil and read as thymine (T) during amplification.

To overcome this, researchers rely on chemical protection strategies like Chemical Modification-Assisted Bisulfite Sequencing (CAB-Seq) for single-base mapping[1]. Yet, mapping alone is susceptible to amplification biases and incomplete chemical conversion. As a Senior Application Scientist, I mandate that all next-generation sequencing (NGS) mapping of rare epigenetic marks be orthogonally validated. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as this gold-standard validation, providing absolute, self-calibrating quantification of global 5caC levels[2][4].

Mechanistic Causality: Why Standard Methods Fail

To understand the necessity of LC-MS/MS validation, we must first examine the causality behind experimental mapping choices.

In standard BS-Seq, the bisulfite ion attacks the C6 position of cytosine, leading to deamination. While the methyl group of 5mC provides steric and electronic protection against this attack, the carboxyl group of 5caC is electron-withdrawing, rendering 5caC highly susceptible to deamination[5]. Consequently, 5caC is read as an unmethylated "C" (sequenced as T).

CAB-Seq circumvents this by using 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC) to catalyze an amide bond formation between the carboxyl group of 5caC and a primary amine. This bulky amide derivative shields the pyrimidine ring, allowing 5caC to survive bisulfite treatment and be read as "C"[1][6]. By comparing CAB-Seq (where 5mC, 5hmC, and 5caC read as C) with standard BS-Seq (where only 5mC and 5hmC read as C), bioinformaticians can deduce the exact genomic locations of 5caC.

TET_Pathway C Cytosine (C) mC 5mC C->mC DNMT hmC 5hmC mC->hmC TET fC 5fC hmC->fC TET caC 5caC fC->caC TET caC->C TDG/BER

Caption: TET-mediated cytosine demethylation pathway and 5caC generation.

Comparative Performance: Mapping vs. Absolute Quantification

While CAB-Seq provides the spatial context (where 5caC is located), it is semi-quantitative. The efficiency of the EDC-labeling reaction is rarely 100%, and bisulfite conversion inherently degrades up to 90% of the input DNA. Therefore, the global 5caC levels inferred from sequencing read-depth must be anchored by the absolute molar quantification provided by LC-MS/MS[4][7].

LC-MS/MS enzymatically hydrolyzes the DNA into single nucleosides and utilizes Multiple Reaction Monitoring (MRM) to quantify the exact mass-to-charge (m/z) transitions of 5caC[8][9].

Table 1: Performance Comparison for 5caC Detection
ParameterCAB-Seq (Mapping)LC-MS/MS (Validation)
Primary Output Single-base genomic localizationAbsolute global quantification (molar ratio)
Limit of Detection ~5-10% modification per specific locus~0.1 ng/mL (highly sensitive bulk detection)[8]
Input Requirement 100 - 500 ng genomic DNA1 - 5 µg genomic DNA (due to extreme rarity)
Quantitative Accuracy Semi-quantitative (Relative peak depth)Highly accurate (Absolute concentration)
Primary Vulnerability Incomplete chemical labeling / DNA degradationMatrix effects / Ion suppression
Validation Mechanism Synthetic spike-in oligonucleotidesHeavy isotope-labeled internal standards

Self-Validating Experimental Workflows

To ensure scientific integrity, both workflows must operate as self-validating systems. This means internal controls are introduced at step one and carried through to the final data output to calculate error rates.

Workflow cluster_CAB CAB-Seq (Spatial Mapping) cluster_LCMS LC-MS/MS (Absolute Validation) gDNA Genomic DNA + Internal Controls EDC EDC Labeling (Protects 5caC) gDNA->EDC Digest Enzymatic Digestion (to single nucleosides) gDNA->Digest BS Bisulfite Conversion EDC->BS Seq NGS Sequencing BS->Seq HPLC HPLC Enrichment Digest->HPLC MS MRM Quantification HPLC->MS

Caption: Parallel workflow of CAB-Seq mapping and LC-MS/MS orthogonal validation.

Protocol A: CAB-Seq Preparation (Spatial Mapping)

Causality Focus: We use a xylene-based primary amine during EDC labeling because its aromatic structure significantly enhances the efficiency of the amide bond formation compared to aliphatic amines, ensuring maximum protection of 5caC[1][6].

  • Spike-in Control Addition: Mix 500 ng of sample genomic DNA with 0.5 ng of unmethylated Lambda phage DNA (to monitor bisulfite conversion efficiency) and a synthetic 5caC-containing oligonucleotide (to monitor EDC labeling efficiency).

  • DNA Fragmentation: Shear DNA to 200-400 bp fragments using adaptive focused acoustics (e.g., Covaris).

  • EDC Labeling: Incubate the fragmented DNA with 50 mM EDC and 50 mM xylene-based primary amine in a slightly acidic MES buffer (pH 5.0) for 2 hours at 37°C[1][10]. Purify using AMPure XP beads.

  • Bisulfite Conversion: Treat the labeled DNA with sodium bisulfite using a commercial kit. The protected 5caC will not deaminate.

  • Library Prep & Sequencing: Construct NGS libraries and sequence on an Illumina platform.

Protocol B: LC-MS/MS Absolute Quantification (Orthogonal Validation)

Causality Focus: Because 5caC is highly polar, it suffers from poor sensitivity in standard positive-mode MS. We utilize a positive/negative ion-switching method or chemical derivatization to enhance the ionization efficiency and lower the Limit of Detection (LOD)[4][11].

  • Internal Standard Spiking: To account for sample loss and ion suppression, spike the genomic DNA with a known concentration of stable heavy-isotope labeled nucleoside: [15N3]-5caC.

  • Enzymatic Digestion: Denature 2 µg of genomic DNA at 95°C for 5 minutes, then rapidly chill on ice. Digest to single nucleosides using a cocktail of Nuclease P1 (cleaves phosphodiester bonds), Phosphodiesterase I, and Alkaline Phosphatase at 37°C for 4 hours[9][12].

  • HPLC Enrichment: Because 5caC abundance is dwarfed by unmodified cytosine (by a factor of 10^5), pass the digest through an off-line HPLC C18 reversed-phase column. Collect the specific fraction corresponding to the retention time of 5caC[12].

  • MRM Detection: Inject the enriched fraction into a triple quadrupole mass spectrometer. Monitor the specific precursor-to-product ion transition for 5caC (e.g., m/z 156.0 → 138.1)[8].

  • Data Calibration: Calculate the absolute molar ratio of 5caC by comparing the endogenous 5caC peak area to the[15N3]-5caC internal standard peak area.

Data Integration: Closing the Validation Loop

The true power of this dual-method approach lies in data integration. Once the bioinformatics pipeline calls the 5caC peaks from the CAB-Seq data, the algorithm estimates a "global 5caC percentage" based on read depth.

If CAB-Seq estimates global 5caC at 0.005%, but the LC-MS/MS absolute quantification firmly establishes it at 0.001%[3], the Application Scientist immediately knows the CAB-Seq data contains false positives—likely due to incomplete bisulfite conversion of unmodified cytosines. The bioinformatic threshold for peak-calling must then be strictly recalibrated against the LC-MS/MS baseline, ensuring that the published epigenetic maps reflect biological reality rather than chemical artifacts.

References

  • Chemical Modification-Assisted Bisulfite Sequencing (CAB-Seq) for 5-Carboxylcytosine Detection in DNA. National Center for Biotechnology Information (PMC).[Link]

  • Chemical Modification-Assisted Bisulfite Sequencing (CAB-Seq) for 5-Carboxylcytosine Detection in DNA. ACS Publications.[Link]

  • Chemical modification-assisted bisulfite sequencing (CAB-Seq) for 5-carboxylcytosine detection in DNA. PubMed.[Link]

  • DNA 5-Carboxylcytosine (5caC) Analysis, By Modification Types. CD BioSciences (Epigenhub).[Link]

  • Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases. Oxford Academic.[Link]

  • Validation and Quantification of genomic 5-carboxylcytosine (5caC) in mice brain tissues by liquid chromatography-tandem mass spectrometry. RSC Publishing.[Link]

  • Global DNA 5fC/5caC Quantification by LC-MS/MS. CD BioSciences (Epigenhub).[Link]

  • Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry - ACS Publications.[Link]

  • Enzymatic Analysis of Tet Proteins. National Center for Biotechnology Information (PMC).[Link]

  • Comprehensive Insights into DNA Methylation Analysis. CD Genomics.[Link]

  • Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay. National Center for Biotechnology Information (PMC).[Link]

  • Base-resolution detection of N4-methylcytosine in genomic DNA using 4mC-Tet-assisted-bisulfite-sequencing. Nucleic Acids Research | Oxford Academic.[Link]

Sources

Mapping the Active Demethylome: A Comparison Guide to CAB-seq and MAB-seq for 5-Carboxy-2'-deoxycytidine (5caC) Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery of Ten-Eleven Translocation (TET) dioxygenases fundamentally shifted our understanding of epigenetic plasticity. TET enzymes iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and finally 5-carboxy-2'-deoxycytidine (5caC)[1]. As the terminal intermediate before Thymine DNA Glycosylase (TDG)-mediated base excision repair (BER), 5caC is a definitive marker of active DNA demethylation[2].

However, mapping 5caC at single-base resolution presents a profound analytical hurdle. In standard bisulfite sequencing (BS-seq), unmodified cytosine (C), 5fC, and 5caC all undergo deamination to uracil, ultimately reading as thymine (T)[3]. Because 5caC is ultra-rare—constituting roughly 5 parts per million (ppm) of cytosines in embryonic stem cells[1]—it is completely masked by the massive background of unmodified cytosines.

To unmask 5caC, two premier base-resolution methodologies have emerged: Chemical-Assisted Bisulfite Sequencing (CAB-seq) and Methylase-Assisted Bisulfite Sequencing (MAB-seq) . This guide provides an objective, mechanistic comparison of these techniques to assist researchers in selecting the optimal workflow for their epigenetic profiling.

Demethylation C Cytosine (C) mC 5-Methylcytosine (5mC) C->mC DNMT hmC 5-Hydroxymethylcytosine (5hmC) mC->hmC TET fC 5-Formylcytosine (5fC) hmC->fC TET caC 5-Carboxylcytosine (5caC) fC->caC TET caC->C TDG / BER

Figure 1: TET-mediated active DNA demethylation pathway highlighting the 5caC intermediate.

Mechanistic Principles: The "Why" Behind the Workflows

CAB-seq: Chemical Protection and Subtractive Readout

CAB-seq relies on the principle of selective chemical shielding. The protocol utilizes 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC) to catalyze an amide bond formation specifically between the carboxyl group of 5caC and a primary amine (e.g., a xylene-based amine)[4].

Causality : This bulky amide adduct sterically and chemically prevents the bisulfite-mediated deamination of the cytosine ring[5]. Consequently, protected 5caC reads as 'C' during sequencing[5]. Because 5caC reads as 'T' in standard BS-seq, researchers must perform a subtractive analysis (CAB-seq vs. BS-seq) to identify loci where the 'C' signal is significantly enriched[5].

caMAB-seq: Enzymatic Protection and Direct Readout

Standard MAB-seq natively detects both 5fC and 5caC simultaneously[2]. To achieve 5caC specificity, researchers developed caMAB-seq , which introduces a chemical reduction step prior to enzymatic protection[3].

Causality : First, sodium borohydride (NaBH4) reduces the formyl group of 5fC to a hydroxyl group, converting it to 5hmC (which is naturally resistant to bisulfite)[6]. Next, the CpG methyltransferase M.SssI is deployed to methylate all unmodified cytosines to 5mC[2]. By enzymatically shielding the massive background of unmodified C, only the ultra-rare 5caC remains susceptible to bisulfite deamination[7]. Thus, 5caC is identified via a direct 'T' readout against a background of 'C's[3].

Step-by-Step Experimental Protocols

To ensure a self-validating system, both protocols must incorporate synthetic spike-in DNA controls containing known ratios of C, 5mC, 5hmC, 5fC, and 5caC. This is non-negotiable for calculating precise conversion and protection efficiencies.

Protocol A: CAB-seq Workflow
  • DNA Fragmentation & Spike-in : Shear genomic DNA to 200-400 bp and add synthetic modified spike-in controls.

  • Chemical Labeling : Incubate DNA with EDC and a xylene-based primary amine at acidic pH to form the protective amide adduct on 5caC[1].

  • Bisulfite Conversion : Treat the chemically modified DNA with sodium bisulfite. Unmodified C and 5fC deaminate to uracil; 5mC, 5hmC, and the protected 5caC remain intact[6].

  • Library Preparation & Sequencing : Generate Illumina-compatible libraries. Sequence deeply to power subtractive statistics.

  • Bioinformatics (Subtractive) : Call 5caC at loci showing a statistically significant retention of 'C' in the CAB-seq library compared to a parallel standard BS-seq library[8].

Protocol B: caMAB-seq Workflow
  • DNA Fragmentation & Spike-in : Shear genomic DNA and add synthetic controls to monitor M.SssI efficiency.

  • Chemical Reduction : Treat DNA with NaBH4 to reduce 5fC to 5hmC[3].

  • Enzymatic Methylation : Incubate with M.SssI and S-adenosylmethionine (SAM) to convert unmodified CpG cytosines to 5mCpG[7].

  • Bisulfite Conversion : Treat with sodium bisulfite. Only 5caC (and any stochastically unmethylated C) deaminates to uracil[7].

  • Library Preparation & Sequencing : Generate libraries and sequence at moderate depth.

  • Bioinformatics (Direct) : Identify 5caC by directly calling 'T' variants at known CpG sites, utilizing binomial distribution models to filter out M.SssI failure noise[3].

Workflows cluster_CAB CAB-seq Workflow (Subtractive) cluster_MAB caMAB-seq Workflow (Direct) cab_dna Genomic DNA cab_edc EDC + Amine Treatment (Protects 5caC) cab_dna->cab_edc cab_bs Bisulfite Conversion (Unmodified C, 5fC -> U) cab_edc->cab_bs cab_seq Sequencing (5caC reads as C) cab_bs->cab_seq cab_call Subtractive Calling vs Standard BS-seq cab_seq->cab_call mab_dna Genomic DNA mab_red NaBH4 Reduction (5fC -> 5hmC) mab_dna->mab_red mab_sss M.SssI Methylation (Unmodified C -> 5mC) mab_red->mab_sss mab_bs Bisulfite Conversion (Only 5caC -> U) mab_sss->mab_bs mab_seq Sequencing (5caC reads as T) mab_bs->mab_seq mab_call Direct Calling (T at CpG sites) mab_seq->mab_call

Figure 2: Step-by-step comparative workflows for CAB-seq and caMAB-seq methodologies.

Quantitative Performance Comparison

FeatureCAB-seqcaMAB-seq
Primary Mechanism Chemical protection (EDC)[4]Enzymatic protection (M.SssI) + Reduction[3]
Bioinformatics Readout Subtractive (CAB-seq vs BS-seq)[8]Direct (Positive 'T' signal)[3]
Sequence Context All contexts (CpG, CHG, CHH)[4]Restricted to CpG dyads[7]
Sequencing Depth Very High (due to subtraction)[8]Moderate (due to direct readout)[9]
Protection/Conversion Rate ~50-60% protection of 5caC[8]>99.2% conversion of C to 5mC[7]
Primary Noise Source Incomplete chemical protection[8]Incomplete M.SssI methylation[7]

Expert Insights: Application Strategy

As an application scientist, selecting between these methods dictates your experimental success. Consider the following field-proven insights:

The Sequence Context Caveat If your research involves neurobiology or plant epigenetics where non-CpG methylation (CHG, CHH) is prevalent, MAB-seq is not viable . M.SssI is strictly a CpG methyltransferase[7]. Therefore, MAB-seq is blind to non-CpG modifications. In these scenarios, CAB-seq is mandatory because EDC chemical labeling is context-independent[4].

Sequencing Budget and Statistical Power Subtractive methods like CAB-seq suffer from a fundamental statistical burden: detecting a 5 ppm modification by subtracting two large numbers requires immense sequencing depth to overcome the false-discovery rate[8]. Furthermore, CAB-seq's protection rate for 5caC is historically reported around 50-60%[8], further dampening the signal. Conversely, caMAB-seq provides a direct positive signal (T readout), drastically reducing the required sequencing effort[3]. For budget-conscious projects, Reduced Representation MAB-seq (RR-MAB-seq) can be employed to enrich CpG islands and promoters, maximizing data yield per sequencing dollar[9].

The False Positive Conundrum in MAB-seq While caMAB-seq is elegant, it harbors a dangerous pitfall: M.SssI efficiency. Even at a stellar 99.2% conversion rate[7], the remaining 0.8% of unmodified cytosines will read as 'T'. Because true 5caC exists at ~0.0005%, enzymatic noise can easily drown out the biological signal. To build a self-validating system, you must use your spike-in controls to calculate the exact local M.SssI failure rate, and apply rigorous probabilistic generative models to confidently call true 5caC peaks[10].

References

1.[9] Neri, F., et al. "Methylation-Assisted bisulfite sequencing to simultaneously map 5fC and 5caC on a genome-wide scale". UniTo. 9 2.[4] Lu, X., et al. (2013). "Chemical modification-assisted bisulfite sequencing (CAB-Seq) for 5-carboxylcytosine detection in DNA". PubMed. 4 3.[3] Wu, H., & Zhang, Y. (2015). "Base-resolution profiling of active DNA demethylation using MAB-seq and caMAB-seq". Springer Nature. 3 4.[2] Neri, F., et al. (2014). "Single-base resolution analysis of active DNA demethylation using methylase-assisted bisulfite sequencing". PubMed. 2 5.[1] Lu, X., et al. (2013). "Chemical Modification-Assisted Bisulfite Sequencing (CAB-Seq) for 5-Carboxylcytosine Detection in DNA". PMC. 1 6.[10] Illumina. "MAB-Seq". Illumina Methods. 10 7.[8] Enseqlopedia. "CAB-Seq". Enseqlopedia. 8 8.[5] Li, J., et al. (2020). "Mapping the epigenetic modifications of DNA and RNA". Oxford Academic. 5 9.[6] Li, Y., et al. (2021). "Quantification and mapping of DNA modifications". RSC Chemical Biology. 6 10.[7] Wu, H., et al. (2014). "Single-base resolution analysis of active DNA demethylation using methylase-assisted bisulfite sequencing". PMC. 7

Sources

Benchmarking 5-carboxy-2'-deoxycytidine (5caC) Detection Limits Across Sequencing Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection of 5-carboxy-2'-deoxycytidine (5caC) represents one of the most significant challenges in modern epigenetics. As the final oxidation product in the TET-mediated active DNA demethylation pathway, 5caC exists in minute quantities (approx. 1-10 per


 cytosines in mammalian genomes), making it a "needle in a haystack" for standard sequencing technologies.

This guide objectively benchmarks the three primary methodologies for 5caC detection: MAB-seq (Enzymatic/Bisulfite), PS-c/CAPS (Chemical-Non-destructive), and Nanopore Sequencing (Direct Detection). While Mass Spectrometry (LC-MS/MS) remains the gold standard for global quantification, it lacks sequence context. For researchers requiring base-resolution mapping, caMAB-seq currently offers the highest specificity, whereas Nanopore holds the promise of future scalability despite current signal-to-noise limitations.

The Biological Imperative: Why 5caC Matters

To design an effective detection experiment, one must understand the transient nature of 5caC. It is not merely a "mark" but a metabolic intermediate targeted by Thymine DNA Glycosylase (TDG) for Base Excision Repair (BER), returning the base to an unmodified Cytosine.[1]

The TET Oxidation Cascade

The following diagram illustrates the stepwise oxidation where 5caC serves as the terminal signal before demethylation.

TET_Pathway C Cytosine (C) mC 5-methylcytosine (5mC) C->mC DNMTs hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET1/2/3 (Oxidation) fC 5-formylcytosine (5fC) hmC->fC TET1/2/3 caC 5-carboxylcytosine (5caC) fC->caC TET1/2/3 caC->C TDG + BER (Excision/Repair)

Figure 1: The TET-mediated active DNA demethylation pathway. 5caC is the final oxidized intermediate before excision.

Comparative Benchmarking Matrix

The following table synthesizes performance metrics across the leading platforms. Note that "LOD" (Limit of Detection) is heavily dependent on sequencing depth for bisulfite-based methods.

FeaturecaMAB-seq (Enzymatic+BS)PS-c / CAPS (Chemical)Nanopore (ONT R10.4)
Primary Mechanism M.SssI Protection + NaBH4 + BisulfitePyridine Borane Reduction (No TET)Ionic Current Blockade
Readout Logic 5caC reads as T ; Background C reads as C 5caC reads as T ; Background reads as C Signal Shift (Neural Net)
Input DNA High (>1 µg recommended)Low (10-100 ng)High (>1 µg for native)
Resolution Single-BaseSingle-BaseSingle-Molecule
Specificity High (Distinguishes 5fC/5caC)High (If 5fC is blocked)Moderate (High FDR)
DNA Damage Severe (Bisulfite degradation)Mild (Non-destructive)None (Native DNA)
Cost per Gbase

$ (Requires high depth)

(Standard NGS)
$ (Low capital, reusable)
Bioinformatics Standard Bisulfite PipelinesStandard Bisulfite PipelinesComplex (Remora/Dorado)

Detailed Methodologies & Protocols

A. MAB-seq & caMAB-seq (The Specificity Leader)

Methylase-Assisted Bisulfite Sequencing is the most rigorous method for mapping 5fC and 5caC. Standard Bisulfite sequencing (BS-seq) cannot detect 5caC because 5caC behaves like unmodified Cytosine (converted to Uracil/Thymine).[2][3][4] MAB-seq inverts this logic.

The Protocol Logic:
  • M.SssI Treatment: You treat genomic DNA with CpG Methyltransferase (M.SssI).[5] This enzyme methylates all unmodified Cytosines in CpG contexts to 5mC.

  • Protection: Native 5fC and 5caC are not substrates for M.SssI, so they remain unmodified.

  • Bisulfite Conversion:

    • The newly created 5mC (originally C) is protected (reads as C).[6]

    • Native 5mC is protected (reads as C).[6]

    • 5fC and 5caC are converted to Uracil (read as T).[4][6][7]

  • Differentiation (caMAB-seq): To distinguish 5caC from 5fC, a reduction step with Sodium Borohydride (NaBH4) is added before bisulfite treatment. NaBH4 reduces 5fC to 5hmC (which reads as C). Only 5caC remains to be read as T.[8]

MAB_Workflow Input Genomic DNA (Contains C, 5mC, 5fC, 5caC) MSssI Step 1: M.SssI Treatment (Methylates unmodified C -> 5mC) Input->MSssI Split Split Sample MSssI->Split BS1 Bisulfite Conversion Split->BS1 Standard MAB NaBH4 NaBH4 Reduction (5fC -> 5hmC) Split->NaBH4 caMAB MAB MAB-seq Path Seq1 Sequencing (T = 5fC + 5caC) BS1->Seq1 caMAB caMAB-seq Path BS2 Bisulfite Conversion NaBH4->BS2 Seq2 Sequencing (T = 5caC ONLY) BS2->Seq2

Figure 2: Differentiating 5fC and 5caC using MAB-seq and caMAB-seq workflows.

B. Pyridine Borane Sequencing (PS-c / CAPS)

This is a "Second Generation" chemical approach. Unlike TAPS (which uses TET to oxidize 5mC to 5caC), PS-seq uses the pyridine borane chemistry directly on genomic DNA to detect native oxidized bases.[4]

  • Mechanism: Pyridine borane reduces 5caC and 5fC to Dihydrouracil (DHU), which PCR polymerases read as Thymine.[4][7][9][10]

  • 5caC Specificity: To isolate 5caC, you must block 5fC using O-ethylhydroxylamine (EtONH2) . This prevents 5fC from reacting with pyridine borane.[9]

  • Advantage: Non-destructive.[9] Unlike bisulfite, which degrades ~90% of DNA, this chemistry is mild, preserving long fragments (critical for phasing).

C. Nanopore Sequencing (Direct Detection)

Oxford Nanopore Technologies (ONT) offers the only commercial platform for direct detection without chemical conversion.

  • Current State (R10.4.1): The R10.4 pore has dual sensing heads, improving homopolymer resolution.

  • Challenge: 5caC causes a specific current shift, but because it is so rare, the False Discovery Rate (FDR) is high. If the model has a 1% error rate and 5caC is present at 0.001%, the noise overwhelms the signal.

  • Solution: Adaptive Sampling. You can enrich for specific loci known to be active in demethylation (e.g., enhancers, promoters) to improve coverage depth and signal confidence.

  • Tools: Remora and Dorado (ONT's basecallers) allow for training custom modified base models.

Experimental Validation Workflow

Trustworthiness in 5caC detection relies entirely on Spike-in Controls . You cannot rely on the endogenous genome alone for validation due to the scarcity of the modification.

Mandatory Control Protocol

For every sequencing run targeting 5caC, you must include:

  • Negative Control: Unmodified Lambda DNA (confirms M.SssI efficiency in MAB-seq; confirms no off-target conversion in PS-seq).

  • 5mC/5hmC Control: pUC19 plasmid amplified with dATP, dGTP, dTTP, and 5mdCTP or 5hmdCTP. (Ensures these are not detected as 5caC).

  • 5caC Positive Control: Synthetic dsDNA oligos (100-200bp) containing 5caC at known positions.

Validation Formula:



Target: >95%


Target: <1% (MAB-seq), <0.5% (PS-c)

References

  • Wu, H., et al. (2014). Single-base resolution analysis of active DNA demethylation using methylase-assisted bisulfite sequencing.[1][5] Nature Biotechnology, 32, 1231–1240.[1]

  • Neri, F., et al. (2016). Methylation-assisted bisulfite sequencing to simultaneously map 5fC and 5caC on a genome-wide scale for DNA demethylation analysis.[1][3][5] Nature Protocols, 11, 1191–1205.[1][5]

  • Liu, Y., et al. (2019). Bisulfite-free direct detection of 5-methylcytosine and 5-hydroxymethylcytosine at base resolution (TAPS).[10] Nature Biotechnology, 37, 424–429.

  • Liu, Y., et al. (2021). Subtraction-free and bisulfite-free specific sequencing of 5-methylcytosine and its oxidized derivatives at base resolution. Nature Communications, 12, 618.

  • Ni, P., et al. (2023). Benchmarking of Nanopore R10.4 and R9.4.1 flow cells in single-cell whole-genome amplification and whole-genome shotgun sequencing. Computational and Structural Biotechnology Journal, 21, 2442-2451.

  • Lu, X., et al. (2013). Chemical modification-assisted bisulfite sequencing (CAB-Seq) for 5-carboxylcytosine detection in DNA.[11][12] Journal of the American Chemical Society, 135(25), 9315–9317.

Sources

evaluating synthetic 5-carboxy-2'-deoxycytidine standards for assay calibration

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Synthetic 5-Carboxy-2'-Deoxycytidine (5-caC) Standards for Assay Calibration: A Comprehensive Guide

Executive Summary

The quantification of 5-carboxy-2'-deoxycytidine (5-caC) represents one of the most formidable analytical challenges in modern epigenetics. As the final oxidized intermediate in the Ten-Eleven Translocation (TET) mediated active DNA demethylation pathway, 5-caC is extremely rare—often present at levels as low as 0.15 modifications per


 nucleosides in mammalian tissues[1]. For researchers and drug development professionals targeting epigenetic dysregulation, selecting the correct calibration standard is not merely a procedural step; it is the definitive factor in assay reliability. This guide objectively compares synthetic 5-caC calibration strategies, providing the mechanistic causality and step-by-step protocols required to establish a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

The Mechanistic Context of 5-caC

To understand the analytical requirements for 5-caC, one must understand its biological lifecycle. TET enzymes iteratively oxidize 5-methylcytosine (5-mC) to 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and ultimately 5-caC[2]. Once formed, 5-caC is rapidly recognized and excised by Thymine DNA Glycosylase (TDG), initiating Base Excision Repair (BER) to restore an unmodified cytosine[1]. Because of this rapid turnover, steady-state genomic 5-caC levels are vanishingly low, demanding assays with sub-femtomole limits of detection (LOD).

TET_Pathway C Cytosine (C) mC 5-Methylcytosine (5-mC) C->mC DNMTs hmC 5-Hydroxymethylcytosine (5-hmC) mC->hmC TET1/2/3 fC 5-Formylcytosine (5-fC) hmC->fC TET1/2/3 caC 5-Carboxycytosine (5-caC) fC->caC TET1/2/3 BER Base Excision Repair (TDG / BER) caC->BER Excision BER->C Repair

TET-mediated iterative oxidation of 5-methylcytosine to 5-carboxycytosine and subsequent BER.

Objective Comparison of Calibration Standards

When designing an LC-MS/MS assay for 5-caC, scientists must choose between external calibration (unlabeled synthetic standards), internal calibration (stable isotope-labeled synthetic standards), or biological reference materials.

The core challenge in LC-MS/MS is ion suppression . During electrospray ionization (ESI), the massive excess of canonical canonical deoxynucleosides (dC, dG, dA, dT) competes with the trace 5-caC for charge, artificially depressing the 5-caC signal.

Unlabeled Synthetic 5-caC (External Calibration)

External calibration involves running a separate standard curve of pure, unlabeled synthetic 5-caC. While cost-effective, this method fails to account for matrix-induced ion suppression or sample loss during DNA hydrolysis, frequently leading to severe underestimation of 5-caC levels.

Stable Isotope-Labeled (SIL) Synthetic 5-caC (Internal Calibration)

Using a heavy-isotope labeled standard (e.g.,


-5-caC) is the gold standard for absolute quantification[3]. Because the SIL standard is chemically identical to endogenous 5-caC, it co-elutes chromatographically and experiences the exact same matrix effects in the ESI source. By calculating the ratio of the endogenous analyte to the SIL internal standard, matrix effects are mathematically nullified.
Enzymatically Generated Reference DNA

Some laboratories use TET-treated synthetic oligonucleotides or genomic DNA from TDG-knockout cell lines (which accumulate 5-caC) as biological references. While useful for validating antibody specificity in dot-blots, these are highly variable and unsuitable for precise LC-MS/MS calibration.

Calibration MethodMatrix Effect MitigationLimit of Detection (LOD)Hydrolysis Loss CorrectionRelative CostBest Use Case
Unlabeled Synthetic (External) Poor (No compensation)~1.0 - 5.0 fmolNoLowQualitative screening, antibody validation
SIL Synthetic (Internal) Excellent (Co-elution)< 0.2 fmol[2]Yes (If spiked early)HighAbsolute LC-MS/MS quantification
Biological Reference DNA N/AVariableNoMediumAssay development, biological controls

Self-Validating Experimental Protocol: Isotope-Dilution 2D-UPLC-MS/MS

To achieve robust, reproducible quantification of 5-caC, the protocol must be designed as a self-validating system. The following methodology utilizes a two-dimensional ultra-performance liquid chromatography (2D-UPLC) setup coupled with SIL internal calibration[3].

Causality in Assay Design:
  • Why 2D-UPLC? A single column cannot easily separate trace modified bases from the overwhelming bulk of canonical bases. In a 2D setup, the first dimension acts as a trapping column that diverts canonical bases to waste, preventing ESI source saturation. The retained modified bases are then flushed onto a second analytical column for high-resolution separation.

  • Why spike SIL standards before hydrolysis? 5-caC is chemically fragile. By spiking the SIL standard into the intact genomic DNA prior to enzymatic digestion, any degradation occurring during the 37°C incubation affects the endogenous 5-caC and the SIL standard equally, preserving the crucial quantification ratio.

Workflow DNA Genomic DNA Extraction Spike Spike-in SIL Standard ([13C10, 15N2]-5-caC) DNA->Spike Hydro Enzymatic Hydrolysis (Nucleases & Phosphatase) Spike->Hydro UPLC 2D-UPLC Separation (Trapping & Analytical) Hydro->UPLC MSMS Tandem Mass Spec (MRM Detection) UPLC->MSMS Quant Absolute Quantification (Analyte/SIL Ratio) MSMS->Quant

Isotope-dilution 2D-UPLC-MS/MS workflow for absolute quantification of 5-caC.

Step-by-Step Methodology

Step 1: DNA Extraction with Antioxidant Protection

  • Lyse cells/tissues in a buffer containing 100 µM deferoxamine and 100 µM butylated hydroxytoluene (BHT).

    • Causality: Iron and reactive oxygen species can artificially oxidize 5-mC to 5-caC during extraction. Antioxidants prevent this artifactual generation, ensuring you are measuring true biological 5-caC.

  • Purify genomic DNA using standard silica-column methods, eluting in nuclease-free water.

Step 2: SIL Standard Spike-In and Enzymatic Hydrolysis

  • Quantify the intact DNA via fluorometry (e.g., Qubit). Transfer exactly 1.0 µg of DNA to a low-bind microcentrifuge tube.

  • Spike in a known concentration (e.g., 50 fmol) of

    
    -5-caC internal standard.
    
  • Add 10 U of DNAse I, 0.5 U of Phosphodiesterase I, and 1 U of Alkaline Phosphatase in a Tris-HCl buffer (pH 7.9) containing 10 mM

    
    .
    
  • Incubate at 37°C for 4 hours.

  • Self-Validation Check: Monitor the UV absorbance (260 nm) of the digest. The complete disappearance of oligonucleotide peaks and the appearance of distinct dC, dG, dA, and dT peaks confirms 100% hydrolysis efficiency.

Step 3: 2D-UPLC-MS/MS Analysis

  • Inject the hydrolyzed sample onto the 1st dimension trapping column (e.g., Waters Oasis HLB). Wash with 1% methanol/water to elute canonical bases to waste.

  • Switch the valve to elute the retained modified bases (including 5-caC) onto the 2nd dimension analytical column (e.g., C18, 1.7 µm particle size) using a gradient of methanol and 0.1% formic acid.

  • Detect analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Endogenous 5-caC transition: m/z 272.1 → 156.0

    • SIL

      
      -5-caC transition: m/z 284.1 → 165.0
      
  • Calculate the absolute concentration of endogenous 5-caC by plotting the peak area ratio (Endogenous/SIL) against a previously established calibration curve.

Conclusion

For the rigorous evaluation of epigenetic dynamics, the selection of calibration standards cannot be compromised. While unlabeled synthetic standards may suffice for qualitative preliminary screens, the extreme scarcity of 5-caC demands the use of Stable Isotope-Labeled (SIL) synthetic standards for LC-MS/MS. By integrating SIL standards into a 2D-UPLC workflow prior to hydrolysis, researchers create a self-validating, mathematically sound assay capable of resolving the true biological variability of active DNA demethylation.

References

  • [1] Title: Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PMC. Source: nih.gov. URL:

  • [3] Title: Quantification of DNA Modifications Using Two-Dimensional Ultraperformance Liquid Chromatography Tandem Mass Spectrometry (2D-UPLC-MS/MS). Source: researchgate.net. URL:

  • [2] Title: Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Source: researchgate.net. URL:

Sources

The Definitive Guide to 5-Carboxy-2'-deoxycytidine (5caC) Quantification: Reproducibility, Sensitivity, and Methodological Selection

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of epigenetic mapping, I frequently encounter the analytical bottleneck of quantifying rare DNA modifications. 5-carboxy-2'-deoxycytidine (5caC) is the terminal oxidized derivative of 5-methylcytosine (5mC) in the Ten-Eleven Translocation (TET) enzyme-mediated active DNA demethylation pathway[1].

Because 5caC constitutes an exceptionally minute fraction of the genome (often <0.001% of total cytosines), achieving reproducible quantification is a formidable analytical challenge[2]. This guide objectively evaluates the performance, reproducibility, and underlying causality behind the three primary 5caC quantification methodologies: Isotope-Dilution LC-MS/MS, Antibody-Based ELISA, and Chemical-Assisted Sequencing.

Visualizing the Epigenetic Context

Before quantifying 5caC, we must understand its transient nature. 5caC is not a static mark; it is rapidly recognized and excised by Thymine DNA Glycosylase (TDG) during Base Excision Repair (BER)[1]. This high turnover rate necessitates highly sensitive and reproducible assays to capture steady-state levels accurately without succumbing to background noise.

TET_Pathway C Cytosine (C) m5C 5-Methylcytosine (5mC) C->m5C DNMTs hmC 5-Hydroxymethylcytosine (5hmC) m5C->hmC TET1/2/3 fC 5-Formylcytosine (5fC) hmC->fC TET1/2/3 caC 5-Carboxycytosine (5caC) fC->caC TET1/2/3 BER Base Excision Repair (TDG) caC->BER Excision BER->C Repair

TET-mediated active DNA demethylation pathway highlighting 5caC as the terminal intermediate.

Methodological Comparison: Evaluating Reproducibility

Isotope-Dilution LC-MS/MS (The Gold Standard)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the premier choice for absolute global quantification[3]. The reproducibility of LC-MS/MS stems from its reliance on fundamental mass-to-charge (m/z) ratios rather than variable structural epitopes. However, underivatized 5caC suffers from poor ionization efficiency and severe ion suppression caused by highly abundant unmodified cytosines[4].

The Causality of Reproducibility: To achieve intra- and inter-day relative standard deviations (RSDs) below 15%, state-of-the-art LC-MS/MS workflows employ two critical interventions[2]:

  • Chemical Derivatization: Reacting 5caC with reagents like BDAPE increases its hydrophobicity, drastically improving retention on reversed-phase columns and boosting electrospray ionization (ESI) sensitivity by up to 123-fold[2].

  • Stable Isotope Dilution: Spiking samples with heavy-isotope labeled internal standards perfectly corrects for matrix effects and sample loss during hydrolysis, creating a self-validating quantitative loop[3].

Antibody-Based Immunoassays (ELISA)

ELISA platforms offer high-throughput, cost-effective screening for 5caC[5]. They utilize biotin-avidin mediated enzyme systems to detect 5caC immobilized on microplates[6].

The Causality of Variability: While capable of detecting low picogram amounts of standard DNA[6], ELISAs are inherently semi-quantitative. Their reproducibility is severely compromised by epitope masking (due to incomplete DNA denaturation) and cross-reactivity with structurally similar modifications (like 5fC and 5hmC). Consequently, ELISAs are best reserved for relative comparative screening rather than establishing absolute baselines[5].

Chemical-Assisted Sequencing (CAB-Seq / oxBS-Seq)

Sequencing methods are indispensable for mapping 5caC to specific genomic loci. For example, M.SssI methyltransferase treatment followed by bisulfite conversion can differentiate 5caC/5fC from 5mC/5hmC.

The Causality of Variability: For global absolute quantification, sequencing is highly inefficient. Reproducibility is heavily dependent on the stoichiometric completion of chemical protection and deamination steps. Incomplete conversion leads to false-positive base calling, skewing absolute quantification metrics.

Quantitative Performance Summary

The following table synthesizes the operational and performance metrics of the three primary methodologies to guide your experimental design:

FeatureIsotope-Dilution LC-MS/MSAntibody-Based ELISACAB-Seq / oxBS-Seq
Quantification Type Absolute (fmol/μg DNA)Relative / Semi-quantitativeRelative (Locus-specific %)
Reproducibility (CV%) High (< 10-15%)Low to Moderate (15-30%)Moderate (10-25%)
Limit of Detection (LOD) ~0.23 fmol (with derivatization)~0.209 pg standard DNADependent on sequencing depth
Cross-Reactivity Risk None (Mass/Charge specific)High (Epitope similarity)Moderate (Incomplete conversion)
Throughput Low to MediumHighLow
Primary Application Global absolute quantificationRapid biomarker screeningEpigenomic mapping

Self-Validating Experimental Protocol: Isotope-Dilution LC-MS/MS

To ensure absolute scientific integrity, the following protocol details the optimal workflow for LC-MS/MS quantification. It is designed as a self-validating system where every step inherently controls for downstream artifacts.

LCMS_Workflow N1 Genomic DNA Extraction & RNAse Treatment N2 Enzymatic Hydrolysis (Nuclease P1, Phosphatase) N1->N2 N3 Internal Standard Spiking ([13C, 15N]-5caC) N2->N3 N4 Chemical Derivatization (BDAPE Labeling) N3->N4 N5 2D-UPLC Separation (HILIC / Reversed-Phase) N4->N5 N6 Tandem Mass Spectrometry (MRM Mode Detection) N5->N6

Step-by-step workflow for the absolute quantification of 5caC via Isotope-Dilution LC-MS/MS.

Step-by-Step Methodology:

Step 1: Genomic DNA Extraction & RNAse Treatment

  • Action: Isolate gDNA using a silica-column method. Treat immediately with RNase A and RNase T1.

  • Causality: RNA contains abundant cytosine variants. Even trace RNA contamination will artificially inflate the nucleoside pool during MS analysis, destroying reproducibility and generating false positives.

Step 2: Enzymatic Hydrolysis

  • Action: Denature gDNA at 95°C for 5 mins, then rapidly chill. Digest with Nuclease P1 (pH 5.3, 37°C for 2h), followed by Phosphodiesterase I and Alkaline Phosphatase (pH 8.0, 37°C for 2h).

  • Causality: Complete digestion to single nucleosides is mandatory. Partial digestion leaves dinucleotides that are invisible to the targeted MRM mass transitions, causing severe under-quantification.

Step 3: Internal Standard Spiking (The Self-Validating Core)

  • Action: Add a known femtomolar concentration of heavy-isotope labeled [13C10, 15N2]-5caC to the hydrolysate.

  • Causality: Any subsequent sample loss during derivatization or ion suppression in the MS source will affect the endogenous 5caC and the heavy isotope equally. Because the ratio remains constant, the system auto-corrects for technical variance, ensuring absolute reproducibility[3][7].

Step 4: Chemical Derivatization (BDAPE)

  • Action: React the hydrolysate with 2-bromo-1-(diethylamino)-ethanone (BDAPE) at 40°C for 2 hours[2].

  • Causality: Derivatization masks the highly polar carboxyl group of 5caC. This shifts its elution time away from the column void volume (where ion suppression from salts is highest) and drastically increases its proton affinity for ESI-MS[2].

Step 5: 2D-UPLC Separation & MRM Detection

  • Action: Inject the sample into a 2D-UPLC system coupled to a triple quadrupole mass spectrometer[7]. Monitor the specific precursor-to-product ion transitions (e.g., m/z 156.0 → 138.1 for underivatized 5caC, or the specific mass of the BDAPE derivative)[3].

  • Causality: Multiple Reaction Monitoring (MRM) acts as a double-mass filter, eliminating background noise and ensuring that only molecules with the exact mass and fragmentation pattern of 5caC are quantified.

Conclusion

For researchers requiring absolute, reproducible quantification of 5caC, Isotope-Dilution LC-MS/MS—especially when coupled with chemical derivatization—is the unequivocal gold standard. While ELISAs provide rapid relative screening, their susceptibility to cross-reactivity precludes them from establishing rigorous baseline metrics. By understanding the chemical causality behind sample preparation and ionization, scientists can build self-validating workflows that conquer the analytical challenge of rare epigenetic marks.

References

  • Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis | Analytical Chemistry - ACS Publications | 2

  • Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay | PMC - NIH | 6

  • Formation and repair of oxidatively generated damage in cellular DNA | PMC - NIH | 1

  • Analytical Methods | RSC Publishing - The Royal Society of Chemistry | 3

  • Quantification of DNA Modifications Using Two-Dimensional Ultraperformance Liquid Chromatography Tandem Mass Spectrometry (2D-UPLC-MS/MS) | ResearchGate | 7

  • Global DNA Modification Quantification by ELISA, By Analysis Methods | CD BioSciences | 5

  • Trace analysis of methylated and hydroxymethylated cytosines in DNA | Portland Press | 4

  • DNA methylation and demethylation | Abcam | Link

Sources

Distinguishing 5-Carboxy-2'-deoxycytidine (5caC) from 5-Methylcytosine (5mC) in Nanopore Sequencing

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Comparison and Methodological Guide for Epigenetic Profiling

Epigenetic regulation is governed by a dynamic equilibrium of DNA modifications. While 5-methylcytosine (5mC) is universally recognized as a stable repressive mark, its oxidized derivatives—specifically 5-carboxy-2'-deoxycytidine (5caC)—serve as transient, critical intermediates in active DNA demethylation. Differentiating these two states is essential for determining whether a genomic locus is stably silenced or actively transitioning toward transcriptional activation.

Historically, distinguishing 5caC from 5mC required destructive bisulfite treatments or complex chemical conversions. Today, Oxford Nanopore Technologies (ONT) provides a paradigm-shifting alternative: direct, single-molecule discrimination based on biophysical ionic current perturbations ()[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the biophysical causality, computational logic, and experimental workflows required to successfully distinguish 5caC from 5mC using nanopore sequencing.

Mechanistic Causality: The Biophysics of Discrimination

To understand how nanopore sequencing distinguishes these molecules, we must examine the biophysics of the pore-nucleotide interaction. When a DNA strand translocates through a nanopore (e.g., the R10.4.1 pore), it partially occludes the aperture, disrupting the steady ionic current. The resulting "squiggle" (current amplitude and dwell time) is highly sensitive to the steric bulk and electrostatic charge of the bases occupying the pore's narrowest constriction ()[2].

  • 5-Methylcytosine (5mC): Features a neutral, hydrophobic methyl group (-CH₃) at the C5 position. It produces a modest, predictable shift in current amplitude relative to canonical cytosine.

  • 5-Carboxylcytosine (5caC): Features a hydrophilic carboxyl group (-COO⁻) at the C5 position. At the physiological pH of the sequencing buffer (pH ~7.4), this carboxyl group is deprotonated and carries a full negative charge.

The Causality of the Signal: The negative charge of 5caC interacts strongly with the positively charged amino acid residues lining the internal barrel of the nanopore. This electrostatic drag significantly alters the electro-osmotic flow, resulting in a deeper current blockade and an extended dwell time compared to the neutral 5mC.

TET_Pathway C Cytosine (C) mC 5-Methylcytosine (5mC) C->mC DNMT hmC 5-Hydroxymethylcytosine (5hmC) mC->hmC TET fC 5-Formylcytosine (5fC) hmC->fC TET caC 5-Carboxylcytosine (5caC) fC->caC TET

Caption: TET-mediated oxidation pathway converting 5mC to 5caC prior to base excision repair.

Quantitative Data Presentation

Because 5caC is biologically rare (often 2 to 3 orders of magnitude less abundant than 5mC), distinguishing it requires high signal-to-noise ratios and context-aware basecalling models ()[3]. Below is a quantitative comparison of the biophysical properties and sequencing performance metrics.

Table 1: Biophysical Properties & Nanopore Signal Characteristics

ModificationC5 Functional GroupCharge (pH 7.4)Steric BulkNanopore Signal Perturbation
Canonical C None (-H)NeutralMinimalBaseline reference current
5mC Methyl (-CH₃)NeutralSmallModerate amplitude shift
5caC Carboxyl (-COO⁻)NegativeLargeDeep amplitude blockade, extended dwell time

Table 2: Performance Comparison of Epigenetic Detection Methods

MethodTarget ModificationsSingle-Read AccuracyAmplification RequiredDNA Degradation Risk
ONT Direct Sequencing 5mC, 5hmC, 5caC91.6% - 98.3%*NoNone (Native DNA)
oxBS-Seq 5mC, 5hmC>99% (Ensemble)YesHigh (Bisulfite)
eNAPS / CAPS+ 5mC, 5hmC>98% (Ensemble)YesLow to Moderate

*Accuracy is highly dependent on the k-mer sequence context surrounding the modified base ()[1].

Experimental Protocol: Training a Self-Validating 5caC vs. 5mC Model

While ONT's modern basecallers (e.g., Dorado) natively support high-accuracy 5mC and 5hmC detection ()[4], 5caC models are not provided out-of-the-box due to the modification's low biological abundance. To detect 5caC, researchers must train a custom model using ONT's Remora tool.

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating synthetic spike-in controls of known methylation states directly into the biological sample, the basecaller's accuracy is continuously internally calibrated during the run.

Step 1: Ground-Truth Library Synthesis
  • Synthesize two sets of double-stranded DNA oligonucleotides (e.g., 2 kb in length).

  • In Set A, incorporate 5mC at specific CpG dinucleotides using a DNA methyltransferase (e.g., M.SssI).

  • In Set B, incorporate 5caC at the exact same coordinates using synthetic PCR with 5-carboxy-dCTP.

  • Self-Validation Step: Create a "Spike-In Mix" containing a 1:1:1 ratio of unmethylated C, 5mC, and 5caC oligos. Barcode this mix uniquely.

Step 2: High-Resolution Nanopore Sequencing
  • Prepare the libraries using the Ligation Sequencing Kit (SQK-LSK114) to preserve native modifications.

  • Pool the biological sample and the Spike-In Mix.

  • Sequence on a MinION or PromethION R10.4.1 flow cell.

  • Critical Parameter: Ensure the sampling rate is set to 4 kHz. The subtle dwell-time differences caused by the electrostatic drag of 5caC require high-frequency sampling to resolve accurately.

Step 3: Signal Alignment and Remora Model Training
  • Extract the raw ionic current data in POD5 format.

  • Basecall the canonical sequence using Dorado to generate BAM files.

  • Use Remora to align the raw POD5 squiggles to the reference genome coordinates of your synthetic oligos.

  • Train a Convolutional Neural Network (CNN) in Remora using the aligned signals, explicitly defining three output classes: Canonical C, 5mC, and 5caC.

Step 4: Internal Validation & Inference
  • Apply the newly trained Remora model to the barcoded Spike-In Mix reads.

  • Calculate the False Discovery Rate (FDR). If the model incorrectly calls 5mC as 5caC at a rate higher than 5%, retrain the model with a broader k-mer context window.

  • Once validated, apply the model to the native biological sample to map 5caC loci.

Workflow L1 1. Library Prep Synthesize & Barcode 5mC/5caC Controls L2 2. Nanopore Sequencing R10.4.1 Flow Cell (4kHz Sampling) L1->L2 L3 3. Signal Processing Extract Raw POD5 Squiggles L2->L3 L4 4. Model Training Remora CNN Multi-Class Optimization L3->L4 L5 5. Self-Validation Evaluate FDR on Internal Spike-Ins L4->L5

Caption: Self-validating experimental workflow for training a 5caC nanopore detection model.

Conclusion & Strategic Recommendations

Distinguishing 5caC from 5mC is no longer bottlenecked by destructive chemical conversions. Nanopore sequencing leverages the fundamental biophysical differences—specifically the electrostatic charge of the 5caC carboxyl group—to provide direct, single-molecule readouts.

References
  • Nanopores Discriminate among Five C5-Cytosine Variants in DNA ACS Nano URL:[Link]

  • Modification mapping by nanopore sequencing National Institutes of Health (PMC) URL:[Link]

  • Whole-genome profiling of native 5-hydroxymethylation in human neurons with long-read sequencing bioRxiv URL:[Link]

  • Critical assessment of nanopore sequencing for the detection of multiple forms of DNA modifications bioRxiv URL:[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Carboxy-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Carboxy-2'-deoxycytidine. As a modified nucleoside pivotal in epigenetic research, its handling and disposal demand a meticulous approach grounded in the principles of laboratory safety and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance that explains the causality behind each recommendation to ensure a self-validating and safe workflow.

Introduction: The Precautionary Principle in Chemical Disposal

5-Carboxy-2'-deoxycytidine (5-caC) is an oxidized derivative of 5-methyl-2'-deoxycytidine, playing a key role in the dynamic process of DNA demethylation.[1][2][3] While it is supplied as a stable, white to off-white solid for laboratory use, its complete toxicological profile has not been fully investigated.[1][4] In contrast, other cytidine analogues, such as 5-Aza-2'-deoxycytidine, are classified as hazardous, with potential for skin and eye irritation, mutagenicity, and reproductive toxicity.[5]

Given the incomplete hazard data for 5-caC, this guide is founded on the precautionary principle . We will treat the compound as a potentially hazardous chemical, ensuring that all disposal procedures adhere to the highest standards of safety and environmental stewardship. Compliance with federal and local regulations, as stipulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is not merely a suggestion but a requirement for safe laboratory operations.[6][7]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 5-Carboxy-2'-deoxycytidine in any form—solid, in solution, or as waste—a thorough risk assessment is necessary. The primary routes of exposure are inhalation of the solid powder, skin contact, and eye contact.[4] Therefore, adherence to a strict PPE protocol is the first line of defense.

PPE ItemSpecificationRationale
Gloves Nitrile, powder-free.Prevents direct skin contact with the chemical. Nitrile offers good resistance to a broad range of laboratory chemicals.
Eye Protection Chemical safety goggles (ANSI Z87.1 approved).Protects eyes from splashes of solutions or accidental aerosolization of the solid powder.[4][5]
Lab Coat Standard, long-sleeved laboratory coat.Protects skin and personal clothing from contamination. Should be buttoned completely.
Respiratory Protection NIOSH-approved respirator.Required if handling large quantities of the solid compound outside of a certified chemical fume hood or if there is a risk of dust formation.[8]

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5-Carboxy-2'-deoxycytidine waste is a systematic process centered on segregation, containment, and clear communication through labeling. Mixing of incompatible waste streams is a primary cause of laboratory accidents and must be avoided.[6][9]

The following workflow provides a logical framework for managing all forms of 5-caC waste from the point of generation to its final collection by trained professionals.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation & Containment cluster_2 Secondary Segregation cluster_3 Final Disposal Containers cluster_4 Final Steps start Waste Containing 5-Carboxy-2'-deoxycytidine Generated solid_waste Solid Waste (Unused/Expired Compound, Contaminated Weigh Boats/Wipes) start->solid_waste liquid_waste Aqueous Liquid Waste (Dilute Solutions, Buffers) start->liquid_waste labware Contaminated Labware start->labware solid_container Solid Hazardous Waste Container (Compatible, Lined, Sealed) solid_waste->solid_container liquid_container Liquid Hazardous Waste Container (Compatible, Leak-proof, Sealed) liquid_waste->liquid_container sharps Sharps (Needles, Glass Pipettes, Contaminated Slides) labware->sharps Is it sharp? non_sharps Non-Sharps (Pipette Tips, Tubes) labware->non_sharps Is it non-sharp? sharps_container Puncture-Resistant Sharps Container sharps->sharps_container non_sharps_container Biohazard Bag or Lined Solid Waste Container non_sharps->non_sharps_container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazard Info solid_container->labeling liquid_container->labeling sharps_container->labeling non_sharps_container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Arrange Pickup via Institutional EHS Office storage->pickup

Caption: Disposal Decision Workflow for 5-Carboxy-2'-deoxycytidine Waste.

Protocol Steps:
  • Identify and Segregate Waste at the Source: Immediately after generation, categorize the waste. Do not mix different waste streams.

    • Solid Waste: Includes expired or unused pure 5-caC, contaminated gloves, weigh paper, and absorbent pads used for spill cleanup.

    • Aqueous Liquid Waste: Includes buffers, reaction mixtures, and solutions containing 5-caC. Even if dilute, these should be collected as chemical waste. Sewer disposal is not recommended due to the compound's uncharacterized toxicological profile.[4]

    • Contaminated Labware (Non-Sharp): Plastic tubes, pipette tips, and other non-sharp items that have come into contact with 5-caC.

    • Contaminated Labware (Sharp): Needles, syringes, glass Pasteur pipettes, or broken glassware contaminated with 5-caC. These pose a dual physical and chemical hazard.[6]

  • Select the Correct Waste Container: Use containers that are compatible with the chemical waste and are in good condition.

    • Solid Waste: A designated solid chemical waste container, often a pail or drum with a polyethylene liner.

    • Liquid Waste: A sealable, leak-proof container made of a compatible material (e.g., a high-density polyethylene carboy). Never use metal containers for acidic or basic solutions. Fill containers to no more than 90% capacity to allow for expansion and prevent spills.

    • Non-Sharp Labware: Can be collected in a lined container designated for solid chemical waste.

    • Sharps: Must be placed immediately into a dedicated, puncture-resistant sharps container.[6]

  • Label Containers Correctly and Completely: Improper labeling is a major compliance violation. As soon as the first drop of waste is added, the container must be labeled.

    • The label must clearly state the words "Hazardous Waste ".[10][11]

    • List the full chemical name: "5-Carboxy-2'-deoxycytidine ". If it is in a solution, list the solvent as well (e.g., "Water").

    • Include an indication of the hazards (e.g., "Potential Irritant," "Handle with Care").[11]

    • Your name, lab number, and the date of accumulation should also be present.

  • Store Waste in a Designated Area: Waste containers must be stored in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[10][11] The SAA should be a secondary containment tray or cabinet to contain any potential leaks. Keep waste containers sealed at all times, except when adding waste.

  • Arrange for Final Disposal: Do not dispose of this chemical waste via standard trash or down the drain. Your institution's Environmental Health & Safety (EHS) office is responsible for the final collection and disposal. Follow your institutional procedures to request a pickup from your SAA. The EHS office works with licensed hazardous waste disposal contractors to ensure the waste is transported and disposed of in compliance with all regulations.[7][11]

Managing Special Disposal Scenarios

Waste ScenarioProtocolScientific Rationale
Small Spills (<5g solid or <100mL solution) 1. Alert personnel in the immediate area. 2. Wearing full PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite). 3. Gently sweep the absorbed material into a dustpan and place it in a sealed bag or container. 4. Wipe the area with a damp cloth. 5. Place all cleanup materials into the solid hazardous waste container and label appropriately.[4]The primary goal is to contain the spill and prevent it from spreading or becoming airborne. Treating all cleanup materials as hazardous waste ensures complete and safe removal of the chemical from the laboratory environment.
Empty Stock Bottles 1. The EPA designates certain chemicals as "Acutely Hazardous" or "P-list". While 5-caC is not on this list, it is best practice to treat the container as hazardous. 2. Triple-rinse the empty container with a suitable solvent (e.g., water or methanol). 3. Collect all three rinses as liquid hazardous waste.[12] 4. Deface the original label on the bottle, mark it as "Empty," and dispose of it in a designated glass waste container.Triple-rinsing ensures that residual chemical is removed to a non-hazardous level.[12] Collecting the rinsate is critical because it now contains the chemical and must be managed as hazardous waste. Defacing the label prevents confusion and ensures custodial staff do not handle a potentially contaminated container.
DNA/Oligonucleotides Containing 5-caC 1. If the material is considered a recombinant or synthetic nucleic acid molecule (rDNA), it may also be subject to NIH guidelines for biological waste.[13] 2. Decontaminate liquid waste containing rDNA by adding fresh bleach to a final concentration of 10% and allowing a contact time of at least 30 minutes.[13][14] 3. After decontamination, the liquid should still be collected as chemical waste due to the presence of the modified nucleoside. Do not pour down the sink. 4. Solid waste (e.g., gels, tubes) containing rDNA should be placed in a biohazard bag and then managed as chemical waste.This is a dual-hazard situation. The biological component must be inactivated via chemical disinfection or autoclaving to comply with biosafety standards.[13] However, these treatments do not neutralize the chemical hazard of the nucleoside analogue, which must still be disposed of according to chemical waste regulations.

Conclusion

The responsible management of laboratory chemicals extends throughout their entire lifecycle, from procurement to final disposal. For 5-Carboxy-2'-deoxycytidine, a compound of significant interest in epigenetics, the lack of comprehensive toxicological data mandates a conservative and cautious approach. By adhering to the principles of segregation, proper containment, and clear labeling, and by working closely with your institution's Environmental Health & Safety department, you can ensure that the disposal process is safe, compliant, and environmentally responsible. Always consult your institution's specific Chemical Hygiene Plan and waste disposal guidelines as the final authority.

References

  • OSHA Compliance For Laboratories. (2014). US Bio-Clean.[Link]

  • Safety Data Sheet for 5-Hydroxymethyl-2'-deoxycytidine. (2016). BERRY & ASSOCIATES/ICON ISOTOPES.[Link]

  • Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. Antimicrobial Agents and Chemotherapy.[Link]

  • 5-Carboxy-dC. Jena Bioscience.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.[Link]

  • OSHA and Biohazard Waste Disposal: A Compliance Guide. PureWay Compliance.[Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.[Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • Disposal of Chemicals in the Laboratory. (2024). Environmental Marketing Services.[Link]

  • 5-Carboxy-dC-CE Phosphoramidite. Glen Research.[Link]

  • Chemical Waste Disposal Guidelines. Emory University.[Link]

  • Cytidine Analogues. (2016). Oncohema Key.[Link]

  • The Emerging Role of Cytidine Deaminase in Human Diseases: A New Opportunity for Therapy? (2019). PMC.[Link]

  • Cytotoxic waste disposal. Weizmann Institute of Science.[Link]

  • Cytidine analogs in plant epigenetic research and beyond. (2025). PubMed.[Link]

  • Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison.[Link]

  • Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. (2025). MDPI.[Link]

  • Metabolism of cytidine and cytidine analog – type agents. ResearchGate.[Link]

  • Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. (2023). ResearchGate.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.